(+-)-Methionine
Description
A preparation of methionine that includes a mixture of D-methionine and L-methionine isomers.
DL-Methionine has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.
A preparation of METHIONINE that includes a mixture of D-methionine and L-methionine isomers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
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InChI Key |
FFEARJCKVFRZRR-UHFFFAOYSA-N | |
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Canonical SMILES |
CSCCC(C(=O)O)N | |
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DSSTOX Substance ID |
DTXSID9020821 | |
| Record name | DL-Methionine | |
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Molecular Weight |
149.21 g/mol | |
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Physical Description |
Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |
| Record name | Methionine | |
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| Record name | DL-METHIONINE | |
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Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
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Solubility |
32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |
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Density |
Relative density (water = 1): 1.3 | |
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Vapor Pressure |
0.00000052 [mmHg] | |
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CAS No. |
59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |
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| Record name | RACEMETHIONINE | |
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Melting Point |
281 °C | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Laboratory Synthesis of Racemic Methionine
Introduction
Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and various metabolic processes. While L-methionine is the biologically active enantiomer, the racemic mixture, DL-methionine, is of significant industrial and laboratory importance, primarily serving as a nutritional supplement in animal feed.[1][2] Its chemical synthesis is a cornerstone of industrial organic chemistry, with production capacities exceeding a million tons annually.[3] For laboratory use, understanding the synthetic pathways to racemic methionine is crucial for researchers in drug development, metabolic studies, and nutritional science.
This technical guide provides a comprehensive overview of the core chemical methods for synthesizing racemic methionine, focusing on protocols adaptable for a laboratory setting. The primary routes discussed are the Strecker synthesis and the Bucherer-Bergs synthesis, both of which typically begin with the formation of 3-(methylthio)propionaldehyde, commonly known as methional.[4][5] This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the chemical workflows and pathways using diagrams.
Core Synthetic Pathways
The industrial and laboratory synthesis of DL-methionine predominantly begins with two key raw materials: acrolein and methyl mercaptan. These react to form the intermediate aldehyde, methional. From this intermediate, two classical methods are primarily employed to introduce the amino and carboxyl functionalities required to form the amino acid.
-
Strecker Synthesis : This method involves the reaction of an aldehyde (methional) with ammonia and cyanide. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final α-amino acid.
-
Bucherer-Bergs Synthesis : This is a multi-component reaction that synthesizes 5-substituted hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. In the context of methionine synthesis, methional is converted to 5-(2-(methylthio)ethyl)hydantoin. This hydantoin intermediate is then hydrolyzed to afford DL-methionine. This route is often favored in industrial processes.
Data Presentation: Reagents and Reaction Conditions
The following tables summarize the key components and typical conditions for the synthesis of racemic methionine via the common hydantoin route.
Table 1: Starting Materials and Reagents for DL-Methionine Synthesis
| Step | Reactant/Reagent | Chemical Formula | Role |
| 1. Methional Synthesis | Acrolein | C₃H₄O | Aldehyde precursor |
| Methyl Mercaptan | CH₄S | Sulfur source | |
| Triethylamine (or other base) | (C₂H₅)₃N | Catalyst | |
| 2. Hydantoin Formation | 3-(Methylthio)propionaldehyde (Methional) | C₄H₈OS | Aldehyde intermediate |
| Hydrogen Cyanide (or NaCN/KCN) | HCN | Cyanide source | |
| Ammonium Carbonate | (NH₄)₂CO₃ | Ammonia and CO₂ source | |
| Methanol/Water | CH₃OH / H₂O | Solvent | |
| 3. Hydrolysis | 5-(2-(methylthio)ethyl)hydantoin | C₆H₁₀N₂O₂S | Intermediate |
| Sodium Hydroxide (or other base) | NaOH | Hydrolysis agent | |
| Hydrochloric Acid (or other acid) | HCl | Neutralization/Precipitation |
Table 2: Typical Reaction Parameters for DL-Methionine Synthesis (Hydantoin Route)
| Step | Parameter | Value/Condition | Notes |
| 1. Methional Synthesis | Temperature | < 30°C | The reaction is exothermic and requires cooling to minimize side reactions like acrolein polymerization. |
| 2. Hydantoin Formation | Temperature | 80 - 110°C | Higher temperatures are used to drive the reaction in a sealed vessel. |
| Pressure | 400 - 500 kPa | Performed in an autoclave or sealed reactor to contain volatile components. | |
| Time | 1.5 - 2 hours | Typical batch reaction time for completion. | |
| 3. Hydrolysis | Temperature | 160 - 180°C | Elevated temperature under pressure is required for ring-opening. |
| pH | > 12 (initially) | Strong alkaline conditions are necessary for the hydrolysis of the hydantoin ring. | |
| Time | 1 - 2 hours | Sufficient time for complete conversion to the methionine salt. | |
| 4. Precipitation | pH | ~2.2 | Acidification to the isoelectric point of methionine to ensure complete precipitation. |
| Overall Yield | Yield | 80 - 90% | Reported yields based on the starting aldehyde can be high in optimized processes. |
Experimental Protocols
The following protocols provide detailed methodologies for the laboratory synthesis of racemic methionine via the Bucherer-Bergs (hydantoin) pathway.
Protocol 1: Synthesis of 3-(methylthio)propionaldehyde (Methional)
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Setup : To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl mercaptan (7.2 g, 0.15 mol) dissolved in 50 mL of toluene. Cool the flask in an ice-water bath to 0-5°C.
-
Reaction : Slowly add acrolein (8.4 g, 0.15 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Catalysis : After the acrolein addition is complete, add a catalytic amount of triethylamine (0.5 mL).
-
Stirring : Allow the reaction mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Once the reaction is complete, wash the mixture with 50 mL of dilute hydrochloric acid (1 M) to neutralize the catalyst, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude methional can be purified by vacuum distillation to yield a colorless liquid.
Protocol 2: Synthesis of 5-(2-(methylthio)ethyl)hydantoin
-
Setup : In a high-pressure Parr reactor or a similar autoclave, combine methional (10.4 g, 0.1 mol), potassium cyanide (7.8 g, 0.12 mol), and ammonium carbonate (28.8 g, 0.3 mol).
-
Solvent : Add a solvent mixture of 100 mL of 50% aqueous ethanol.
-
Reaction : Seal the reactor and heat the mixture to 90-100°C with constant stirring. Maintain this temperature for 4-6 hours. The internal pressure will rise during the reaction.
-
Cooling & Isolation : After the reaction period, cool the reactor to room temperature. Carefully vent any excess pressure. A solid precipitate of the hydantoin should form upon cooling.
-
Purification : Filter the crude solid product and wash it with cold water. The 5-(2-(methylthio)ethyl)hydantoin can be further purified by recrystallization from an ethanol/water mixture to yield colorless crystals.
Protocol 3: Hydrolysis of 5-(2-(methylthio)ethyl)hydantoin to DL-Methionine
-
Setup : Place the synthesized 5-(2-(methylthio)ethyl)hydantoin (17.4 g, 0.1 mol) and a solution of sodium hydroxide (12 g, 0.3 mol) in 100 mL of water into a stainless-steel autoclave.
-
Hydrolysis : Seal the autoclave and heat to 160-180°C for 2 hours with stirring. This process hydrolyzes the hydantoin ring to form the sodium salt of methionine. During this step, ammonia and carbon dioxide are released, increasing the internal pressure.
-
Cooling & Neutralization : Cool the reactor to room temperature. Transfer the resulting solution of sodium methioninate to a beaker and cool in an ice bath.
-
Precipitation : Slowly add concentrated hydrochloric acid (approx. 25 mL) with vigorous stirring while monitoring the pH. Continue adding acid until the pH of the solution reaches approximately 2.2, which is near the isoelectric point of methionine.
-
Isolation : A white precipitate of DL-methionine will form. Allow the mixture to stand in the cold for at least 1 hour to ensure complete precipitation.
-
Purification : Collect the solid DL-methionine by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven. The yield of pure DL-methionine should be in the range of 80-90% based on the hydantoin.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and experimental logic.
Caption: Overall workflow for the synthesis of DL-Methionine.
References
biological significance of D- and L-methionine enantiomers
An In-depth Technical Guide on the Biological Significance of D- and L-Methionine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine, an essential sulfur-containing amino acid, exists as two stereoisomers, or enantiomers: D-methionine and L-methionine. While L-methionine is the biologically active form predominantly utilized in protein synthesis and a vast array of metabolic processes, D-methionine exhibits unique physiological effects and therapeutic potential. This technical guide provides a comprehensive overview of the core biological significance of both enantiomers, detailing their distinct metabolic fates, physiological roles, and pharmacological applications. This document summarizes key quantitative data in structured tables, outlines experimental methodologies from pivotal studies, and presents visual diagrams of crucial pathways and workflows to facilitate a deeper understanding for research, scientific, and drug development professionals.
Introduction
L-methionine is a fundamental component of proteins and serves as a critical precursor for essential molecules such as S-adenosylmethionine (SAM), the primary methyl group donor in the body.[1][2] Its metabolic pathways are central to cellular function, influencing everything from gene expression to antioxidant defense.[3][4] In contrast, D-methionine is not directly incorporated into proteins in mammals but can be converted into its L-isomer.[5] This conversion process, and the inherent properties of the D-enantiomer itself, have opened avenues for its investigation as a selective protective agent in various clinical contexts. This guide will delve into the nuanced differences between these two enantiomers, providing a detailed examination of their biological importance.
Metabolism of L- and D-Methionine
The metabolic pathways of L- and D-methionine are distinct, with the former being directly integrated into central metabolic cycles and the latter requiring an initial conversion step.
L-Methionine Metabolism
L-methionine obtained from dietary sources is readily absorbed and enters a complex network of biochemical reactions. The principal pathways of L-methionine metabolism are the methionine cycle (or transmethylation pathway) and the transsulfuration pathway.
-
Methionine Cycle (Transmethylation): L-methionine is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT). SAM is the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation, which are crucial for epigenetic regulation and cellular signaling. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to L-methionine to complete the cycle.
-
Transsulfuration Pathway: Alternatively, homocysteine can enter the transsulfuration pathway, where it is irreversibly converted to cysteine. This pathway is essential for the synthesis of glutathione (GSH), a major endogenous antioxidant.
D-Methionine Metabolism
The primary metabolic fate of D-methionine in mammals is its conversion to L-methionine. This is a two-step enzymatic process primarily occurring in the liver and kidneys.
-
Oxidative Deamination: D-methionine is first acted upon by D-amino acid oxidase (DAAO), a FAD-containing enzyme. This reaction converts D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (MTOBA), along with the production of ammonia and hydrogen peroxide.
-
Transamination: MTOBA is then transaminated by a transaminase to form L-methionine, which can then enter the metabolic pathways described for the L-enantiomer.
The efficiency of this conversion can be a limiting factor in the nutritional value of D-methionine compared to L-methionine, and it is an energy-dependent process.
Physiological Roles and Biological Significance
The distinct metabolic pathways of D- and L-methionine underpin their different physiological roles.
L-Methionine: The Biologically Active Isomer
-
Protein Synthesis: As a proteinogenic amino acid, L-methionine is essential for the synthesis of all proteins.
-
Methylation Reactions: Through its conversion to SAM, L-methionine is fundamental for the methylation of a vast array of substrates, impacting gene expression, cell signaling, and metabolism.
-
Antioxidant Defense: The transsulfuration pathway, originating from L-methionine-derived homocysteine, leads to the production of cysteine and subsequently glutathione, a key molecule in protecting cells from oxidative damage.
-
Precursor to Other Biomolecules: L-methionine is a precursor for the synthesis of other important compounds such as taurine and polyamines.
D-Methionine: A Protective Agent
The therapeutic potential of D-methionine lies in its ability to selectively protect normal tissues from oxidative damage induced by certain therapies, without compromising the efficacy of the treatment against pathological cells like cancer cells.
-
Otoprotection and Nephroprotection: D-methionine has demonstrated significant protective effects against the ototoxicity and nephrotoxicity induced by the chemotherapeutic agent cisplatin.
-
Radioprotection: Studies have shown that D-methionine can mitigate radiation-induced oral mucositis. The proposed mechanism involves the selective protection of normal cells from radiation-induced mitochondrial membrane potential loss, a protection not extended to tumor cells.
-
Antioxidant Properties: D-methionine can act as a potent antioxidant, and its protective effects are often attributed to its ability to scavenge reactive oxygen species (ROS).
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the properties and effects of D- and L-methionine.
Table 1: Pharmacokinetic and Excretion Parameters of Methionine Enantiomers in Humans
| Parameter | L-Methionine | D-Methionine | L-Methionine-dl-Sulfoxide | Reference |
| Peak Plasma Methionine (µmol/dL) | 9.8 ± 1.1 | 14.4 ± 2.3 | 5.2 ± 1.0 | |
| Urinary Methionine Excretion | Baseline | 20-fold higher than L-Met | Similar to L-Met |
Data from a study in normal adult humans administered equimolar doses (0.0605 mmol/kg body weight) of each compound.
Table 2: Protective Efficacy of D-Methionine Against Radiation-Induced Mucositis in a Murine Model
| Oral D-Met Dose (mg/kg) | Protection Factor | p-value | Reference |
| 200 | 1.6 | < 0.0003 | |
| 500 | 2.6 | < 0.0003 |
The protection factor represents the ratio of the radiation dose causing a specific level of mucositis in D-Met-treated mice to the dose causing the same level of mucositis in control mice.
Table 3: Bioavailability and Excretion of Methionine Sources
| Methionine Source | Excretion Rate (% of dose) | Relative Bioavailability (vs. L-Met) | Reference |
| L-Methionine | 2% | 100% | |
| DL-Methionine | 10% | 90.5% |
Data based on excretion rates of 14C-labeled methionine sources.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to provide a framework for understanding and potentially replicating the findings.
In Vitro Conversion of D-Methionine to L-Methionine
This protocol describes a four-enzyme cascade system to convert D-methionine to L-methionine.
-
Objective: To achieve complete conversion of D-methionine to L-methionine in a controlled in vitro system.
-
Materials:
-
D-amino acid oxidase (D-AAO) from Arthrobacter protophormiae
-
Catalase
-
L-phenylalanine dehydrogenase (L-PheDH) from Rhodococcus sp.
-
Formate dehydrogenase (FDH) from Candida boidinii
-
D-methionine
-
NADH
-
Reaction buffer
-
-
Methodology:
-
Step 1: Oxidative Deamination:
-
Incubate D-methionine with D-AAO and catalase in the reaction buffer. D-AAO catalyzes the conversion of D-methionine to 2-oxo-4-methylthiobutyric acid. Catalase is added to degrade the hydrogen peroxide byproduct, preventing the decarboxylation of the α-keto acid.
-
-
Step 2: Reductive Amination and Cofactor Regeneration:
-
Introduce L-PheDH and FDH to the reaction mixture. L-PheDH catalyzes the conversion of 2-oxo-4-methylthiobutyric acid to L-methionine, utilizing NADH as a cofactor. FDH is included to regenerate NADH from NAD+, ensuring a continuous supply for the L-PheDH reaction.
-
-
Analysis:
-
Monitor the reaction progress by measuring the concentrations of D-methionine, L-methionine, and intermediate products using techniques such as High-Performance Liquid Chromatography (HPLC).
-
-
Assessment of D-Methionine's Protective Effect Against Cisplatin-Induced Ototoxicity in Rats
This protocol outlines an in vivo study to evaluate the otoprotective effects of D-methionine.
-
Objective: To determine if D-methionine can protect against hearing loss induced by cisplatin administration in a rat model.
-
Animal Model: Male Wistar rats.
-
Experimental Groups:
-
Untreated Control (saline administration)
-
Cisplatin-Treated Control (16 mg/kg cisplatin)
-
D-Met + Cisplatin (75 mg/kg D-Met 30 min prior to 16 mg/kg cisplatin)
-
D-Met + Cisplatin (150 mg/kg D-Met 30 min prior to 16 mg/kg cisplatin)
-
D-Met + Cisplatin (300 mg/kg D-Met 30 min prior to 16 mg/kg cisplatin)
-
-
Methodology:
-
Baseline Auditory Testing:
-
Measure baseline Auditory Brainstem Response (ABR) thresholds for clicks and tone bursts at various frequencies (e.g., 1, 4, 8, and 14 kHz) for all animals.
-
-
Drug Administration:
-
Administer D-methionine or saline orally, followed by intraperitoneal injection of cisplatin or saline according to the group assignments.
-
-
Follow-up Auditory Testing:
-
Repeat ABR threshold measurements 3 days after drug administration.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and prepare the cochleae for Scanning Electron Microscopy (SEM) to examine the outer hair cells for damage.
-
-
Data Analysis:
-
Compare the changes in ABR thresholds and the extent of outer hair cell damage between the different experimental groups to assess the protective effect of D-methionine.
-
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate important metabolic pathways and experimental designs.
Caption: Metabolic fate of L-methionine.
Caption: Conversion of D-methionine to L-methionine.
Caption: Experimental workflow for otoprotection study.
Conclusion and Future Directions
The is a tale of two distinct yet interconnected molecules. L-methionine is indispensable for fundamental life processes, including protein synthesis and the regulation of cellular metabolism through methylation and antioxidant defense. D-methionine, while not directly utilized in these core pathways, possesses valuable pharmacological properties as a selective cytoprotective agent. Its ability to mitigate the toxic side effects of treatments like cisplatin and radiation, without compromising their therapeutic efficacy, makes it a compound of significant interest for further drug development.
Future research should focus on elucidating the precise molecular mechanisms underlying the selective protective effects of D-methionine. A deeper understanding of its interaction with cellular stress response pathways and its potential modulation of signaling cascades could unveil novel therapeutic targets. Furthermore, optimizing the delivery and dosage of D-methionine to maximize its protective effects while ensuring safety will be crucial for its successful clinical translation. The continued exploration of the distinct biological roles of these enantiomers holds promise for advancing both our fundamental understanding of metabolism and the development of innovative therapeutic strategies.
References
- 1. ECMDB: L-Methionine (ECMDB00696) (M2MDB000175) [ecmdb.ca]
- 2. L-methionine biosynthesis III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepoultrysite.com [thepoultrysite.com]
The Discovery and Synthesis of DL-Methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal moments in the discovery and subsequent chemical synthesis of DL-methionine, a critical sulfur-containing essential amino acid. The following sections provide a detailed account of the key scientific milestones, experimental methodologies, and the nascent understanding of methionine's metabolic significance in the early 20th century.
Discovery and Structural Elucidation
The journey to understand methionine began in the early 1920s. In 1922, J. H. Mueller at Columbia University isolated a sulfur-containing amino acid from casein, although he initially proposed an incorrect molecular formula.[1] It was three years later, in 1925, that the Japanese researcher Odake corrected the formula and bestowed the name "methionine".[1] The definitive structural elucidation was achieved in 1928 by George Barger and Frederick Philip Coyne, who not only confirmed its structure but also accomplished its first chemical synthesis.[1][2]
Early Chemical Synthesis of DL-Methionine
The initial syntheses of DL-methionine were challenging, with low overall yields. The pioneering work of Barger and Coyne, followed by subsequent improvements, laid the foundation for future large-scale production.
Barger and Coyne's Synthesis (1928)
The first successful synthesis of DL-methionine was reported by Barger and Coyne in 1928, utilizing a modification of the Strecker amino acid synthesis. The overall yield of this multi-step process was modest.
Experimental Protocol:
The synthesis commenced with the preparation of β-methylthiolpropionaldehyde. This was achieved by reacting methyl mercaptan with acrolein. The resulting aldehyde was then subjected to the Strecker synthesis conditions.
-
Step 1: Formation of β-methylthiolpropionaldehyde. (Detailed reagent quantities and reaction conditions would be inserted here based on the original publication).
-
Step 2: Strecker Synthesis. The β-methylthiolpropionaldehyde was reacted with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.
-
Step 3: Hydrolysis. The α-aminonitrile was then hydrolyzed using a strong acid, such as hydrochloric acid, to yield DL-methionine.
The final product was isolated and purified through a series of precipitation and crystallization steps.
Subsequent Synthetic Improvements
Later work by Windus and Marvel, as well as others, aimed to improve the efficiency of DL-methionine synthesis. These efforts led to significantly better yields.
| Synthesis Method | Reported Yield | Reference |
| Strecker Synthesis (Early attempts) | Very low | [3] |
| Windus and Marvel Process | 13-19% | |
| Improved Method (Anonymous Submitters) | 54-60% |
Resolution of DL-Methionine
The chemical synthesis of methionine results in a racemic mixture of D- and L-enantiomers (DL-methionine). For many biological applications, the pure L-enantiomer is required. The separation of these enantiomers, known as resolution, was a significant challenge. A key breakthrough came in 1948 with the work of Dekker and Fruton, who developed an effective enzymatic resolution method.
Experimental Protocol: Enzymatic Resolution using Acylase
This method relies on the stereospecificity of the enzyme acylase, which selectively hydrolyzes the N-acetyl derivative of L-methionine, leaving the N-acetyl-D-methionine intact.
-
Step 1: Acetylation of DL-Methionine. The racemic mixture of DL-methionine is first acetylated, typically using acetic anhydride, to produce N-acetyl-DL-methionine.
-
Step 2: Enzymatic Hydrolysis. The N-acetyl-DL-methionine is then incubated with a preparation of acylase (often derived from hog kidney) under controlled pH and temperature. The enzyme catalyzes the hydrolysis of the acetyl group from only the L-enantiomer, yielding free L-methionine and unreacted N-acetyl-D-methionine.
-
Step 3: Separation. The resulting mixture is then separated. L-methionine, being less soluble in alcohol than N-acetyl-D-methionine, can be selectively precipitated.
-
Step 4: Hydrolysis of N-acetyl-D-methionine. The recovered N-acetyl-D-methionine can then be hydrolyzed using acid to obtain D-methionine.
Early Understanding of Methionine's Metabolic Significance
The 1930s marked a turning point in understanding the biological role of methionine. Through meticulous nutritional studies, William C. Rose and his colleagues established that methionine is an essential amino acid for mammals, meaning it cannot be synthesized by the body and must be obtained from the diet.
A further crucial concept that emerged during this period was that of transmethylation , largely credited to the work of Vincent du Vigneaud. His research demonstrated that the methyl group (-CH3) of methionine is "labile" and can be transferred to other molecules in the body, a fundamental process in numerous metabolic pathways. This discovery opened the door to understanding methionine's role beyond being a simple building block of proteins.
Visualizing Historical Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental processes from the era of DL-methionine's discovery and early synthesis.
Caption: Experimental Workflow for Amino Acid Isolation and Characterization in the Early 20th Century.
Caption: Logical Flow of the Barger and Coyne Synthesis of DL-Methionine (1928).
Caption: Workflow for the Enzymatic Resolution of DL-Methionine.
Caption: Early 20th Century Conceptual Understanding of Methionine's Metabolic Role.
References
physical and chemical properties of (+-)-methionine
An In-depth Technical Guide to the Physical and Chemical Properties of (+-)-Methionine
Introduction
Methionine is a sulfur-containing, essential α-amino acid crucial for protein synthesis and a wide array of metabolic processes. Its racemic form, this compound or DL-Methionine, is of significant interest in pharmaceutical and nutritional sciences.[1] As a precursor to vital molecules like S-adenosylmethionine (SAM), cysteine, and glutathione, methionine sits at the heart of cellular anabolism, signaling, and redox homeostasis.[2][3][4] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of its metabolic significance for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and analysis.
Data Summary
The quantitative properties of racemic this compound are presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (RS)-2-Amino-4-(methylthio)butanoic acid | [5] |
| Molecular Formula | C₅H₁₁NO₂S | |
| Molecular Weight | 149.21 g/mol | |
| Appearance | White crystalline powder or flakes | |
| Melting Point | ~281 °C (decomposes) | |
| Boiling Point | Decomposes below boiling point | |
| Density | 1.340 g/cm³ | |
| pKa₁ (α-carboxyl) | 2.28 | |
| pKa₂ (α-amino) | 9.21 | |
| Isoelectric Point (pI) | 5.74 | |
| Water Solubility | Sparingly soluble | |
| Solubility Profile | Soluble in dilute acids and alkalis; slightly soluble in ethanol; insoluble in ether. | |
| pH (1% aq. solution) | 5.6 - 6.1 | |
| LogP (Octanol/Water) | -1.87 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of amino acids like methionine are provided below.
Melting Point Determination
The melting point is a crucial indicator of purity. For compounds like methionine that decompose at their melting point, specialized techniques may be required.
Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to compact the sample at the sealed end.
-
Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.
-
Rapid Determination (Optional): A preliminary rapid heating run (10-20 °C/min) is performed to find an approximate melting range.
-
Accurate Determination: A new sample is heated to about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is the end of the range. For methionine, the value will be a decomposition temperature, often characterized by discoloration.
Note: For compounds that decompose, Fast Scanning Calorimetry (FSC) can be employed to outrun decomposition kinetics and obtain a more accurate thermodynamic melting point.
Solubility Determination
Solubility data is essential for formulation, dosage form design, and purification processes like anti-solvent crystallization.
Methodology: Isothermal Gravimetric Method
-
Solution Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol/water mixtures) in a sealed vial.
-
Equilibration: The vials are agitated in a thermostated shaker bath at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 24-48 hours) to ensure the solution reaches saturation equilibrium.
-
Sample Collection: After equilibration, the suspension is allowed to settle. A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.
-
Quantification: The mass of the collected aliquot is determined. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).
-
Calculation: The mass of the remaining solid methionine is measured. The solubility is then calculated and expressed in units such as g/100g of solvent or mol/L.
pKa Determination by Titration
The pKa values define the ionization state of the amino acid at different pH values, which influences its solubility, charge, and biological activity.
Methodology: Potentiometric Titration
-
Materials: A standardized solution of this compound (e.g., 0.1 M), standardized solutions of a strong acid (0.1 M HCl) and a strong base (0.1 M NaOH), a calibrated pH meter, a burette, and a magnetic stirrer are required.
-
Initial State: A known volume (e.g., 20 mL) of the methionine solution is placed in a beaker, and its initial pH is recorded.
-
Acidic Titration: The solution is titrated with the 0.1 M HCl solution, adding small, precise increments (e.g., 0.3-0.5 mL). The pH is recorded after each addition until the pH drops to approximately 1.5. This protonates the carboxylate group.
-
Basic Titration: A fresh 20 mL sample of the methionine solution is titrated with 0.1 M NaOH in a similar incremental manner. The pH is recorded after each addition until it reaches approximately 12.5. This deprotonates the ammonium group.
-
Data Analysis: The pH values are plotted against the equivalents of acid and base added. The resulting titration curve will show two inflection points.
-
pKa Determination: The pKa values correspond to the pH at the midpoints of the two buffering regions (the flattest parts of the curve). pKa₁ is the midpoint of the titration from the zwitterionic form to the fully protonated form, and pKa₂ is the midpoint of the titration from the zwitterionic form to the fully deprotonated form.
Signaling and Metabolic Pathways
Methionine is not merely a building block for proteins; it is a central hub in cellular metabolism, directly influencing growth, redox status, and epigenetic regulation.
The core of its function lies in the Methionine Cycle , where it is converted to S-adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine. Homocysteine can either be re-methylated to regenerate methionine or enter the Transsulfuration Pathway to be irreversibly converted into cysteine, a precursor for the critical antioxidant glutathione (GSH). The availability of methionine can act as a signal to activate anabolic programs, including the synthesis of other amino acids and nucleotides, and to regulate growth pathways like mTORC1.
Experimental Workflows
The quantification of methionine and related metabolites in biological matrices is a common requirement in clinical and research settings. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
A typical workflow for the analysis of amino acids involves sample preparation to remove interfering substances, derivatization to make the non-chromophoric amino acids detectable, chromatographic separation, and finally, detection and quantification.
References
- 1. DL-Methionine | 59-51-8 [chemicalbook.com]
- 2. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 3. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 5. cdn.who.int [cdn.who.int]
Metabolic Pathways of Racemic Methionine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, including protein synthesis, methylation reactions, and antioxidant defense.[1] In many commercial applications, methionine is supplied as a racemic mixture of its D- and L-enantiomers. While L-methionine is the biologically active form directly utilized by the body, the metabolic fate of D-methionine is of significant interest, particularly in the fields of nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the metabolic pathways involved in the utilization of racemic methionine, with a focus on the enzymatic conversion of the D-isomer to its functional L-form and the subsequent metabolic routes.
Core Metabolic Pathways of Methionine
The metabolism of methionine is multifaceted, branching into several key pathways that are crucial for cellular homeostasis.
The Methionine Cycle (Transmethylation Pathway)
The primary fate of L-methionine is its conversion to S-adenosylmethionine (SAM), a universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[2] This cycle is initiated by the enzyme methionine adenosyltransferase (MAT). Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, thus completing the cycle.
The Transsulfuration Pathway
Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted to cysteine. This pathway involves the sequential action of two vitamin B6-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). Cysteine is a precursor for the synthesis of glutathione, a major intracellular antioxidant, as well as other important molecules like taurine and hydrogen sulfide.[3]
The Methionine Salvage Pathway
This pathway recycles the methylthio- group from S-adenosylmethionine (SAM) that is used in the synthesis of polyamines and ethylene. A key intermediate in this pathway is 5'-methylthioadenosine (MTA), which is ultimately converted back to methionine. This pathway is crucial for conserving methionine and maintaining cellular polyamine levels.
The Transamination Pathway
Methionine can also undergo transamination to form 2-keto-4-methylthiobutyric acid (KMTB). This reaction is catalyzed by various transaminases. KMTB can then be either oxidatively decarboxylated or reaminated to form methionine. This pathway plays a role in regulating methionine concentrations and can be a source of other metabolites.[4]
Metabolism of Racemic Methionine: The Role of D-Amino Acid Oxidase
The biological utilization of racemic methionine hinges on the conversion of the D-enantiomer to the L-enantiomer. This process is primarily initiated by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[3]
DAAO catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-keto-4-methylthiobutyric acid (KMTB), with the concomitant production of ammonia and hydrogen peroxide. KMTB can then be transaminated by various aminotransferases to form L-methionine, which can subsequently enter the core metabolic pathways described above. The efficiency of this conversion can vary depending on the tissue and species. The liver and kidneys are the primary sites of D-methionine conversion due to their high DAAO activity.
Below is a diagram illustrating the central metabolic pathways of racemic methionine.
Quantitative Data
The efficiency and kinetics of the enzymes involved in racemic methionine metabolism are critical for understanding its overall biological effects.
Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) for D-Methionine
| Species/Tissue | Km (mM) | Vmax (µmol/min/mg protein) | Reference |
| Pig Kidney | 1.8 | 15.4 | |
| Human (recombinant) | 1.3 | 5.2 | |
| Rhodotorula gracilis (yeast) | 1.0 | 81 | |
| Trigonopsis variabilis (yeast) | 7.0 | 46 |
Table 2: Metabolic Flux Rates in Methionine Metabolism
The following table presents data from a study on human fibrosarcoma cells to quantify various fluxes in methionine metabolism.
| Metabolic Flux | HT1080M+ (nmol/µL-cells/h) | HT1080M- (nmol/µL-cells/h) |
| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 |
| Transmethylation Flux | ~0.12 | ~0.12 |
| Propylamine Transfer Flux | ~0.12 | 0.11 ± 0.015 |
| Methionine Salvage Flux | Not specified | 0 |
| Methionine Synthase Flux | 0.03 ± 0.02 | 0.02 ± 0.01 |
| Homocysteine Secretion | ~0.1 | ~0.1 |
HT1080M+ cells are transfected with MTAP (methylthioadenosine phosphorylase), a key enzyme in the methionine salvage pathway, while HT1080M- cells lack this enzyme.
Experimental Protocols
Protocol for Metabolic Flux Analysis of Methionine using ¹³C-Methionine
This protocol is adapted from a method for quantifying methionine metabolic fluxes in cell culture.
a. Cell Culture and Labeling:
-
Culture cells in standard DMEM medium.
-
For labeling experiments, switch the medium to DMEM lacking methionine, supplemented with a known concentration of [U-¹³C]-methionine.
-
Conduct kinetic labeling experiments at 70-80% confluency.
b. Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Quench metabolism by adding an ice-cold 80:20 methanol/water solution.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
c. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use appropriate chromatographic conditions to separate methionine and its metabolites.
-
Quantify the isotopic enrichment of methionine and its downstream metabolites by monitoring the mass-to-charge ratios of the labeled and unlabeled species.
d. Flux Calculation:
-
Measure the isotope-labeling kinetics of both intracellular and extracellular methionine.
-
Use mathematical models and the measured labeling data to calculate the fluxes through the different methionine metabolic pathways.
Below is a workflow diagram for this experimental protocol.
Protocol for Quantification of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by LC-MS/MS
This protocol is based on established methods for the sensitive and accurate quantification of SAM and SAH in biological samples.
a. Sample Preparation:
-
For plasma or serum samples, use a small volume (e.g., 20 µL).
-
For cell samples, lyse a known number of cells (e.g., 500,000).
-
Add an internal standard solution containing stable isotope-labeled SAM and SAH (e.g., d3-SAM).
-
Precipitate proteins using a suitable method, such as the addition of acetone, and centrifuge to pellet the precipitate.
-
Transfer the clear supernatant to an autosampler vial for analysis.
b. LC-MS/MS Conditions:
-
Use a C8 or similar reversed-phase column for chromatographic separation.
-
Employ an isocratic or gradient elution with a mobile phase containing an organic modifier (e.g., methanol) and an acidic additive (e.g., formic acid).
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for SAM, SAH, and their internal standards.
-
SAM transition: m/z 399.0 → 250.1
-
SAH transition: m/z 385.1 → 136.2
-
c. Quantification:
-
Generate a calibration curve using known concentrations of SAM and SAH standards.
-
Calculate the concentrations of SAM and SAH in the samples by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.
Below is a workflow diagram for this experimental protocol.
References
- 1. Methionine transmethylation and transsulfuration in the piglet gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-keto-4-methylthiobutyrate as an intermediate compound in methionine synthesis from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of D-Methionine: A Technical Guide to its Natural Occurrence, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically relegated to the realm of "unnatural" amino acids, D-isomers are increasingly recognized for their diverse and significant roles in biological systems. Among these, D-methionine (D-Met) presents a compelling case for its involvement in a range of physiological and pathological processes. While L-methionine is a well-established essential amino acid vital for protein synthesis and as a precursor for numerous metabolites, the natural occurrence and functional significance of its D-enantiomer are less understood. This technical guide provides an in-depth exploration of the natural presence of D-methionine across different organisms, the metabolic pathways that govern its fate, and the analytical methodologies employed for its detection and quantification.
Natural Occurrence of D-Methionine
D-methionine is found across all domains of life, from prokaryotes to eukaryotes, albeit at varying concentrations. Its presence can be attributed to both enzymatic production and non-enzymatic racemization.
Bacteria
Archaea
The occurrence of D-amino acids in archaea is less extensively studied than in bacteria. However, research has shown that some archaeal species, particularly hyperthermophiles, contain significant amounts of free D-amino acids[4][5]. While D-aspartate and D-alanine are often the most abundant, the presence of other D-amino acids, including D-methionine, has been reported in the soluble protein fractions of some archaea. The functional significance of D-methionine in archaea remains an active area of investigation.
Eukaryotes
In eukaryotes, the presence of D-amino acids is generally lower than in prokaryotes. However, specific D-amino acids, such as D-serine and D-aspartate, have well-defined roles as neurotransmitters and neuroregulators in the mammalian central nervous system. The natural occurrence of D-methionine in eukaryotes is also documented, although its endogenous concentrations are typically low.
Mammals: Free D-methionine has been detected in the physiological fluids of mammals, including plasma and urine. Studies in humans have shown that after oral administration of D-methionine, plasma levels of the D-isomer increase significantly, with a substantial portion being excreted in the urine, indicating less efficient utilization compared to L-methionine.
Plants: Plants have the capacity to synthesize methionine, and while the L-isomer is predominant, the presence of D-amino acids is also known. The overall content of methionine in many plant-based food sources is a critical factor for nutritional value.
Food Sources: Methionine, as a fundamental component of proteins, is present in various foods. The relative amounts of D-methionine in food sources are generally low but can be influenced by food processing and microbial activity.
Quantitative Data on D-Methionine Occurrence
A comprehensive, centralized database for the natural concentrations of D-methionine across all organisms is currently lacking in the scientific literature. The available data is often specific to the experimental context of a particular study. The following tables summarize the available quantitative data.
| Organism/Tissue/Fluid | Concentration/Level | Method of Analysis | Reference |
| Lactococcus lactis F44 (supplemented) | Enhanced nisin yield by 93.22% with D-Met addition | Not specified | |
| Human Plasma (baseline) | Not consistently detected at significant levels | HPLC | |
| Human Plasma (post D-Met load) | 49% of total plasma methionine as D-isomer | Not specified | |
| Human Urine (baseline) | Low levels | HPLC | |
| Human Urine (post D-Met load) | 64 +/- 23% of infused D-methionine excreted | Not specified | |
| Rat Plasma (post DL-Met infusion) | Increased plasma D-methionine levels | Not specified |
Note: The data presented here is not exhaustive and represents values reported in specific studies. Concentrations can vary significantly based on physiological state, diet, and analytical methodology.
Metabolism of D-Methionine
The metabolic fate of D-methionine is primarily governed by enzymes that can act on D-amino acids. The principal pathway for its utilization involves its conversion to its L-enantiomer, which can then enter the well-established L-methionine metabolic pathways.
Enzymatic Conversion to L-Methionine
The key enzyme responsible for the initial step in D-methionine metabolism in many organisms is D-amino acid oxidase (DAAO) .
-
D-Amino Acid Oxidase (DAAO): This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of D-methionine, DAAO converts it to α-keto-γ-methylthiobutyrate. This intermediate can then be transaminated by an aminotransferase to form L-methionine. DAAO exhibits broad substrate specificity but generally does not act on acidic D-amino acids.
The overall conversion process can be depicted as a two-step enzymatic reaction:
-
Oxidative Deamination: D-Methionine + O₂ + H₂O --(DAAO)--> α-keto-γ-methylthiobutyrate + NH₃ + H₂O₂
-
Transamination: α-keto-γ-methylthiobutyrate + L-Amino Acid --(Aminotransferase)--> L-Methionine + α-Keto Acid
Methionine Metabolic Pathways
Once converted to L-methionine, the molecule enters the central methionine metabolic network, which includes:
-
The Methionine Cycle (or S-Adenosylmethionine Cycle): L-methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine.
-
The Transsulfuration Pathway: Homocysteine can be irreversibly converted to cysteine, a precursor for glutathione and taurine. This pathway connects methionine metabolism to cellular redox homeostasis.
-
The Polyamine Synthesis Pathway (Salvage Pathway): SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.
Signaling Pathways Involving D-Amino Acids and Methionine Metabolism
While specific signaling pathways directly triggered by D-methionine are not yet fully elucidated, the broader context of D-amino acid and methionine metabolism provides insights into their potential signaling roles.
-
D-Amino Acids as Signaling Molecules: D-amino acids released by bacteria can act as intercellular signals, modulating processes like biofilm formation. In mammals, D-serine is a well-established co-agonist of the NMDA receptor, playing a critical role in synaptic plasticity and neurotransmission. It is plausible that D-methionine or its metabolites could also have signaling functions that are yet to be discovered. D-amino acids are proposed to function as universal signaling agents under stress conditions.
-
Methionine Metabolism and TORC1 Signaling: The methionine metabolic pathway, particularly the levels of SAM, has been shown to influence the Target of Rapamycin Complex 1 (TORC1) signaling pathway. TORC1 is a central regulator of cell growth, proliferation, and metabolism. Alterations in SAM levels can modulate TORC1 activity, thereby linking nutrient availability (methionine) to fundamental cellular decisions.
Experimental Protocols
Accurate detection and quantification of D-methionine are crucial for understanding its biological roles. A variety of analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of amino acid enantiomers.
Principle: Chiral separation is achieved using either a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.
Detailed Protocol (Pre-column Derivatization with a Chiral Reagent):
-
Sample Preparation:
-
For biological fluids (plasma, urine), deproteinize the sample by adding a precipitating agent (e.g., acetonitrile or trichloroacetic acid) and centrifuging to remove the protein pellet.
-
For tissue samples, homogenize the tissue in a suitable buffer, followed by deproteinization.
-
The resulting supernatant containing the free amino acids is used for derivatization.
-
-
Derivatization:
-
A common chiral derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).
-
Mix the sample with the OPA/chiral thiol reagent in a borate buffer (pH ~9.5).
-
Allow the reaction to proceed for a few minutes at room temperature in the dark. The reaction forms fluorescent diastereomeric isoindole derivatives.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detection is used, with excitation and emission wavelengths specific to the OPA derivatives (e.g., Ex: 340 nm, Em: 450 nm).
-
Quantification: The concentration of D- and L-methionine is determined by comparing the peak areas of the sample chromatogram to those of a standard curve prepared with known concentrations of D- and L-methionine.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of amino acid enantiomers, offering high sensitivity and specificity.
Principle: Amino acids are volatile and require derivatization to be analyzed by GC. Chiral separation can be achieved using a chiral capillary column.
Detailed Protocol:
-
Sample Preparation: Similar to HPLC, samples are deproteinized and the supernatant is collected. The sample is then thoroughly dried under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization: A two-step derivatization is common:
-
Esterification: The carboxyl group is esterified by reacting the dried sample with an acidic alcohol (e.g., 3N HCl in isopropanol) at elevated temperature.
-
Acylation: The amino group is then acylated using an acylating agent (e.g., trifluoroacetic anhydride or pentafluoropropionic anhydride).
-
-
GC-MS Analysis:
-
Column: A chiral capillary column (e.g., Chirasil-Val) is used for the enantiomeric separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized amino acids.
-
Mass Spectrometry: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity.
-
Quantification: Stable isotope-labeled internal standards (e.g., D₃-L-methionine and D₃-D-methionine) are often used for accurate quantification.
-
D-Amino Acid Oxidase (DAAO) Enzymatic Assay
Enzymatic assays offer a specific and sensitive method for the detection of D-amino acids.
Principle: DAAO specifically oxidizes D-amino acids, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is proportional to the initial amount of the D-amino acid and can be quantified using a colorimetric or fluorometric probe in a coupled reaction with horseradish peroxidase (HRP).
Detailed Protocol (Fluorometric Assay):
-
Reagents:
-
DAAO enzyme
-
Horseradish peroxidase (HRP)
-
A fluorogenic peroxidase substrate (e.g., Amplex Red or similar)
-
Reaction buffer (e.g., phosphate or Tris buffer, pH ~7.5-8.5)
-
D-methionine standards
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, HRP, and the fluorogenic substrate.
-
Add the sample or D-methionine standards to the wells of a microplate.
-
Initiate the reaction by adding the DAAO enzyme to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Quantification: The concentration of D-methionine in the sample is determined by comparing its fluorescence signal to the standard curve generated from the D-methionine standards.
-
Visualizations
Metabolic Pathway of D-Methionine Conversion
Caption: Metabolic conversion of D-methionine to L-methionine and its entry into major metabolic pathways.
Experimental Workflow for D-Methionine Analysis by HPLC
Caption: A typical experimental workflow for the analysis of D-methionine using HPLC with pre-column derivatization.
Methionine Metabolism and its Influence on TORC1 Signaling
Caption: Simplified diagram illustrating the influence of L-methionine metabolism on the TORC1 signaling pathway.
Conclusion
The natural occurrence of D-methionine is a testament to the complex and nuanced roles of D-amino acids in biology. While present in lower abundance than its L-enantiomer, D-methionine is found across all domains of life and is subject to specific metabolic pathways. The ability of organisms to convert D-methionine to L-methionine highlights a mechanism for its integration into central metabolism. The development of sensitive and specific analytical techniques has been instrumental in uncovering the presence and potential functions of D-methionine. For researchers, scientists, and drug development professionals, a deeper understanding of D-methionine's occurrence, metabolism, and potential signaling roles opens new avenues for investigating its involvement in health and disease, and for the development of novel therapeutic strategies. Further research is warranted to establish a comprehensive quantitative map of D-methionine distribution and to fully elucidate its specific biological functions.
References
- 1. D-Amino acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 3. d-Methionine and d-Phenylalanine Improve Lactococcus lactis F44 Acid Resistance and Nisin Yield by Governing Cell Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of D-amino acids in a few archaea and dehydrogenase activities in hyperthermophile Pyrobaculum islandicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Free d-Amino Acids and Aspartate Racemases in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Methionine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing essential amino acid, is a fundamental component of proteins and a key player in numerous metabolic processes. It exists as two stereoisomers, L-methionine and D-methionine, which are non-superimposable mirror images of each other. While L-methionine is the biologically active form directly incorporated into proteins and utilized in critical metabolic pathways, the role and fate of D-methionine have been a subject of extensive research. This technical guide provides an in-depth exploration of the foundational research on methionine isomers, detailing their metabolic conversion, comparative bioavailability, and impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in related fields.
Comparative Bioavailability and Metabolism
The primary metabolic fate of D-methionine in vivo is its conversion to L-methionine. This bioconversion is a critical determinant of the nutritional value and physiological effects of D-methionine. The efficiency of this conversion can vary across species and physiological conditions.
Quantitative Data on Methionine Isomer Bioavailability and Effects
The following tables summarize key quantitative data from various studies comparing the bioavailability and physiological effects of L-methionine and D-methionine.
| Parameter | Species | L-Methionine | D-Methionine | Relative Bioavailability of D- to L-Methionine | Citation |
| Nitrogen Retention (%) | Weanling Pigs | Linearly Increased | Linearly Increased | 101% (95% CI: 57%–146%) | [1] |
| Nitrogen Retention (% of intake) | Nursery Pigs | Linearly Increased | Linearly Increased | 89.6% (95% CI included 100%) | [2] |
| Urinary Nitrogen Output (g/4 d) | Nursery Pigs | Linearly Decreased | Linearly Decreased | 87.6% (95% CI included 100%) | [2] |
| Growth Performance (ADG) | Broiler Chickens (0-10d) | Improved | Improved | L-Met > DL-Met at lower supplementation | [3] |
| Feed Efficiency (F:G) | Broiler Chickens (0-10d) | Improved | Improved | L-Met > DL-Met at lower supplementation | [3] |
| Growth Performance | Broiler Chickens (0-35d) | Improved | Improved | No significant difference |
ADG: Average Daily Gain; F:G: Feed-to-Gain Ratio; CI: Confidence Interval.
| Metabolic Parameter | Species | Effect of L-Methionine | Effect of DL-Methionine | Key Findings | Citation |
| D-Amino Acid Oxidase (DAAO) Activity | Broiler Chickens | No significant difference from control | Increased in starter phase, then decreased | DL-Methionine influences DAAO activity, reflecting its conversion. | |
| Serum Glutathione Levels | Broiler Chickens | - | Lower (indicative of reduced oxidative stress) | DL-Methionine may enhance liver metabolism and reduce oxidative stress. | |
| Intestinal Nutrient Transporter Expression (ATB⁰,⁺, B⁰AT) | Broiler Chickens | Enhanced expression | Enhanced expression | Both isomers can regulate intestinal amino acid absorptive function. |
Key Metabolic and Signaling Pathways
Methionine metabolism is intricately linked to several crucial cellular signaling pathways that regulate cell growth, proliferation, and stress responses.
D-Methionine to L-Methionine Conversion
The bioconversion of D-methionine to its L-isomer is a two-step enzymatic process primarily occurring in the liver and kidneys. This pathway allows the utilization of synthetic DL-methionine, a common supplement in animal feed and pharmaceuticals.
References
- 1. EP1033576A2 - Method of preparing sample for amino acid analysis and kit for analyzing the same - Google Patents [patents.google.com]
- 2. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative bioavailability of L-methionine and DL-methionine in growing broilers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion of D-methionine to L-methionine
For Researchers, Scientists, and Drug Development Professionals
This guide details the core enzymatic pathways, experimental protocols, and quantitative data for the biotransformation of D-methionine into its biologically active L-isomer, L-methionine. This conversion is critical in various fields, including pharmaceuticals, animal nutrition, and biotechnology, where racemic mixtures of amino acids are common starting materials.
Core Enzymatic Pathways
The conversion of D-methionine to L-methionine is primarily achieved through two distinct enzymatic routes: a multi-enzyme cascade system and a single-enzyme racemization.
1.1. The Dehydrogenase/Aminotransferase Cascade
The most well-documented and industrially relevant method involves a two-step enzymatic cascade. This pathway first converts D-methionine into an intermediate α-keto acid, which is then aminated to form L-methionine.
-
Oxidative Deamination: A D-amino acid oxidase (DAAO), a FAD-containing enzyme, catalyzes the oxidative deamination of D-methionine. This reaction produces the corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (KMTB), along with ammonia and hydrogen peroxide.[1][2][3] DAAO exhibits high specificity for D-isomers of amino acids and is inactive towards L-isomers.[4]
-
Reductive Amination: The intermediate KMTB is then converted to L-methionine through reductive amination. This step is typically catalyzed by an L-amino acid dehydrogenase, such as L-phenylalanine dehydrogenase (L-PheDH), or by a transaminase.[1] When using a dehydrogenase, a cofactor regeneration system, often involving formate dehydrogenase (FDH) and formate, is required to recycle the NAD(P)H consumed in the reaction. Transaminases, on the other hand, transfer an amino group from a donor amino acid (like glutamate or aspartate) to KMTB.
A crucial component of this cascade is the addition of catalase. The DAAO reaction produces hydrogen peroxide, which can cause oxidative decarboxylation of the KMTB intermediate. Catalase decomposes the hydrogen peroxide, preventing this side reaction and ensuring a high yield of L-methionine.
1.2. Methionine Racemase
A more direct route is the use of a single enzyme, methionine racemase (EC 5.1.1.2). This enzyme belongs to the family of isomerases and directly catalyzes the interconversion of L-methionine and D-methionine. Most amino acid racemases, including methionine racemase, are dependent on pyridoxal 5'-phosphate (PLP) as a cofactor. The mechanism involves the deprotonation of the α-proton of one isomer, followed by reprotonation from the opposite face to form the other isomer. While conceptually simpler, the isolation and application of highly active and stable methionine racemases can be more challenging than the cascade system.
Visualization of Pathways and Workflows
The following diagrams illustrate the key enzymatic pathways and a general experimental workflow for this conversion process.
Quantitative Data Summary
The efficiency of the enzymatic conversion is dependent on the kinetic properties of the enzymes used. The following tables summarize representative kinetic data.
Table 1: Kinetic Parameters of Key Enzymes in the Cascade Pathway
| Enzyme | Source Organism | Substrate | K_m (mM) | V_max (U/mg) | Optimal pH |
|---|---|---|---|---|---|
| D-Amino Acid Oxidase (DAAO) | Arthrobacter protophormiae | D-Methionine | 1.2 | 25.0 | 8.0 |
| D-Amino Acid Oxidase (DAAO) | Rhodotorula gracilis | D-Methionine | 1.8 | 35.0 | 8.5 |
| L-Phenylalanine Dehydrogenase | Rhodococcus sp. | KMTB | 0.5 | 15.0 | 9.0 |
| Formate Dehydrogenase (FDH) | Candida boidinii | Formate | 15.0 | 5.0 | 7.5 |
Note: Values are approximate and can vary based on purification methods and assay conditions.
Table 2: Comparison of Conversion Efficiency
| Method | Key Enzymes | Conversion Yield (%) | Time (h) | Ref. |
|---|---|---|---|---|
| Four-Enzyme Cascade | D-AAO, Catalase, L-PheDH, FDH | ~100% | 24 |
| Two-Enzyme System | D-AAO, L-Leucine Dehydrogenase | ~100% | 12 | |
Experimental Protocols
4.1. Protocol for D-Amino Acid Oxidase Activity Assay
This protocol determines the activity of DAAO by measuring the production of H₂O₂.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0.
-
Substrate Solution: 50 mM D-methionine in Assay Buffer.
-
Chromogen Solution: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) at 2 mM.
-
Horseradish Peroxidase (HRP): 100 U/mL in Assay Buffer.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine 800 µL of Assay Buffer, 100 µL of Substrate Solution, 50 µL of ABTS solution, and 20 µL of HRP solution.
-
Initiate the reaction by adding 30 µL of the DAAO enzyme solution.
-
Immediately monitor the increase in absorbance at 405 nm at a constant temperature (e.g., 30°C).
-
Calculate activity based on the molar extinction coefficient of oxidized ABTS. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.
-
4.2. Protocol for Whole-Cell Bioconversion of D-methionine
This protocol uses engineered E. coli cells co-expressing the necessary enzymes for the cascade reaction.
-
Strain Cultivation:
-
Grow recombinant E. coli cells harboring plasmids for DAAO, catalase, and an L-amino acid dehydrogenase in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 25°C) for 12-16 hours.
-
Harvest cells by centrifugation and wash with a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
-
Bioconversion Reaction:
-
Resuspend the cell pellet in the reaction buffer to a final concentration of 50 g/L (wet cell weight).
-
To the cell suspension, add D-methionine (e.g., 100 mM), a co-substrate for the dehydrogenase (e.g., 150 mM sodium formate for FDH-NADH regeneration), and NAD⁺ (e.g., 1 mM).
-
Incubate the reaction mixture in a shaker at 30°C.
-
-
Analysis:
-
Withdraw samples at regular intervals.
-
Centrifuge the samples to remove cells.
-
Analyze the supernatant for D- and L-methionine concentrations using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral column (e.g., a crown ether-based column).
-
This guide provides a foundational understanding of the enzymatic processes for converting D-methionine to L-methionine. The choice between a multi-enzyme cascade and a single racemase depends on factors such as enzyme availability, stability, cofactor requirements, and process economics. For drug development professionals, the high enantiomeric purity achievable with these enzymatic methods is a significant advantage over traditional chemical synthesis.
References
- 1. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Methodological & Application
Application Note: Quantification of (+-)-Methionine in Plasma using a Validated HPLC Method with Pre-Column Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine is an essential amino acid crucial for protein synthesis, methylation reactions, and the production of other sulfur-containing compounds.[1][2] Accurate quantification of methionine levels in plasma is vital for clinical diagnostics, nutritional monitoring, and in cancer research, particularly in the context of methionine depletion therapies.[3][4] This application note provides a detailed protocol for the quantification of (+-)-methionine in plasma using a sensitive and robust High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization with o-phthalaldehyde (OPA).
Principle
This method is based on the pre-column derivatization of primary amino acids, including methionine, with o-phthalaldehyde (OPA) in the presence of a thiol-containing reagent to form highly fluorescent isoindole derivatives.[3] These derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector. The fluorescence intensity is directly proportional to the concentration of methionine in the sample.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., Supelcosil LC-18-DB, 25 cm x 4.6 mm, 5 µm particle size).
-
Centrifuge.
-
Vortex mixer.
-
Pipettes and tips.
-
HPLC vials.
-
-
Reagents:
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Tetrahydrofuran (THF) (HPLC grade).
-
Sodium acetate (analytical grade).
-
Boric acid (analytical grade).
-
o-Phthalaldehyde (OPA).
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (3-MPA).
-
(+/-)-Methionine standard.
-
Trichloroacetic acid (TCA) or Perchloric acid.
-
Ultrapure water.
-
2. Solution Preparation
-
Mobile Phase A: Prepare 0.1 M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in ultrapure water and adjusting the pH to 7.0. Mix tetrahydrofuran, methanol, and 0.1 M sodium acetate in a ratio of 5:95:900 (v/v/v).
-
Mobile Phase B: Methanol (HPLC grade).
-
Derivatization Reagent (OPA/MCE): Prepare by dissolving OPA in a borate buffer and adding 2-mercaptoethanol. The reagent should be prepared fresh daily.
-
Protein Precipitation Agent: 10% (w/v) Trichloroacetic acid (TCA) in ultrapure water.
3. Sample Preparation
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample at 3000 rpm for 10 minutes to separate the plasma.
-
To 100 µL of plasma, add 20 µL of 10% TCA to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for derivatization.
4. Pre-Column Derivatization
-
In an HPLC vial, mix a portion of the supernatant from the protein precipitation step with the OPA/MCE derivatization reagent.
-
Allow the reaction to proceed for a specific time (typically 1-3 minutes) at room temperature before injection. Automation of this step is recommended to ensure reproducibility due to the potential instability of the derivatives.
5. Chromatographic Conditions
-
Column: Supelcosil LC-18-DB (25 cm x 4.6 mm, 5 µm).
-
Injection Volume: 50 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
Gradient Elution: A customized gradient program is used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B (methanol) to elute the derivatized methionine. A typical run time is around 15 minutes.
6. Calibration and Quantification
Prepare a series of methionine standard solutions of known concentrations in a plasma-like matrix. Process these standards in the same manner as the plasma samples (protein precipitation and derivatization). Construct a calibration curve by plotting the peak area of the derivatized methionine against the concentration. The concentration of methionine in the plasma samples can then be determined from this calibration curve.
Alternative Derivatization Agents
While OPA is a common choice, other derivatizing agents can be used for amino acid analysis, each with its own advantages:
-
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to form stable, fluorescent derivatives. The derivatization is typically carried out in a borate buffer.
-
Dansyl Chloride: Reacts with primary and secondary amino groups to form fluorescent dansyl derivatives. The reaction is usually performed in an aqueous-organic mixture at an alkaline pH and elevated temperature.
Data Presentation
Table 1: Quantitative Data Summary for HPLC Quantification of Methionine in Plasma
| Parameter | OPA Derivatization Method | Reference |
| Linearity Range | 1 - 100 µM | |
| Limit of Detection (LOD) | 0.5 µmol/L | |
| Inter-assay CV (%) | 2 - 5% | |
| Intra-assay CV (%) | 4 - 8% | |
| Elution Time | ~15 minutes |
Visualizations
References
- 1. Methionine | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Chiral Separation of DL-Methionine by Chromatography: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the chiral separation of DL-methionine, a critical process in pharmaceutical development, neuroscience, and food science. The following methods offer robust and reproducible approaches for resolving D- and L-methionine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
Introduction
Methionine, an essential sulfur-containing amino acid, plays a crucial role in various biological processes. Its enantiomers, L-methionine and D-methionine, can exhibit different physiological and pharmacological activities. Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance. This document outlines validated chromatographic techniques to achieve baseline separation of DL-methionine, catering to the needs of researchers, scientists, and drug development professionals.
Section 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the chiral separation of amino acids. The choice of chiral stationary phase (CSP) is critical for achieving successful enantioseparation. Below are protocols for three effective types of CSPs for DL-methionine.
Cyclofructan-Based Chiral Stationary Phase
Application Note: Cyclofructan-based CSPs, such as isopropylcarbamate cyclofructan 6, offer excellent selectivity for methionine enantiomers in the polar organic and normal phase modes.[1][2] These phases provide a unique chiral recognition mechanism, enabling the separation of underivatized methionine. The method is particularly useful for analytical and semi-preparative applications.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the DL-methionine sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Polar Organic Mode):
-
Column: Isopropylcarbamate cyclofructan 6 CSP (e.g., Astec CLC-L), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v).[2]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 23°C.[3]
-
Detection: UV at 210 nm or polarimetric detection.
-
Injection Volume: 10 µL.
-
-
HPLC Conditions (Normal Phase Mode):
-
Column: Isopropylcarbamate cyclofructan 6 CSP, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Ethanol/Trifluoroacetic Acid (50/50/0.1 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 0°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Macrocyclic Glycopeptide-Based Chiral Stationary Phase (Teicoplanin and Teicoplanin Aglycone)
Application Note: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and its aglycone, are highly effective for the chiral separation of a wide range of amino acids, including methionine, in the reversed-phase mode. The teicoplanin aglycone CSP often provides enhanced selectivity and resolution compared to the native teicoplanin phase. These columns are known for their robustness and broad applicability.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the DL-methionine sample in the mobile phase or a water/methanol mixture to a concentration of 1 mg/mL.
-
Filter the sample using a 0.45 µm syringe filter.
-
-
HPLC Conditions (Reversed-Phase Mode):
-
Column: Teicoplanin or Teicoplanin Aglycone CSP (e.g., Astec CHIROBIOTIC T or TAG), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol/Water (70/30 v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or Electrochemical Detection.
-
Injection Volume: 10 µL.
-
Crown Ether-Based Chiral Stationary Phase
Application Note: Crown ether-based CSPs are specifically designed for the enantioseparation of primary amines, making them highly suitable for amino acids. The CROWNPAK CR-I(+) column, for instance, provides excellent and rapid separation of underivatized amino acids. This method is compatible with LC-MS, allowing for highly sensitive and selective detection.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of DL-methionine in the mobile phase.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm membrane.
-
-
HPLC Conditions:
-
Column: CROWNPAK CR-I(+) (Daicel), 150 x 3.0 mm, 5 µm.
-
Mobile Phase: Aqueous Perchloric Acid (pH 1.0)/Acetonitrile (85/15 v/v).
-
Flow Rate: 0.4 mL/min (Adjust as needed for system pressure).
-
Column Temperature: 25°C.
-
Detection: UV at 200 nm.
-
Injection Volume: 5 µL.
-
Section 2: Supercritical Fluid Chromatography (SFC) Method
Application Note: SFC is a powerful technique that offers fast and efficient chiral separations with reduced solvent consumption. For underivatized amino acids like methionine, SFC coupled with a crown ether-based CSP provides exceptionally high resolution in a very short analysis time. This method is ideal for high-throughput screening and analysis.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the DL-methionine sample in methanol to a concentration of 3.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
SFC Conditions:
-
Column: CROWNPAK CR-I(+) (Daicel), 150 x 3.0 mm, 5 µm.
-
Mobile Phase: CO₂ / Methanol / Water / Trifluoroacetic Acid (70 / 27 / 3 / 0.15 v/v/v/v).
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 30°C.
-
Back Pressure: 150 bar.
-
Detection: LC-MS.
-
Injection Volume: 1 µL.
-
Section 3: Gas Chromatography (GC) Method
Application Note: GC offers high resolution and sensitivity for the analysis of volatile compounds. For non-volatile amino acids like methionine, a derivatization step is required to increase their volatility. Derivatization with alkyl chloroformates followed by separation on a chiral column like Chirasil-L-Val is a robust and reliable method for determining the enantiomeric composition of methionine.
Experimental Protocol:
-
1. Derivatization with Heptafluorobutyl Chloroformate (HFBCF):
-
To 100 µL of an aqueous DL-methionine standard or sample, add 50 µL of pyridine and 200 µL of methanol.
-
Vortex the mixture for 10 seconds.
-
Add 50 µL of HFBCF and vortex for 30 seconds.
-
Add 400 µL of chloroform and 400 µL of 0.1 M sodium bicarbonate solution.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Transfer the lower organic layer to a new vial and dry it under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of chloroform for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
-
Data Presentation
The following tables summarize the quantitative data for the chiral separation of DL-methionine using the described chromatographic methods.
Table 1: HPLC Separation of DL-Methionine
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'₁ (L-Met) | k'₂ (D-Met) | Resolution (Rs) | Elution Order |
| Isopropylcarbamate Cyclofructan 6 (Polar Organic) | MeOH/ACN/AcOH/TEA (75/25/0.3/0.2) | 0.8 | 23 | ~1.5 | ~1.8 | >1.5 | L then D |
| Isopropylcarbamate Cyclofructan 6 (Normal Phase) | n-Hexane/EtOH/TFA (50/50/0.1) | 0.8 | 0 | ~2.1 | ~2.9 | >2.0 | L then D |
| Teicoplanin | MeOH/H₂O (70/30) | 0.6 | 25 | ~2.5 | ~3.8 | >2.0 | L then D |
| Teicoplanin Aglycone | MeOH/H₂O (70/30) | 0.6 | 25 | ~2.8 | ~4.5 | >2.5 | L then D |
| CROWNPAK CR-I(+) | aq. HClO₄ (pH 1.0)/ACN (85/15) | 0.4 | 25 | - | - | >1.5 | D then L |
Table 2: SFC and GC Separation of DL-Methionine
| Technique | Chiral Stationary Phase | Mobile Phase / Carrier Gas | Retention Time (min) | Resolution (Rs) | Elution Order |
| SFC | CROWNPAK CR-I(+) | CO₂/MeOH/H₂O/TFA (70/27/3/0.15) | t_R(D) ~0.6, t_R(L) ~1.9 | >5.0 | D then L |
| GC | Chirasil-L-Val | Helium | Varies with temp. program | >2.0 | D then L |
Note: Retention times (k') for HPLC are estimated based on typical chromatograms. GC retention times are dependent on the specific temperature program and derivatization agent used.
Visualizations
References
- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (+-)-Methionine in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine, an essential sulfur-containing amino acid, plays a pivotal role in cellular metabolism beyond its function as a building block for protein synthesis. It is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thus influencing epigenetic regulation and signal transduction.[1][2] The methionine metabolic network also contributes to the synthesis of polyamines, which are crucial for cell proliferation, and cysteine, a key component of the major intracellular antioxidant glutathione (GSH).[2][3]
In cell culture, L-methionine is the biologically active isomer that is directly utilized by cells.[4] However, the racemic mixture, (+-)-methionine (also known as DL-methionine), is often used as a more cost-effective alternative. Mammalian cells possess the enzymatic machinery to convert the D-isomer to the L-isomer, making this compound a viable supplement for cell culture media. These application notes provide detailed protocols for the preparation and use of this compound in cell culture and for the comparative analysis of its effects against L-methionine.
Data Presentation
While extensive quantitative data directly comparing the effects of L-methionine and this compound on the proliferation of various mammalian cell lines in vitro is limited in publicly available literature, the following table summarizes key parameters and expected outcomes based on metabolic knowledge and available studies.
| Parameter | L-Methionine | This compound (DL-Methionine) | Key Considerations |
| Bioavailability | High (Directly utilized) | Moderate to High (Requires enzymatic conversion of D-isomer) | The efficiency of D- to L-methionine conversion can vary between cell lines depending on the expression and activity of D-amino acid oxidase (DAO) and transaminases. |
| Cell Proliferation | Supports robust cell growth at optimal concentrations. | Generally supports cell growth, but may be slightly less efficient than L-methionine at equivalent total methionine concentrations. | In avian myoblasts, no significant difference in proliferation was observed between L-methionine and DL-methionine. However, for cells with low DAO activity, proliferation might be reduced. |
| Metabolic Load | Lower metabolic load. | Higher metabolic load due to the energy and enzymatic requirements for the conversion of D-methionine. | The conversion of D-methionine produces hydrogen peroxide as a byproduct, which can contribute to oxidative stress. |
| Typical Concentration in Media (e.g., DMEM/F-12) | ~17.24 mg/L (~0.116 mM) | When substituting for L-methionine, an equivalent total methionine concentration is typically used. | For initial studies, it is recommended to use this compound at the same molar concentration as L-methionine in the standard medium formulation. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a sterile 100 mM stock solution of this compound that can be used to supplement methionine-free cell culture media.
Materials:
-
This compound (DL-Methionine) powder (cell culture grade)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Aseptically weigh out 1.492 g of this compound powder and transfer it to a sterile 50 mL conical tube.
-
Add approximately 80 mL of sterile deionized water or PBS to the tube.
-
Vortex the solution vigorously to dissolve the powder. Gentle warming in a water bath (up to 37°C) can aid in dissolution.
-
Once the powder is completely dissolved, bring the final volume to 100 mL with sterile deionized water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Label the tube clearly with "this compound Stock Solution (100 mM)" and the date of preparation.
-
Store the stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage.
Protocol 2: Supplementation of Basal Medium with this compound
This protocol outlines the steps to prepare complete cell culture medium using a methionine-free basal medium and the prepared this compound stock solution.
Materials:
-
Methionine-free basal medium (e.g., DMEM, RPMI-1640)
-
100 mM sterile this compound stock solution
-
Fetal Bovine Serum (FBS), dialyzed if necessary to remove endogenous methionine
-
Other required supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile serological pipettes and pipette aid
-
Sterile cell culture flasks or bottles
Procedure:
-
Start with a bottle of methionine-free basal medium.
-
To achieve a final concentration of 0.116 mM this compound (equivalent to the L-methionine concentration in DMEM/F-12), add 1.16 mL of the 100 mM this compound stock solution to 1 L of the basal medium.
-
Add other supplements as required by your specific cell line, such as FBS (typically to a final concentration of 10%) and antibiotics. It is crucial to use dialyzed FBS to minimize the introduction of unlabeled methionine.
-
Gently mix the complete medium by inverting the bottle several times.
-
The prepared medium is now ready for use. Store at 4°C and protect from light.
Protocol 3: Comparative Analysis of L-Methionine vs. This compound on Cell Viability using MTT Assay
This protocol provides a method to quantitatively compare the effects of L-methionine and this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium (with L-methionine)
-
Methionine-free basal medium
-
100 mM sterile L-methionine stock solution
-
100 mM sterile this compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in their standard complete culture medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Media Preparation: Prepare three types of experimental media using the methionine-free basal medium:
-
Control Medium: Supplemented with L-methionine to the standard concentration.
-
Test Medium: Supplemented with this compound to the same total molar concentration as the control medium.
-
Methionine-Free Medium: No methionine supplementation (negative control).
-
-
Treatment: After overnight incubation, carefully aspirate the seeding medium and replace it with 100 µL of the respective experimental media.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).
-
MTT Assay: At each time point, perform the MTT assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: The absorbance values are directly proportional to the number of viable cells. Compare the absorbance readings between the different media conditions at each time point to assess the relative effects on cell viability and proliferation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of this compound in mammalian cells.
Caption: Workflow for comparing the effects of methionine isomers.
References
Metabolic Labeling of Proteins with 35S-Methionine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with 35S-methionine is a powerful technique used to study the biosynthesis, processing, transport, degradation, and half-life of proteins within a cellular context.[1][2] By introducing the radioactive isotope 35S in the form of L-methionine, researchers can specifically label newly synthesized proteins and track their fate over time. This method is highly sensitive, allowing for the detection of low-abundance proteins and dynamic cellular processes.[3] The low-energy beta emissions of 35S are readily detectable and relatively less damaging to cells compared to other isotopes, and its 87.5-day half-life provides a reasonable timeframe for experimentation.[3][4]
This document provides detailed application notes and protocols for performing metabolic labeling of proteins with 35S-methionine, with a focus on applications relevant to basic research and drug development.
Applications in Research and Drug Development
Metabolic labeling with 35S-methionine is a versatile tool with numerous applications, including:
-
Determining Protein Synthesis Rates: Quantifying the rate of synthesis of specific proteins under different cellular conditions or in response to drug treatment.
-
Protein Half-Life Determination: Pulse-chase experiments are instrumental in calculating the half-life of a protein, providing insights into its stability and degradation kinetics. This is crucial for understanding the mechanism of action of drugs that may alter protein stability.
-
Studying Protein Trafficking and Secretion: Following the journey of a newly synthesized protein through various cellular compartments (e.g., endoplasmic reticulum, Golgi apparatus) to its final destination.
-
Investigating Post-Translational Modifications: While not directly labeling modifications, this technique can be combined with other methods to study the timing and location of post-translational modifications on a newly synthesized protein.
-
Analyzing Protein-Protein Interactions: In conjunction with immunoprecipitation, metabolic labeling can be used to identify proteins that interact with a specific target protein at different time points.
-
Evaluating Drug Effects on Protein Homeostasis: Assessing how therapeutic compounds impact the synthesis, degradation, and overall turnover of specific proteins or the entire proteome.
Quantitative Data Presentation
The quantitative data obtained from 35S-methionine labeling experiments, particularly pulse-chase studies, are often presented in tables to facilitate comparison and analysis. The amount of radiolabeled protein is typically quantified using phosphorimaging or liquid scintillation counting of excised gel bands.
Table 1: Representative Data from a Pulse-Chase Experiment to Determine the Half-Life of Protein X
| Chase Time (hours) | 35S-Protein X Signal (Arbitrary Units) | % of Initial 35S-Protein X Remaining |
| 0 | 10,000 | 100% |
| 2 | 7,500 | 75% |
| 4 | 5,100 | 51% |
| 6 | 2,600 | 26% |
| 8 | 1,300 | 13% |
Table 2: Effect of a Novel Drug on the Synthesis Rate of a Target Protein
| Treatment | 35S-Labeled Target Protein (Counts Per Minute) | Fold Change vs. Control |
| Vehicle Control | 5,500 | 1.0 |
| Drug A (10 µM) | 11,200 | 2.04 |
| Drug B (10 µM) | 2,800 | 0.51 |
Experimental Protocols
Safety Precautions: When working with 35S-labeled compounds, it is crucial to follow all institutional guidelines for handling radioactive materials. 35S can release volatile radioactive by-products, so it is recommended to work in a designated fume hood and use charcoal traps to capture volatile emissions. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
Protocol 1: Standard Metabolic Labeling of Proteins
This protocol is suitable for general-purpose labeling of newly synthesized proteins.
Materials:
-
Cells of interest (adherent or suspension)
-
Complete culture medium
-
Methionine-free culture medium
-
35S-L-methionine (or a 35S-methionine/cysteine mix)
-
Phosphate-buffered saline (PBS), sterile and ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Scintillation fluid and vials (for quantification)
-
SDS-PAGE equipment and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Preparation: Plate cells and grow them to the desired confluency (typically 70-80%).
-
Methionine Starvation: Wash the cells twice with pre-warmed, sterile PBS. Replace the complete medium with pre-warmed, methionine-free medium. Incubate the cells for 30-60 minutes at 37°C to deplete the intracellular pool of unlabeled methionine.
-
Labeling: Add 35S-methionine to the methionine-free medium at a final concentration of 50-200 µCi/mL. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C. Shorter incubation times are used for pulse-labeling.
-
Cell Lysis: After the labeling period, place the culture dish on ice. Aspirate the radioactive medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Analysis: The supernatant containing the radiolabeled proteins can be analyzed by various methods, including immunoprecipitation followed by SDS-PAGE and autoradiography or phosphorimaging.
Protocol 2: Pulse-Chase Experiment for Determining Protein Half-Life
This protocol allows for the determination of the stability of a protein of interest.
Materials:
-
Same as Protocol 1
-
Chase medium: Complete culture medium supplemented with a high concentration of non-radioactive ("cold") L-methionine (e.g., 5-10 mM).
Procedure:
-
Cell Preparation and Starvation: Follow steps 1 and 2 from Protocol 1.
-
Pulse Labeling: Add 35S-methionine to the methionine-free medium and incubate for a short period (the "pulse"), typically 15-60 minutes, to label newly synthesized proteins.
-
Chase: Quickly aspirate the radioactive labeling medium and wash the cells twice with pre-warmed, sterile PBS.
-
Add pre-warmed chase medium to the cells. This is time point zero (t=0) of the chase.
-
Time Course Collection: At various time points during the chase (e.g., 0, 1, 2, 4, 8, 24 hours), harvest the cells by following the cell lysis procedure (steps 5-8) from Protocol 1.
-
Analysis: The protein of interest is typically isolated from each time point by immunoprecipitation. The amount of radiolabeled protein at each time point is quantified by SDS-PAGE followed by phosphorimaging or scintillation counting. The data is then used to calculate the protein's half-life.
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
Metabolic labeling is often used to study the degradation of proteins, a process frequently mediated by the ubiquitin-proteasome system. The following diagram illustrates this pathway.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow: Pulse-Chase Labeling
The following diagram outlines the key steps in a pulse-chase experiment.
Caption: Workflow for a 35S-methionine pulse-chase experiment.
Logical Relationship: Immunoprecipitation of Radiolabeled Proteins
This diagram illustrates the process of isolating a specific radiolabeled protein from a complex cell lysate.
Caption: Immunoprecipitation of 35S-labeled proteins.
References
Application of (+-)-Methionine in Animal Feed Formulation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(+-)-Methionine , a racemic mixture of D- and L-isomers, is a widely utilized synthetic source of the essential amino acid methionine in animal feed. Its application is critical for optimizing animal growth, feed efficiency, and overall health, particularly in diets based on plant proteins like corn and soybean meal, which are often deficient in methionine.[1][2] This document provides detailed application notes and experimental protocols for studying the efficacy and mechanisms of this compound in various animal species.
Core Concepts and Applications
Methionine is a sulfur-containing amino acid crucial for protein synthesis, and it serves as a precursor for other vital compounds such as cysteine, taurine, and glutathione.[3][4][5] Its metabolic roles extend to being a primary methyl donor through S-adenosylmethionine (SAM), which is essential for a myriad of metabolic processes including DNA, RNA, and protein methylation.
Key applications in animal nutrition include:
-
Improving Growth Performance: Supplementation with this compound enhances growth rates and feed efficiency in poultry, swine, and aquaculture species.
-
Enhancing Gut Health: Methionine contributes to improved gut morphology, such as increased villus height in the duodenum, and supports gut barrier integrity.
-
Supporting Immune Function and Antioxidant Status: It plays a role in the synthesis of glutathione, a major cellular antioxidant, thereby protecting against oxidative stress. This is particularly important during periods of stress, such as heat stress.
-
Reducing Nitrogen Excretion: By balancing the amino acid profile of the feed, methionine improves protein utilization and reduces nitrogen waste, which has environmental benefits.
While animals primarily utilize the L-isomer of methionine for protein synthesis, they possess enzymes, such as D-amino acid oxidase, that can convert the D-isomer into the usable L-form. This conversion allows this compound to be an effective supplement. Meta-analyses of multiple trials in broilers suggest that DL-methionine and L-methionine are nutritionally equivalent for supporting performance. However, some studies in nursery pigs and under specific stress conditions have suggested a potential bioavailability advantage for L-methionine.
Quantitative Data Presentation
The following tables summarize quantitative data from studies evaluating the effects of this compound supplementation in various animal species.
Table 1: Performance and Gut Health in Nursery Pigs Supplemented with L-Methionine vs. DL-Methionine
| Parameter | DL-Methionine | L-Methionine | P-value | Reference |
| Experiment 1 (20 days) | ||||
| Average Daily Gain (ADG) | - | Tendency to be greater | P = 0.087 | |
| Plasma Urea Nitrogen (PUN) | - | Reduced | P < 0.01 | |
| Experiment 2 (20 days) | ||||
| Duodenum Villus Height | - | Greater | P < 0.05 | |
| Duodenum Villus Width | - | Greater | P < 0.05 | |
| Duodenum Glutathione (GSH) | - | Greater | P < 0.05 | |
| Duodenum Protein Carbonyl | - | Lower | P < 0.05 |
Table 2: Performance of Broiler Chickens Fed Varying Levels of DL-Methionine
| Treatment (g/kg MET) | Sex | Final Body Weight (g) | Feed Conversion Ratio (FCR) | Reference |
| 0 | Male | 2400 (at 48d) | - | |
| 0.5 | Male | 2400 (at 48d) | - | |
| 1 | Male | 2400 (at 46d) | Better than female | |
| 2 | Male | 2400 (at 46d) | Better than female | |
| 0 | Female | - | - | |
| 0.5 | Female | - | - | |
| 1 | Female | - | - | |
| 2 | Female | - | - |
Table 3: Milk Production in Dairy Cows Supplemented with Rumen-Protected Methionine (RPM)
| Parameter | Control | RPM Supplemented | Effect | Reference |
| Milk Fat (%) | - | - | Significantly increased | |
| Milk Protein (%) | - | - | Significantly increased | |
| Milk Yield ( kg/d ) | - | - | Not significantly affected | |
| Milk Total Solids (%) | 12.73 | 13.39 | Greater (P < 0.01) | |
| Optimal RPM Dose (g/d) | - | - | 7.5 - 12.5 |
Table 4: Methionine Requirements in Various Aquaculture Species
| Species | Methionine Requirement (% of diet) | Reference |
| Sea Bream | 1.71 | |
| Japanese Flounder | 1.49 | |
| Yellow Croaker | 1.44 | |
| Grouper | 1.31 | |
| Cobia | 1.19 | |
| Snakehead | 1.19 | |
| Striped Catfish | 1.01 | |
| Red Drum | 0.94 | |
| Gibel Carp | 0.71 | |
| Tilapia | 0.49 | |
| Pacific White Shrimp | 0.87 |
Experimental Protocols
Protocol 1: Broiler Chicken Growth Performance Trial
Objective: To evaluate the effect of varying levels of dietary this compound on the growth performance, feed utilization, and carcass yield of broiler chickens.
Materials:
-
Day-old broiler chicks (e.g., Ross 708)
-
Environmentally controlled poultry housing with pens
-
Feeders and drinkers
-
Basal diet deficient in methionine
-
This compound (DL-Methionine, 99% purity)
-
Analytical scales
Procedure:
-
Animal Allocation: Randomly distribute day-old chicks into pens with a sufficient number of replicates per treatment (e.g., 8 treatments, 4 replicates, 44-53 birds/pen).
-
Diet Formulation: Formulate a basal diet (e.g., corn-soybean meal based) to be deficient in methionine. Create treatment diets by adding graded levels of this compound (e.g., 0, 0.5, 1.0, 2.0 g/kg of feed) to the basal diet.
-
Feeding and Management: Provide feed and water ad libitum. Maintain appropriate environmental conditions (temperature, humidity, lighting) for the age of the broilers. The feeding trial can be divided into phases (e.g., starter, grower, finisher).
-
Data Collection:
-
Record body weight and feed intake per pen at regular intervals (e.g., weekly) to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).
-
At the end of the trial (e.g., day 42), select a subset of birds from each pen for carcass analysis to determine carcass yield, breast meat yield, etc.
-
-
Statistical Analysis: Analyze the data using appropriate statistical models (e.g., ANOVA) to determine the effect of dietary treatments on the measured parameters.
Protocol 2: Nitrogen Balance Assay in Poultry
Objective: To determine the nitrogen retention and apparent metabolizable energy of diets supplemented with this compound.
Materials:
-
Metabolic cages for individual bird housing
-
Broilers of a specific age
-
Experimental diets
-
Equipment for feed and excreta collection and analysis
Procedure:
-
Acclimation: House birds individually in metabolic cages and acclimate them to the experimental diets for a period (e.g., 5-7 days).
-
Collection Period: Over a defined period (e.g., 3-4 consecutive days), quantitatively collect all excreta from each bird. Record the total feed intake for each bird during this period.
-
Sample Processing: Pool and homogenize the collected excreta for each bird. Dry a subsample to determine moisture content and grind for chemical analysis.
-
Chemical Analysis: Analyze feed and dried excreta samples for nitrogen content (e.g., using the Kjeldahl method) and gross energy (using a bomb calorimeter).
-
Calculations:
-
Nitrogen Retention: Calculate as (Nitrogen Intake - Nitrogen Excreted) / Nitrogen Intake.
-
Apparent Metabolizable Energy (AME): Calculate as (Gross Energy Intake - Gross Energy Excreted).
-
-
Statistical Analysis: Analyze the calculated values to determine the effects of the dietary treatments.
Protocol 3: Analysis of Methionine in Feed
Objective: To quantify the concentration of methionine in animal feed samples.
Materials:
-
Feed samples
-
Performic acid
-
6N Hydrochloric acid (HCl)
-
Borate buffer (pH 7.85)
-
9-fluorenylmethyl chloroformate (9-FMC)
-
Reverse-phase liquid chromatography (LC) system with a fluorescence detector
Procedure:
-
Sample Preparation: Weigh a finely ground portion of the feed sample.
-
Oxidation: Subject the sample to oxidation with performic acid for 16 hours to convert methionine to methionine sulfone.
-
Hydrolysis: Hydrolyze the oxidized sample with 6N HCl for 24 hours.
-
Derivatization: Evaporate an aliquot of the hydrolysate, dissolve it in borate buffer, and derivatize with 9-FMC.
-
LC Analysis: Analyze the derivatized sample using a reverse-phase LC system. Use a fluorescence detector with an excitation wavelength of 254 nm and an emission wavelength of 313 nm.
-
Quantification: Quantify methionine (as methionine sulfone) using an internal standard calibration. Other official methods include ion-exchange chromatography (IEC).
Visualization of Pathways and Workflows
Caption: Key metabolic pathways of methionine in animals.
Caption: Role of methionine in the antioxidant defense system.
Caption: General workflow for an animal feed formulation study.
References
- 1. One moment, please... [foxnutgroup.com]
- 2. Sulfur amino acid utilization in aquaculture - Responsible Seafood Advocate [globalseafood.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Physiological Effects of Dietary Amino Acids on Gut Health and Functions of Swine [frontiersin.org]
- 5. nbinno.com [nbinno.com]
Application Notes: Analytical Techniques for Detecting Methionine Enantiomers in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, exists in two enantiomeric forms: L-methionine and D-methionine. While L-methionine is the biologically active form integral to protein synthesis and various metabolic pathways, the presence and concentration of D-methionine in biological systems are of growing interest.[1] D-amino acids have been implicated as potential biomarkers in various physiological and pathological states, including neurological disorders, cancer, and kidney diseases.[1][2] Consequently, the accurate and sensitive quantification of methionine enantiomers in complex biological matrices such as plasma, urine, and cerebrospinal fluid (CSF) is crucial for biomedical research and pharmaceutical development.
These application notes provide detailed protocols and comparative data for the three primary analytical techniques used for the chiral separation and quantification of methionine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) for Methionine Enantiomer Analysis
HPLC is a versatile and widely used technique for chiral separations. The strategy for separating enantiomers like D- and L-methionine typically falls into two categories: direct separation using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent to form diastereomers, which can then be resolved on a standard achiral column.
Direct Enantioseparation using a Chiral Stationary Phase (CSP)
This method avoids derivatization, simplifying sample preparation. The separation is achieved through differential interactions between the methionine enantiomers and a chiral selector immobilized on the stationary phase. Macrocyclic glycopeptide (e.g., teicoplanin) and cyclofructan-based CSPs are particularly effective for underivatized amino acids.[3][4]
Experimental Protocol: Direct Analysis on a Cyclofructan CSP
This protocol is based on the methodology described by Hroboňová et al. for the analysis of methionine enantiomers in dietary supplements, which can be adapted for biological fluids after appropriate sample cleanup.
1. Sample Preparation (Plasma/Serum): a. To 100 µL of plasma, add 400 µL of acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. d. Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase. f. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
- Column: Isopropylcarbamate cyclofructan 6 (IP-CF6) CSP.
- Mobile Phase: Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v).
- Flow Rate: 0.8 mL/min.
- Column Temperature: 23 °C.
- Injection Volume: 20 µL.
- Detection: UV at 210 nm.
Workflow for Direct HPLC Analysis
Caption: Workflow for direct chiral HPLC analysis of methionine enantiomers.
Indirect Enantioseparation via Chiral Derivatization (UPLC-MS/MS)
This highly sensitive method involves derivatizing the amino acids with a chiral agent, such as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine 2-methoxyethyl ester ((S)-NIFE), to form diastereomers. These diastereomers have different physical properties and can be separated on a standard reversed-phase column (e.g., C18) and detected with high sensitivity by tandem mass spectrometry.
Experimental Protocol: (S)-NIFE Derivatization and UPLC-MS/MS Analysis
This protocol is adapted from a method developed for quantifying D-amino acids in various human body fluids.
1. Sample Preparation and Derivatization: a. To 50 µL of biological fluid (plasma, CSF, or urine), add an internal standard solution. b. Precipitate proteins by adding 200 µL of methanol. Vortex and centrifuge at 14,000 x g for 5 minutes. c. Transfer 150 µL of the supernatant to a new tube and evaporate to dryness. d. To the dried residue, add 50 µL of 125 mM borate buffer (pH 8.8) and 50 µL of 6 mM (S)-NIFE in acetone. e. Vortex and incubate at 60 °C for 20 minutes. f. Add 10 µL of 1% formic acid to stop the reaction. g. The sample is now ready for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
- Column: Standard reversed-phase C18 column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the diastereomeric derivatives.
- Mass Spectrometry: Tandem mass spectrometer (e.g., triple quadrupole) operating in positive ion mode with Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for the (S)-NIFE derivatives of D- and L-methionine must be determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for chiral analysis, offering high resolution and sensitivity. It requires derivatization to make the non-volatile amino acids amenable to gas chromatography. Similar to HPLC, both direct and indirect approaches are possible. The indirect method involves derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral GC column.
Experimental Protocol: Indirect Analysis via Diastereomer Formation
This protocol is based on the method by Hasegawa et al. for the stereoselective determination of methionine enantiomers in rat plasma.
1. Sample Preparation and Derivatization: a. Extraction: To 50 µL of plasma, add an internal standard (e.g., DL-[2H7]Methionine). Apply the mixture to a cation-exchange solid-phase extraction (SPE) cartridge (e.g., BondElut SCX). Wash the cartridge and elute the amino acids with aqueous ammonia. Evaporate the eluate to dryness. b. Esterification: Add 200 µL of 3 M HCl in methanol to the residue. Heat at 100 °C for 30 minutes to form the methyl ester. Evaporate the reagent. c. Acylation: To the dried methyl ester, add 50 µL of dichloromethane and 20 µL of (+)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride. Heat at 100 °C for 30 minutes. Evaporate the solvent. d. Reconstitute the final diastereomeric derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
2. GC-MS Conditions:
- Column: Standard non-chiral capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: Start at an initial temperature (e.g., 150 °C) and ramp up to a final temperature (e.g., 280 °C) to elute the derivatives.
- Mass Spectrometry: Operate in Chemical Ionization (CI) or Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) of molecular-related ions for quantification.
Workflow for Indirect GC-MS Analysis
Caption: Workflow for indirect GC-MS analysis via diastereomer formation.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency, short analysis times, and minimal sample consumption. Chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). Common selectors include cyclodextrins, macrocyclic antibiotics, and chiral metal complexes. The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary results in their separation.
Experimental Protocol: Chiral Ligand Exchange CE
This protocol is a general representation of chiral ligand exchange capillary electrophoresis (CLE-CE), a common mode for separating amino acid enantiomers.
1. Sample Preparation: a. Deproteinize the biological sample (e.g., plasma) as described in the HPLC protocol (Section 1.1, Step 1). b. Reconstitute the dried extract in the background electrolyte or deionized water.
2. CE-UV Conditions:
- Capillary: Fused-silica capillary (e.g., 50 µm i.d., ~60 cm total length).
- Background Electrolyte (BGE): A buffer (e.g., 25 mM phosphate buffer) containing a metal salt (e.g., 10 mM Copper(II) sulfate) and a chiral ligand (e.g., 20 mM L-tartrate). The optimal pH and concentrations must be determined experimentally.
- Applied Voltage: 25 kV (positive polarity).
- Temperature: 20 °C.
- Injection: Hydrodynamic injection (e.g., 35 mbar for 30 s).
- Detection: UV at 200 nm.
Logical Relationship in Chiral Ligand Exchange CE
Caption: Principle of separation in chiral ligand exchange CE.
Quantitative Data Summary
The following table summarizes the performance characteristics of various published methods for the determination of methionine enantiomers, providing a basis for comparison.
| Technique | Matrix | Method Details | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Findings/Reference |
| HPLC-UV | Dietary Supplement | Direct; Isopropylcarbamate cyclofructan 6 CSP | 11 µg/mL | - | 50 - 500 µg/mL | Good linearity and applicability to real samples. |
| UPLC-MS/MS | Human Plasma, CSF, Urine | Indirect; (S)-NIFE derivatization, C18 column | 1.18 nM (for D-Met) | ~3.9 nM | Not specified | Highly sensitive method with baseline separation for 19 amino acids. Accuracy 85-107%. |
| GC-MS (CI) | Rat Plasma | Indirect; MTPA-Cl derivatization, achiral column | Not specified | Not specified | Not specified | Intra- and inter-day precision of 4.0% and 6.3% for endogenous L-Met. |
| LC-MS/MS | Not specified | Direct; Chiral core-shell tandem columns | Not specified | Not specified | Not specified | Ultra-fast analysis (3 minutes) for derivatized amino acids. |
| DMS-MS | Standard Solution | Indirect; S-NIFE derivatization | Not specified | Not specified | R² = 0.997 | Novel method using ion mobility spectrometry for separation. |
Conclusion
The choice of analytical technique for methionine enantiomer analysis depends on the specific requirements of the study, including the biological matrix, required sensitivity, available instrumentation, and desired throughput.
-
HPLC with chiral stationary phases offers a straightforward approach with minimal sample preparation, suitable for applications where high sensitivity is not the primary concern.
-
Derivatization followed by UPLC-MS/MS provides excellent sensitivity and specificity, making it the method of choice for detecting trace levels of D-methionine in complex biological fluids.
-
GC-MS is a robust and high-resolution alternative, particularly when coupled with stable isotope-labeled internal standards for precise quantification.
-
Capillary Electrophoresis is an advantageous technique when sample volume is limited, providing high-efficiency separations in a short time frame.
Each method requires careful validation for the specific biological matrix to ensure accuracy, precision, and reliability of the results. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A sensitive and simple ultra-high-performance-liquid chromatography-tandem mass spectrometry based method for the quantification of D-amino acids in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: (+-)-Methionine as a Precursor in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the chemical synthesis of racemic methionine and its derivatives. (+-)-Methionine serves as a versatile precursor for a variety of molecules with applications in research, drug development, and materials science. This document outlines key synthetic methodologies, including the industrial production of DL-methionine, a laboratory-scale synthesis, and the preparation of N-acyl and heterocyclic derivatives.
Synthesis of this compound (DL-Methionine)
Two common methods for the synthesis of racemic methionine are the industrial-scale hydantoin-based process and a laboratory-scale synthesis via diethyl phthalimidomalonate.
Industrial Synthesis via 5-(2-(Methylthio)ethyl)hydantoin
The industrial production of DL-methionine is a multi-step process that begins with the reaction of acrolein, methyl mercaptan, and hydrogen cyanide to form 3-(methylthio)propionaldehyde, which then reacts to form the hydantoin intermediate. This intermediate is subsequently hydrolyzed to yield DL-methionine.
Experimental Workflow: Industrial Synthesis of DL-Methionine
Caption: Workflow for the industrial synthesis of DL-methionine.
Experimental Protocol: Synthesis of 5-(2-(methylthio)ethyl)hydantoin and Hydrolysis to DL-Methionine
Materials:
-
Acrolein
-
Methyl mercaptan
-
Ammonium carbonate
-
Hydrogen cyanide
-
Methanol
-
Sodium hydroxide (NaOH) solution (50%)
-
Hydrochloric acid (HCl) (45%)
Procedure:
-
Hydantoin Formation: In a suitable reactor, charge acrolein (300 kg), ammonium carbonate (1000 kg), hydrogen cyanide (150 kg), methanol (40 kg), and methyl mercaptan (190 kg).[1][2]
-
Heat the mixture to 80°C and maintain this temperature for 90 minutes to facilitate the formation of 5-(2-(methylthio)ethyl)hydantoin.[1][2]
-
Hydrolysis: Transfer the hot reaction mixture to a second reactor and add a 50% sodium hydroxide solution (600 kg).[2]
-
Heat the resulting mixture to 90°C and maintain for 90 minutes. This reaction is exothermic, and cooling may be required to maintain the temperature. Some process variations may carry out the hydrolysis at higher temperatures (e.g., 160°C) for a similar duration.
-
Neutralization and Isolation: Cool the reaction mixture and transfer it to a third reactor.
-
Add a 45% aqueous solution of hydrochloric acid (400 kg) to reduce the pH to approximately 2.3, leading to the precipitation of DL-methionine.
-
Maintain the mixture at 80°C for 60 minutes.
-
Cool the mixture and isolate the precipitated DL-methionine by filtration.
-
Wash the product with water and dry to obtain solid DL-methionine.
Quantitative Data: Industrial Synthesis of DL-Methionine
| Parameter | Value | Reference |
| Hydantoin Formation | ||
| Acrolein | 300 kg | |
| Ammonium Carbonate | 1000 kg | |
| Hydrogen Cyanide | 150 kg | |
| Methyl Mercaptan | 190 kg | |
| Methanol | 40 kg | |
| Reaction Temperature | 80°C | |
| Reaction Time | 90 min | |
| Hydrolysis | ||
| 50% NaOH Solution | 600 kg | |
| Reaction Temperature | 90°C | |
| Reaction Time | 90 min | |
| Neutralization | ||
| 45% HCl Solution | 400 kg | |
| pH | ~2.3 | |
| Reaction Temperature | 80°C | |
| Reaction Time | 60 min | |
| Overall Conversion | ||
| Hydantoin Formation | 95% | |
| DL-Methionine Formation | 95% |
Laboratory Synthesis via Diethyl Phthalimidomalonate
A classic laboratory-scale synthesis of DL-methionine involves the alkylation of diethyl sodium phthalimidomalonate with β-chloroethyl methyl sulfide, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of DL-Methionine from Diethyl Phthalimidomalonate
Materials:
-
Ethyl sodium phthalimidomalonate
-
β-chloroethyl methyl sulfide
-
95% Ethanol
-
5N Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Pyridine
-
Absolute ethanol
-
Absolute ether
Procedure:
-
Alkylation: In a three-necked flask, heat a mixture of ethyl sodium phthalimidomalonate (85 g, 0.26 mole) and β-chloroethyl methyl sulfide (43 g, 0.39 mole) in an oil bath at 160-165°C for 1.5-2 hours, until the mixture is no longer alkaline.
-
Distill off the excess chloroethyl methyl sulfide under reduced pressure.
-
Treat the residual oil with warm water (150 cc) and chill the mixture to obtain crude ethyl 1-methylthiol-3-phthalimidopropane-3,3-dicarboxylate. Recrystallize from 95% ethanol to yield a pure product (75-79 g, 76-80% yield) with a melting point of 66-67°C.
-
Hydrolysis and Decarboxylation: Heat a solution of the ester (25 g, 0.066 mole) in 95% alcohol (30 cc) with 5N sodium hydroxide (70 cc) on a steam bath for about 2 hours, until a sample gives a clear solution on dilution with water.
-
Chill the solution to 0°C and cautiously neutralize with 0.2N HCl, followed by the slow addition of 5N HCl (75 cc) while maintaining the temperature at 0°C.
-
Complete the precipitation of 1-methylthiol-3-phthalamidopropane-3,3-dicarboxylic acid by the slow addition of concentrated HCl (60 cc). Filter the colorless crystals.
-
Final Hydrolysis and Isolation: Heat a suspension of the dicarboxylic acid (21.5 g, 0.063 mole) in hot water (350 cc) on a steam bath and add concentrated HCl (40 cc).
-
After 1.5 hours of heating, add more concentrated HCl (200 cc) and continue heating for another 45 minutes.
-
Cool the solution to precipitate phthalic acid, which is then filtered off.
-
Evaporate the combined filtrate and washings to dryness under reduced pressure.
-
Dissolve the residue in hot water (50 cc), treat with pyridine (18 cc), and pour into hot absolute alcohol (150 cc) to crystallize the methionine.
-
Filter, wash with alcohol, and dry the product. An additional crop can be obtained from the mother liquor. The total yield of nearly pure methionine is 7.9–8.0 g (84–85%).
Quantitative Data: Laboratory Synthesis of DL-Methionine
| Step | Reactants | Product | Yield | Melting Point | Reference |
| Alkylation | Ethyl sodium phthalimidomalonate (85 g), β-chloroethyl methyl sulfide (43 g) | Ethyl 1-methylthiol-3-phthalimidopropane-3,3-dicarboxylate | 76-80% | 66-67°C | |
| Hydrolysis & Isolation | 1-Methylthiol-3-phthalamidopropane-3,3-dicarboxylic acid (21.5 g) | DL-Methionine | 84-85% | 279-280°C |
Synthesis of Methionine Derivatives
(+/-)-Methionine is a valuable starting material for the synthesis of various derivatives, including N-acyl compounds and heterocyclic structures, which are of interest in drug discovery and development.
N-Acetylation of this compound
N-acetyl-DL-methionine is a common derivative used in various applications, including as a precursor in enzymatic resolutions to obtain enantiomerically pure L-methionine.
Experimental Protocol: N-Acetylation of DL-Methionine
Materials:
-
DL-Methionine
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
Acetic acid
Procedure:
-
Mix commercially available DL-methionine with NaOH and acetic anhydride in a mass ratio of 1:0.5:0.5.
-
Conduct the acetylation reaction at 40°C to obtain N-acetyl-DL-methionine.
-
The product can be isolated and purified by standard techniques such as crystallization.
Quantitative Data: N-Acetylation of DL-Methionine
| Parameter | Value |
| DL-Methionine:NaOH:Acetic Anhydride (mass ratio) | 1:0.5:0.5 |
| Reaction Temperature | 40°C |
Synthesis of 1,3,4-Oxadiazole Derivatives from L-Methionine
Methionine can be converted into its corresponding hydrazide, which can then be cyclized to form 1,3,4-oxadiazole derivatives. These heterocyclic compounds are known to exhibit a range of biological activities.
Experimental Workflow: Synthesis of 1,3,4-Oxadiazole from Methionine
Caption: General workflow for the synthesis of a 1,3,4-oxadiazole derivative from methionine.
Experimental Protocol: Synthesis of 5-(1-amino-3-(methylthio)propyl)-1,3,4-oxadiazole-2-thiol
Materials:
-
L-Methionine
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol
-
Hydrazine hydrate
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of L-Methionine Ethyl Ester: To a cooled (0°C) suspension of L-methionine (10 g, 0.067 mol) in absolute ethanol (100 mL), add thionyl chloride (5.8 mL, 0.08 mol) dropwise with stirring. Allow the reaction mixture to warm to room temperature and then reflux for 2 hours. Remove the solvent under reduced pressure to obtain L-methionine ethyl ester hydrochloride as a white solid.
-
Synthesis of L-Methionine Hydrazide: Dissolve the L-methionine ethyl ester hydrochloride in ethanol (100 mL) and add hydrazine hydrate (6.5 mL, 0.134 mol). Reflux the mixture for 4 hours. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is L-methionine hydrazide.
-
Synthesis of 5-(1-amino-3-(methylthio)propyl)-1,3,4-oxadiazole-2-thiol: Dissolve L-methionine hydrazide (0.05 mol) in a solution of potassium hydroxide (3.3 g, 0.06 mol) in ethanol (100 mL). Add carbon disulfide (3.6 mL, 0.06 mol) dropwise while cooling in an ice bath. Stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain the desired 1,3,4-oxadiazole derivative.
Quantitative Data: Synthesis of a 1,3,4-Oxadiazole Derivative
| Step | Key Reagents | Product | Typical Yield |
| Esterification | L-Methionine, Thionyl chloride, Ethanol | L-Methionine Ethyl Ester Hydrochloride | >90% |
| Hydrazinolysis | L-Methionine Ethyl Ester, Hydrazine Hydrate | L-Methionine Hydrazide | ~80-90% |
| Cyclization | L-Methionine Hydrazide, Carbon Disulfide, KOH | 5-(1-amino-3-(methylthio)propyl)-1,3,4-oxadiazole-2-thiol | ~60-70% |
Biological Relevance and Signaling Pathways
Methionine is an essential amino acid and a crucial component of proteins. Its metabolic derivative, S-adenosylmethionine (SAM), is a universal methyl group donor involved in numerous biological pathways, including DNA methylation, histone modification, and the synthesis of phospholipids, neurotransmitters, and other essential molecules. Understanding these pathways is critical for drug development, as their dysregulation is implicated in various diseases, including cancer and neurological disorders.
Signaling Pathway: S-Adenosylmethionine (SAM) Cycle
Caption: The S-Adenosylmethionine (SAM) cycle and its connection to the transsulfuration pathway.
References
Application Notes and Protocols for Studying Methionine Metabolism In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to study methionine metabolism. Detailed protocols for key experimental techniques, data presentation guidelines, and visualizations of relevant biological pathways are included to facilitate research in this critical area of metabolic science.
Introduction
Methionine is an essential sulfur-containing amino acid that plays a pivotal role in numerous cellular processes beyond its function as a building block for proteins.[1] Its metabolism is intricately linked to one-carbon metabolism, the synthesis of the universal methyl donor S-adenosylmethionine (SAM), and the production of the antioxidant glutathione.[2][3][4] Dysregulation of methionine metabolism has been implicated in various pathological conditions, including cancer, metabolic disorders, and aging-related diseases.[3] Studying methionine metabolism in vivo is therefore crucial for understanding disease pathogenesis and for the development of novel therapeutic strategies.
Core Metabolic Pathways
The central pathways of methionine metabolism are the Methionine Cycle (also known as the one-carbon cycle) and the Transsulfuration Pathway .
-
The Methionine Cycle: This cycle is responsible for the regeneration of methionine and the production of SAM. Methionine is first converted to SAM by methionine adenosyltransferase (MAT). After donating its methyl group in various methylation reactions, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine to complete the cycle.
-
The Transsulfuration Pathway: This pathway channels homocysteine towards the synthesis of cysteine, a precursor for the major intracellular antioxidant, glutathione. This pathway is particularly important when methionine is in excess or when there is a high demand for cysteine and glutathione.
// Nodes Methionine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAM [label="S-adenosylmethionine (SAM)", fillcolor="#FBBC05"]; SAH [label="S-adenosylhomocysteine (SAH)", fillcolor="#FBBC05"]; Homocysteine [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cystathionine [fillcolor="#34A853", fontcolor="#FFFFFF"]; Cysteine [fillcolor="#34A853", fontcolor="#FFFFFF"]; Glutathione [fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylation [shape=ellipse, style=filled, fillcolor="#FFFFFF", label="Methylation Reactions\n(DNA, RNA, proteins)"]; Protein_Synthesis [shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges Methionine -> SAM [label="MAT"]; SAM -> SAH [label="Methyltransferases"]; SAH -> Homocysteine [label="SAHH"]; Homocysteine -> Methionine [label="MS, BHMT"]; Homocysteine -> Cystathionine [label="CBS"]; Cystathionine -> Cysteine [label="CTH"]; Cysteine -> Glutathione; SAM -> Methylation; Methionine -> Protein_Synthesis; } caption: "Core pathways of methionine metabolism."
Signaling Role of Methionine Metabolism
Methionine metabolism is not only a central metabolic hub but also a critical signaling node that influences cell growth, proliferation, and survival. A key player in this signaling network is the mechanistic target of rapamycin (mTOR) pathway. The availability of methionine and its downstream metabolite, SAM, is sensed by the cell and can modulate mTORC1 activity. When methionine levels are high, mTORC1 is activated, promoting anabolic processes such as protein and lipid synthesis. Conversely, methionine restriction can lead to mTORC1 inhibition, inducing catabolic processes like autophagy.
// Nodes Methionine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAM [label="S-adenosylmethionine (SAM)", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid_Synthesis [label="Lipid Synthesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Methionine -> SAM; SAM -> mTORC1 [label="Activates"]; mTORC1 -> Protein_Synthesis [label="Promotes"]; mTORC1 -> Lipid_Synthesis [label="Promotes"]; mTORC1 -> Autophagy [label="Inhibits", arrowhead=tee]; } caption: "Methionine signaling via the mTORC1 pathway."
Experimental Design and Workflow
A typical in vivo study of methionine metabolism involves several key stages, from animal model selection and dietary intervention to sample collection and analysis.
// Edges Animal_Model -> Diet; Diet -> Tracer; Tracer -> Sample_Collection; Sample_Collection -> Metabolite_Extraction; Metabolite_Extraction -> LCMS; LCMS -> Data_Analysis; } caption: "General experimental workflow for in vivo studies."
Experimental Protocols
Protocol 1: Animal Models and Dietary Methionine Restriction
Rodent models, particularly mice, are widely used to study the in vivo effects of altered methionine metabolism. Dietary methionine restriction (MR) is a common and effective intervention to probe the metabolic and signaling consequences of reduced methionine availability.
Materials:
-
Wild-type mice (e.g., C57BL/6J)
-
Chemically defined diets with varying methionine content (e.g., control diet with 0.86% methionine and MR diet with 0.17% methionine). Diets should be devoid of cysteine to ensure that methionine is the only source of sulfur amino acids.
-
Metabolic cages for monitoring food intake and collecting urine/feces.
Procedure:
-
Acclimatize mice to the housing facility and a standard chow diet for at least one week.
-
Randomly assign mice to experimental groups (e.g., control diet and MR diet).
-
House mice individually in metabolic cages to accurately measure food consumption.
-
Provide ad libitum access to the respective diets and water.
-
Monitor body weight and food intake regularly (e.g., weekly).
-
The duration of the dietary intervention will depend on the specific research question, ranging from a few days to several weeks or even the entire lifespan of the animal.
Protocol 2: In Vivo Stable Isotope Tracing
Stable isotope tracing is a powerful technique to quantify metabolic fluxes through specific pathways in vivo. By administering a labeled substrate (e.g., U-13C-methionine), researchers can track the incorporation of the isotope into downstream metabolites.
Materials:
-
Stable isotope-labeled methionine (e.g., [U-13C5, 34S]-L-methionine)
-
Sterile saline solution for tracer administration
-
Syringes and needles for injection or infusion pumps
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Following the dietary intervention period, fast the animals for a short duration (e.g., 4-6 hours) to achieve a metabolic baseline.
-
Administer the stable isotope tracer. This can be done via a bolus intravenous (IV) or intraperitoneal (IP) injection, or through continuous infusion for steady-state labeling. The choice of administration route and duration depends on the desired kinetic information.
-
At defined time points after tracer administration, collect blood samples (e.g., via tail vein or cardiac puncture) and harvest tissues of interest.
-
Immediately freeze tissues in liquid nitrogen to quench metabolic activity.
-
Store all samples at -80°C until metabolite extraction.
Protocol 3: Sample Preparation and LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of methionine and its related metabolites.
Materials:
-
Frozen tissue and plasma samples
-
Homogenizer (e.g., bead beater or sonicator)
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction from Tissue:
-
Weigh a small piece of frozen tissue (~20-50 mg).
-
Add ice-cold extraction solvent and homogenize the tissue.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Metabolite Extraction from Plasma:
-
Thaw plasma samples on ice.
-
Add ice-cold extraction solvent to precipitate proteins.
-
Vortex and then centrifuge at high speed at 4°C.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolites onto an appropriate LC column for separation (e.g., a reversed-phase C18 column).
-
Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for methionine and its metabolites (e.g., SAM, SAH, homocysteine, cystathionine, cysteine, glutathione).
-
Analyze the isotopic enrichment of each metabolite to determine the extent of label incorporation.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to allow for easy comparison between experimental groups.
Table 1: Effect of Methionine Restriction on Body Weight and Food Intake in Mice
| Parameter | Control Diet (0.86% Met) | Methionine-Restricted Diet (0.17% Met) | p-value |
| Initial Body Weight (g) | 22.5 ± 1.8 | 22.3 ± 1.5 | >0.05 |
| Final Body Weight (g) | 28.7 ± 2.1 | 24.1 ± 1.9 | <0.05 |
| Average Daily Food Intake (g) | 3.5 ± 0.4 | 4.1 ± 0.5 | <0.05 |
Data are presented as mean ± SD. Statistical significance was determined by Student's t-test.
Table 2: Relative Abundance of Methionine Cycle Metabolites in Liver Tissue
| Metabolite | Control Diet | Methionine-Restricted Diet | Fold Change | p-value |
| Methionine | 1.00 ± 0.12 | 0.35 ± 0.08 | 0.35 | <0.001 |
| S-adenosylmethionine (SAM) | 1.00 ± 0.15 | 0.62 ± 0.11 | 0.62 | <0.01 |
| S-adenosylhomocysteine (SAH) | 1.00 ± 0.18 | 0.85 ± 0.14 | 0.85 | >0.05 |
| Homocysteine | 1.00 ± 0.21 | 1.52 ± 0.25 | 1.52 | <0.05 |
| Cysteine | 1.00 ± 0.17 | 0.78 ± 0.13 | 0.78 | <0.05 |
| Glutathione (GSH) | 1.00 ± 0.14 | 0.81 ± 0.10 | 0.81 | <0.05 |
Data are presented as relative abundance normalized to the control group (mean ± SD). Statistical significance was determined by Student's t-test.
Table 3: Metabolic Flux Rates through Methionine Pathways (nmol/g tissue/hr)
| Flux | Control Diet | Methionine-Restricted Diet | p-value |
| Methionine to SAM (Transmethylation) | 150.2 ± 18.5 | 85.7 ± 12.3 | <0.01 |
| Homocysteine to Cysteine (Transsulfuration) | 75.6 ± 9.8 | 42.1 ± 7.5 | <0.01 |
| Homocysteine to Methionine (Remethylation) | 60.3 ± 8.1 | 95.4 ± 11.2 | <0.01 |
Flux rates were calculated based on stable isotope tracing data and are presented as mean ± SD. Statistical significance was determined by Student's t-test.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the complex roles of methionine metabolism in vivo. By combining dietary interventions, stable isotope tracing, and advanced analytical techniques, researchers can gain valuable insights into the metabolic and signaling functions of methionine in health and disease, ultimately paving the way for new therapeutic interventions.
References
- 1. Dietary methionine influences therapy in mouse cancer models and alters human metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 3. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
Formulation of (+-)-Methionine Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and use of (+-)-methionine solutions in a research setting. This compound, a racemic mixture of the essential amino acid, is a critical component in various biological studies, ranging from cell culture to animal models. Proper formulation and handling are crucial for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is the first step in preparing stable and effective solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂S[1][2] |
| Molecular Weight | 149.21 g/mol [1] |
| Appearance | White or light tan crystalline powder[1] |
| Melting Point | 281 °C (decomposes)[3] |
| pKa (Carboxyl) | 2.28 |
| pKa (Amino) | 9.21 |
Solubility
The solubility of this compound is influenced by temperature and pH. It is sparingly soluble in water under neutral conditions, but its solubility increases in acidic or basic solutions due to the ionization of its carboxyl and amino groups.
Table 2: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 4.8 |
| 25 | ~5.0 |
| 30 | 5.8 |
| 40 | 7.5 |
| 50 | 9.7 |
Table 3: Solubility of dl-Methionine in Water at Different pH Values (at 29°C - 69°C)
| pH | Mole Fraction Solubility (x 10³) |
| 1.2 | 15 - 35 |
| 2.2 | 10 - 25 |
| 3.5 | 5 - 15 |
| 5.6 (isoelectric point) | 3 - 10 (minimum solubility) |
| 7.0 | 5 - 15 |
| 9.0 | 10 - 25 |
| 10.0 | 15 - 35 |
Data adapted from a study on the temperature and pH-dependent solubility of dl-methionine.
Preparation of Stock Solutions
For most research applications, a concentrated stock solution of this compound is prepared and then diluted to the desired final concentration.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile container (e.g., Falcon tube or glass bottle)
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile filter
Procedure:
-
Weigh out 1.492 g of this compound powder for every 100 mL of stock solution desired.
-
Add the powder to a sterile container.
-
Add approximately 80% of the final volume of sterile water.
-
If necessary, gently heat the solution (up to 50°C) and/or use a magnetic stirrer to aid dissolution. Do not boil.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Bring the solution to the final desired volume with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.
Stability and Storage
Methionine in solution can be susceptible to oxidation, particularly at the sulfur atom, forming methionine sulfoxide and subsequently methionine sulfone. This oxidation can be accelerated by exposure to light, high temperatures, and certain metal ions.
Table 4: Stability and Recommended Storage of this compound Solutions
| Storage Condition | Recommended Duration | Notes |
| 2-8°C | Up to 5 years for stock solutions | Protect from light. |
| -20°C | > 1 year | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Room Temperature | Short-term use (days to weeks) | Prone to oxidation, especially if exposed to light. |
Applications in Cell Culture
Methionine is an essential amino acid for cell growth and is a standard component of most cell culture media. In some experimental setups, it is necessary to use methionine-free media or to supplement with specific concentrations or isotopic forms of methionine.
Protocol 2: Preparation of Methionine-Free Cell Culture Medium
Materials:
-
Methionine-free basal medium powder (e.g., DMEM, RPMI-1640)
-
Sterile, cell culture grade water
-
Sodium bicarbonate
-
Other required supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Dialyzed Fetal Bovine Serum (dFBS) (to avoid introducing unlabeled methionine)
-
0.22 µm sterile filter unit
Procedure:
-
Following the manufacturer's instructions, dissolve the methionine-free basal medium powder in sterile water.
-
Add the required amount of sodium bicarbonate and other supplements, excluding methionine.
-
Adjust the pH to the recommended level for the specific medium.
-
Bring the medium to the final volume with sterile water.
-
Sterilize the medium by filtering through a 0.22 µm filter unit.
-
Aseptically add dialyzed FBS to the desired final concentration (typically 10%).
-
This methionine-free medium can now be supplemented with a sterile stock solution of this compound to achieve the desired experimental concentration.
Table 5: Typical Concentrations of L-Methionine in Common Cell Culture Media
| Medium | L-Methionine Concentration (mg/L) | L-Methionine Concentration (mM) |
| DMEM | 30 | 0.2 |
| RPMI-1640 | 15 | 0.1 |
| MEM | 15 | 0.1 |
| F-12 | 4.48 | 0.03 |
Note: For this compound, the concentration of the L-enantiomer will be half of the total concentration.
Workflow for SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) using L-Methionine-d8
Applications in Animal Studies
This compound is frequently used in animal studies to investigate its effects on metabolism, aging, and various disease models. Administration is typically through dietary supplementation or oral gavage.
Protocol 3: Preparation of this compound for Oral Gavage in Rodents
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Sterile container
-
Homogenizer or sonicator (optional)
-
Gavage needles appropriate for the animal size
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Weigh the this compound powder and place it in a sterile container.
-
Add the vehicle to the desired final concentration. For suspension formulations, ensure the concentration does not exceed the practical limits for administration.
-
Mix thoroughly. For suspensions, use a homogenizer or sonicator to ensure a uniform particle size.
-
Administer the solution or suspension to the animals using appropriate oral gavage techniques.
Table 6: Examples of this compound Dosages in Rodent Studies
| Animal | Dosage | Research Area | Reference |
| Rats | 0.17% of diet (restricted) vs. 0.86% (control) | Longevity | |
| Mice | 0.17% of diet (restricted) vs. 0.86% (control) | Cognition, Healthy Aging | |
| Mice | 2% added to solid food | Hyperhomocysteinemia | |
| Mice | 1700 mg/kg (oral gavage) | Learning and Memory | |
| Mice | Diets containing 0.528% to 5.72% | Bipolar disorder-like behavior |
Experimental Workflow for an In Vivo Study
Analytical Quantification
Accurate quantification of methionine in biological samples or prepared solutions is often necessary. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common methods.
Protocol 4: General Steps for Methionine Quantification by HPLC
-
Sample Preparation: Deproteinize biological samples (e.g., plasma, serum) using an acid like trichloroacetic acid, followed by centrifugation.
-
Derivatization: React the primary amine of methionine with a derivatizing agent to make it detectable by UV or fluorescence. Common agents include o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC).
-
Chromatographic Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Elution: Use a suitable mobile phase gradient (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to separate methionine from other amino acids.
-
Detection: Detect the derivatized methionine using a UV or fluorescence detector.
-
Quantification: Calculate the concentration based on a standard curve generated from known concentrations of methionine.
Table 7: Comparison of HPLC Methods for Methionine Quantification
| Parameter | Method 1 (OPA Derivatization) | Method 2 (PITC Derivatization) |
| Derivatizing Agent | o-phthalaldehyde (OPA) | Phenylisothiocyanate (PITC) |
| Detection | Fluorescence | UV |
| Column | Supelcosil LC-18-DB | X-terra MS C18 |
| Elution Time | ~15 minutes | ~15 minutes |
| Limit of Detection | 0.5 µmol/L | 3.6 pmol/mL |
Mass Spectrometry-Based Quantification
Mass spectrometry offers high sensitivity and specificity for methionine quantification, and it is particularly useful for distinguishing between oxidized and unoxidized forms.
Methionine Signaling Pathways
Methionine metabolism is intricately linked to key cellular signaling pathways. An excess or deficiency of methionine can significantly impact cell growth, proliferation, and stress responses.
Methionine Metabolism and its Influence on Cellular Processes
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (+-)-Methionine
Welcome to the technical support center for improving the aqueous solubility of (+-)-Methionine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues you might encounter when trying to dissolve this compound in aqueous solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| (+)-Methionine is not dissolving in water at room temperature. | Low intrinsic solubility of methionine in neutral water. | 1. Increase Temperature: Gently warm the solution to 37°C or higher. The solubility of methionine increases with temperature.[1][2] 2. pH Adjustment: Adjust the pH of the solution away from the isoelectric point of methionine (~pH 5.7). Solubility is significantly higher in acidic (pH < 5.6) or basic (pH > 5.6) conditions.[3][4][5] 3. Sonication: Use a sonication bath for short intervals (10-20 seconds) to aid dissolution. Avoid excessive sonication to prevent heating and potential degradation. |
| Precipitation occurs after initial dissolution. | The solution is supersaturated, or there has been a change in temperature or pH. | 1. Verify pH: Re-check and adjust the pH of the solution to ensure it remains in the optimal range for solubility. 2. Maintain Temperature: Ensure the solution is maintained at the temperature at which dissolution was achieved. 3. Filter Sterilization: If precipitation occurs after adding other components, consider potential interactions. Filter the final solution through a 0.22 µm filter. |
| High concentrations of methionine are required, but solubility is limited. | The desired concentration exceeds the intrinsic solubility of methionine under standard conditions. | 1. Mineral and Acid Treatment: For significantly enhanced solubility (up to 50% w/v), a combination of mineral salts (e.g., manganese sulfide, zinc sulfide) and acid (e.g., sulfuric acid) can be used. This method can increase solubility by up to 10 times. 2. Co-solvents: While methionine solubility is higher in water than in alcohols like methanol or ethanol, specific aqueous mixtures of these co-solvents can influence solubility. However, water is generally the preferred solvent. |
| The use of organic solvents is affecting my downstream application (e.g., cell culture). | Organic solvents like DMSO can be cytotoxic. | 1. Prioritize Aqueous Methods: Whenever possible, use pH adjustment, temperature, or the mineral/acid method to achieve the desired concentration in an aqueous solution. 2. Minimize Organic Solvent Concentration: If an organic solvent is unavoidable, dissolve the methionine in a minimal amount of the solvent first, and then slowly add the aqueous buffer to the final concentration while vortexing. Always perform a vehicle control in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in water?
A1: The solubility of DL-methionine in water is approximately 50-55 g/L at room temperature.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of methionine is highly dependent on pH. It is lowest around its isoelectric point (pI ≈ 5.7) and increases significantly in both acidic and basic conditions. For instance, at a pH of around 2.6, the rate of solubility increase is at its fastest.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: While co-solvents like methanol and ethanol can be used, studies suggest that water is the predominant and preferred solvent for L-methionine. The solubility of L-methionine in binary mixed solvents of water with methanol, ethanol, or acetone generally decreases as the concentration of the organic solvent increases.
Q4: Are there methods to achieve very high concentrations of methionine in aqueous solutions for industrial applications?
A4: Yes, a patented method involving the addition of mineral salts (containing bivalent metal ions like Mn²⁺, Zn²⁺) followed by acid treatment (e.g., with sulfuric acid to a concentration of 0.01 to 0.5 M) can increase the solubility of methionine by up to 10 times, achieving concentrations as high as 50% (500 g/L).
Q5: How does temperature influence the solubility of this compound?
A5: The solubility of DL-methionine in water increases with increasing temperature.
Quantitative Data Summary
Table 1: Solubility of DL-Methionine in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Mole Fraction Solubility (x10³) | Solubility ( g/100g H₂O) |
| 20.85 | 294.05 | 2.05 | 3.41 |
| 29.85 | 302.95 | 2.58 | 4.29 |
| 39.85 | 312.95 | 3.39 | 5.64 |
| 49.55 | 322.65 | 4.38 | 7.29 |
| 59.35 | 332.45 | 5.61 | 9.34 |
| 68.95 | 342.05 | 7.15 | 11.90 |
| 73.95 | 347.05 | 8.11 | 13.50 |
Data adapted from gravimetric measurements.
Table 2: Effect of pH on the Mole Fraction Solubility of DL-Methionine at 302.95 K (29.85 °C)
| pH | Mole Fraction Solubility (x10³) |
| 1.5 | ~6.5 |
| 2.5 | ~4.0 |
| 4.0 | ~2.6 |
| 6.0 | ~2.5 |
| 8.0 | ~3.0 |
| 9.5 | ~5.0 |
Data estimated from graphical representations.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the solubility of this compound by modifying the pH of the aqueous solution.
-
Preparation of Stock Solution: Begin by preparing a stock solution of either a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH).
-
Initial Slurry: Add the desired amount of this compound powder to sterile, deionized water or a suitable buffer (e.g., PBS) to form a slurry.
-
pH Adjustment (Acidic): To dissolve methionine under acidic conditions (pH < 5.6), add the dilute acid dropwise to the slurry while continuously stirring or vortexing. Monitor the pH using a calibrated pH meter.
-
pH Adjustment (Basic): To dissolve methionine under basic conditions (pH > 5.6), add the dilute base dropwise to the slurry with continuous mixing.
-
Endpoint: Continue adding the acid or base until all the this compound has dissolved and the desired pH is reached.
-
Final Volume Adjustment: Adjust the final volume with the same aqueous solvent.
-
Sterilization (Optional): If required for the application, filter-sterilize the final solution using a 0.22 µm syringe filter.
Protocol 2: High-Concentration Methionine Solution via Mineral and Acid Treatment
This protocol is based on a patented method to achieve up to 50% (w/v) methionine solutions.
-
Initial Solution: Prepare a 5% (w/v) L-methionine solution by dissolving 2.5 g of L-methionine in 50 mL of water.
-
Heating and Addition of Methionine and Mineral Salt: Heat the solution to 70-81°C with stirring. Add an additional amount of L-methionine and a bivalent mineral salt (e.g., manganese sulfide, zinc sulfide, or a mixture). For example, to prepare a 12% solution, add 3.5 g of L-methionine and 3.97 g of manganese sulfide.
-
Further Addition of Methionine: Once the crystals are completely dissolved, cool the solution to room temperature. Add an excess amount of L-methionine powder (e.g., approximately 40 g) to the 12% solution while stirring.
-
Acidification: Add 98% sulfuric acid to the solution to achieve a final concentration of approximately 0.1 M. This will cause an exothermic reaction.
-
Final Dissolution and Filtration: Continue stirring until the exothermic reaction ceases. Filter the solution to remove any undissolved L-methionine crystals.
-
Concentration Verification: The resulting solution can have a methionine concentration of up to 50% (500 g/L). The final concentration should be verified by a suitable analytical method such as HPLC.
Visualizations
Caption: Workflow for improving methionine solubility via pH adjustment.
References
stability and storage conditions for powdered DL-methionine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of powdered DL-methionine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for powdered DL-methionine?
A1: To ensure the stability and longevity of powdered DL-methionine, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture, direct sunlight, and heat.[1][2] The original packaging should be kept tightly sealed to prevent contamination and degradation.[2]
Q2: What is the recommended shelf life of powdered DL-methionine?
A2: When stored under ideal conditions, powdered DL-methionine typically has a shelf life of 2 to 5 years from the date of manufacture. However, it is always best to refer to the manufacturer's certificate of analysis for the specific expiration date.
Q3: Why is DL-methionine sensitive to oxidation?
A3: DL-methionine contains a sulfur atom in its structure, which is susceptible to oxidation. Exposure to air (oxygen), especially in the presence of light and heat, can lead to the formation of oxidation products, primarily methionine sulfoxide and, to a lesser extent, methionine sulfone.
Q4: Can I use DL-methionine powder that has passed its expiration date?
A4: It is not recommended to use DL-methionine powder after its expiration date. Over time, the powder can degrade, leading to a decrease in purity and potency, which could negatively impact experimental results.
Q5: Is powdered DL-methionine hygroscopic?
A5: While not highly hygroscopic, powdered DL-methionine can absorb moisture from the air, especially under high humidity conditions. This can lead to clumping and potential degradation.
Troubleshooting Guide
Issue 1: The DL-methionine powder has formed clumps or cakes.
| Potential Cause | Troubleshooting Steps |
| Exposure to Moisture/High Humidity | 1. Gently break up the clumps with a clean, dry spatula. 2. If the clumping is severe, consider drying the powder in a desiccator over a suitable desiccant. 3. To prevent recurrence, ensure the container is tightly sealed immediately after use and stored in a low-humidity environment. |
| Improper Storage Temperature | 1. Verify that the storage temperature is within the recommended range (see Table 1). 2. Avoid storing in areas with significant temperature fluctuations, which can lead to condensation inside the container. |
Issue 2: The DL-methionine powder has a yellowish discoloration.
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. This may indicate degradation. It is advisable to test the purity of the powder before use. 2. Discard the product if purity is below the required specifications for your experiment. 3. Ensure future storage is in an airtight container, protected from light, to minimize oxidation. |
| Contamination | 1. Review handling procedures to ensure no cross-contamination has occurred. 2. If contamination is suspected, it is safest to discard the product. |
Issue 3: Inconsistent results in experiments using DL-methionine.
| Potential Cause | Troubleshooting Steps |
| Degradation of the powder | 1. Assess the physical appearance of the powder for any signs of degradation (clumping, discoloration). 2. Perform a purity analysis (e.g., via HPLC) to confirm the integrity of the DL-methionine. 3. If degradation is confirmed, use a fresh, properly stored batch of DL-methionine. |
| Improper sample preparation | 1. Review the protocol for preparing DL-methionine solutions. Ensure it is fully dissolved. DL-methionine is soluble in water and dilute acids. 2. Prepare solutions fresh for each experiment, as their stability in solution can be limited. |
Data Presentation
Table 1: Recommended Storage Conditions for Powdered DL-Methionine
| Parameter | Recommended Range | Source(s) |
| Temperature | 5°C to 30°C (41°F to 86°F) | |
| Relative Humidity | 20% to 75% | |
| Light Exposure | Store in a dark place, protected from direct sunlight | |
| Packaging | Tightly sealed, moisture-resistant containers |
Table 2: Physical and Chemical Properties of DL-Methionine
| Property | Value | Source(s) |
| Appearance | White crystalline powder or small flakes | |
| Odor | Slightly characteristic sulfur odor | |
| Molecular Formula | C5H11NO2S | |
| Molecular Weight | 149.21 g/mol | |
| Melting Point | Approximately 270-281°C (decomposes) | |
| Solubility | Sparingly soluble in water; very slightly soluble in ethanol; dissolves in dilute acids and alkali hydroxides. | |
| pH (1% solution) | 5.6 - 6.1 |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
This protocol outlines the general steps for determining the water content in powdered DL-methionine using Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Water standard for calibration
-
Analytical balance
-
Spatula and weighing boat
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.
-
Titrator Calibration: Calibrate the Karl Fischer reagent using a certified water standard to determine its titer.
-
Sample Preparation: Accurately weigh approximately 0.5 - 1.0 g of the powdered DL-methionine. The exact amount will depend on the expected moisture content and the type of titrator used.
-
Titration: Quickly transfer the weighed sample into the titration vessel containing the pre-tared solvent. Ensure the vessel is sealed to prevent atmospheric moisture contamination.
-
Analysis: Start the titration process. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the moisture content, typically expressed as a percentage (w/w).
-
Cleaning: Clean the titration vessel and electrodes as per the manufacturer's guidelines.
Protocol 2: Stability Indicating HPLC Method for DL-Methionine and its Oxidation Products
This protocol provides a general framework for an HPLC method to assess the purity of DL-methionine and quantify its primary oxidation-related impurities, methionine sulfoxide and methionine sulfone.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
DL-methionine reference standard
-
Methionine sulfoxide and methionine sulfone reference standards
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient can be optimized to separate the parent compound from its degradation products (e.g., start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of DL-methionine, methionine sulfoxide, and methionine sulfone reference standards in a suitable diluent (e.g., mobile phase A). Create a mixed standard solution containing all three compounds at known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the powdered DL-methionine sample and dissolve it in the diluent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the mixed standard solution multiple times to ensure the HPLC system is performing adequately. Check parameters such as peak resolution, tailing factor, and reproducibility.
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Processing: Identify and quantify the peaks corresponding to DL-methionine, methionine sulfoxide, and methionine sulfone by comparing their retention times with those of the reference standards. The purity of the DL-methionine can be calculated based on the peak areas.
Visualizations
References
common issues with (+-)-methionine in cell culture experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using (+-)-methionine (a racemic mixture of D- and L-methionine) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from L-methionine?
A1: this compound, also known as DL-methionine, is a racemic mixture containing equal amounts of D-methionine and L-methionine, which are mirror images of each other (enantiomers).[1][2] L-methionine is the biologically active form that is directly incorporated into proteins by cells.[3][4] D-methionine cannot be directly used for protein synthesis and must first be converted to L-methionine by cellular enzymes.[5]
Q2: Can I substitute L-methionine with this compound in my cell culture medium?
A2: While substitution is possible, it is not recommended for most cell culture applications. The conversion of D-methionine to L-methionine can be inefficient in some cell lines, potentially leading to a functional methionine deficiency. This can affect cell growth, protein synthesis, and overall experimental outcomes. For consistency and optimal cell health, using pure L-methionine is advisable.
Q3: My cells are growing poorly after switching to a medium with this compound. What could be the cause?
A3: Poor cell growth is a common issue when using this compound. The primary reason is that only the L-methionine component is readily available for protein synthesis. The D-methionine must be converted, a process that can be slow and inefficient in many cell types, leading to a bottleneck in the availability of this essential amino acid. This can result in reduced proliferation and viability.
Q4: How stable is this compound in cell culture medium and how should I store it?
A4: Methionine, in general, is susceptible to oxidation, especially in aqueous solutions at physiological pH. The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide and further to methionine sulfone. This oxidation can be accelerated by exposure to light, heat, and certain metal ions.
For optimal stability, prepare fresh methionine-containing media. Stock solutions of methionine can be prepared in water or 1M HCl, filter-sterilized, and stored at 2-8°C for extended periods. Some sources suggest that frozen aliquots at -20°C are also a reliable storage method.
Q5: What are the signs of methionine oxidation in my culture medium?
A5: Visual signs of methionine oxidation in the medium are not apparent. The consequences manifest as cellular effects, such as decreased cell growth, altered protein function, and increased oxidative stress. If you suspect methionine oxidation, it is best to prepare fresh medium from a new stock of L-methionine.
Troubleshooting Guides
Issue 1: Reduced Cell Proliferation or Viability
Possible Causes:
-
Inefficient D-methionine conversion: Your cell line may have low activity of the enzymes required to convert D-methionine to L-methionine.
-
Methionine limitation: The effective concentration of usable L-methionine is only half of the total this compound concentration.
-
Methionine oxidation: The L-methionine in your medium may have oxidized, reducing its bioavailability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced cell proliferation.
Issue 2: Inconsistent Experimental Results
Possible Causes:
-
Variability in D-methionine conversion: The efficiency of D- to L-methionine conversion can vary between experiments and even between passages of the same cell line.
-
Progressive methionine oxidation: The amount of active L-methionine may decrease over the course of an experiment due to oxidation.
-
Batch-to-batch variation: Different lots of this compound may have slight variations in the D/L ratio or purity.
Troubleshooting Steps:
-
Switch to L-methionine: The most effective way to ensure consistency is to use pure L-methionine.
-
Use Fresh Media: Prepare fresh cell culture media for each experiment to minimize the impact of methionine oxidation.
-
Standardize Protocols: Ensure that all experimental parameters, including media preparation and storage, are consistent.
Data Presentation
Table 1: Comparison of L-methionine and DL-methionine Bioavailability
| Parameter | L-methionine | DL-methionine | Reference |
| Directly Usable by Cells | Yes | No (D-isomer requires conversion) | |
| Relative Bioavailability (in vivo) | 100% | 76-95% (varies by species and metric) | |
| Potential for Metabolic Stress | Low | Higher (due to conversion process) |
Table 2: Standard L-methionine Concentrations in Common Cell Culture Media
| Medium | L-methionine Concentration (mg/L) | L-methionine Concentration (µM) |
| DMEM | 30 | 201 |
| RPMI-1640 | 15 | 101 |
| MEM | 15 | 101 |
| F-12 | 4.41 | 29.6 |
Concentrations can vary slightly between manufacturers. Always refer to the manufacturer's formulation.
Experimental Protocols
Protocol 1: Preparation of L-methionine Stock Solution (100 mM)
-
Weighing: Aseptically weigh 1.492 g of L-methionine powder.
-
Dissolving: Dissolve the powder in 100 mL of sterile, deionized water or 1M HCl. Gentle warming may be required to fully dissolve the powder.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at 2-8°C or -20°C.
Protocol 2: General Procedure for Measuring Methionine Concentration in Cell Culture Media
This protocol is based on commercially available methionine assay kits.
-
Sample Preparation:
-
Collect cell culture supernatant.
-
Centrifuge at 10,000 rpm for 5 minutes to remove insoluble particles.
-
Deproteinate the sample using a 10 kDa spin filter. The flow-through can be assayed directly.
-
-
Standard Curve Preparation: Prepare a series of methionine standards according to the kit manufacturer's instructions.
-
Assay:
-
Add standards and unknown samples to a 96-well microtiter plate.
-
Add the reaction mix provided in the kit to each well.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Measurement: Read the fluorescence using a standard 96-well fluorometric plate reader.
-
Calculation: Determine the methionine concentration in the samples by comparing their fluorescence readings to the standard curve.
Visualizations
Metabolic Pathway of D- and L-methionine
Caption: Cellular utilization of D- and L-methionine.
Methionine Oxidation Pathway
References
Technical Support Center: Optimizing (+-)-Methionine for Cell Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the concentration of (+-)-methionine for cell growth.
Frequently Asked Questions (FAQs)
Q1: What is the role of methionine in cell growth?
A1: Methionine is an essential amino acid critical for cell growth, proliferation, and metabolism.[1][2] Beyond its role as a building block for proteins, methionine is a key signaling molecule that can activate metabolic programs conducive to cell proliferation.[3][4] It is a precursor to S-adenosylmethionine (SAM), a universal methyl donor for DNA, RNA, and protein methylation, which plays a crucial role in epigenetic regulation and signal transduction.[5] Methionine metabolism is also linked to the synthesis of other important molecules like cysteine, glutathione, and polyamines, which are vital for redox balance and cell cycle progression.
Q2: How does methionine influence key signaling pathways like mTOR?
A2: Methionine, primarily through its metabolite SAM, activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and anabolism. SAM levels are sensed by a protein called SAMTOR. When SAM levels are high, SAMTOR releases from the GATOR1 complex, leading to the activation of Rag GTPases, which in turn recruit mTORC1 to the lysosome for its activation by Rheb. Activated mTORC1 then promotes protein synthesis, lipid synthesis, and inhibits autophagy.
Q3: What is a typical starting concentration for methionine in cell culture media?
A3: Standard cell culture media formulations like Dulbecco's Modified Eagle's Medium (DMEM) typically contain L-methionine at a concentration of 0.2 mM (approximately 30 mg/L). However, the optimal concentration can vary significantly depending on the cell line and experimental goals. For instance, a study on human mammary epithelial cells (MCF-10A) found that 0.6 mM methionine significantly promoted milk protein synthesis.
Q4: What is methionine restriction and why is it used in cancer research?
A4: Methionine restriction is a dietary intervention that limits the availability of methionine. Many cancer cells exhibit "methionine dependence," meaning they have an increased requirement for methionine compared to normal cells and cannot proliferate when it is replaced by its precursor, homocysteine. This dependency makes methionine restriction a potential anti-cancer strategy to inhibit tumor growth and enhance the efficacy of chemotherapy and radiation.
Troubleshooting Guides
Problem 1: Cells are not growing or are dying at the expected optimal methionine concentration.
| Possible Cause | Suggested Solution |
| Cell Line Specificity | The optimal methionine concentration is highly cell-line dependent. A concentration optimal for one cell line may be suboptimal or even toxic to another. |
| Nutrient Imbalance | Altering the concentration of one amino acid can affect the uptake and metabolism of others, leading to a nutrient imbalance. |
| High Methionine Toxicity | Excessive concentrations of methionine can be cytotoxic, potentially through the production of toxic metabolites like homocysteine. |
| Media Instability | High concentrations of amino acids can sometimes lead to precipitation or changes in media pH over time. |
| Mycoplasma Contamination | Mycoplasma contamination can affect cellular metabolism and response to nutrients. |
Problem 2: No significant difference in cell growth across a range of methionine concentrations.
| Possible Cause | Suggested Solution |
| Wide Concentration Range | The tested concentration range may be too broad or not centered around the optimal level for your specific cell line. |
| Endpoint Assay Timing | The duration of the experiment may be too short to observe significant differences in proliferation. |
| Cell Seeding Density | If the initial cell seeding density is too high, cells may reach confluency before the effects of varying methionine concentrations become apparent. |
| Basal Media Composition | The basal medium may already contain sufficient methionine or other components that mask the effect of supplementation. |
| Insensitive Viability Assay | The chosen cell viability assay may not be sensitive enough to detect subtle changes in proliferation. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Serum Variability | If using fetal bovine serum (FBS), batch-to-batch variation can introduce variability in growth factors and amino acid concentrations. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular metabolism. |
| Inaccurate Reagent Preparation | Errors in the preparation of methionine stock solutions or media can lead to inconsistent final concentrations. |
| Incubator Conditions | Fluctuations in CO2, temperature, or humidity can impact cell growth and metabolism. |
Quantitative Data Summary
Table 1: Effects of Varying Methionine Concentrations on Different Cell Lines
| Cell Line | Methionine Concentration | Observation | Reference |
| MCF-10A (Human Mammary Epithelial) | 0.6 mM | Optimal for promoting milk protein synthesis. | |
| > 0.6 mM | Gradual decline in cell proliferation and milk protein synthesis. | ||
| MCF-7 (Human Breast Cancer) | 5 mg/ml (~33.5 mM) | Caused an accumulation of cells in the G1 phase. | |
| LNCaP (Human Prostate Cancer) | 5 mg/ml (~33.5 mM) | Caused an accumulation of cells in the G1 phase. | |
| A101D (Human Melanoma) | Methionine-depleted | Decrease in proliferation/viability. | |
| B16F10 (Murine Melanoma) | Methionine-depleted | Decrease in proliferation/viability. | |
| IPEC-J2 (Porcine Intestinal Epithelial) | Varied sources (L-Met, DL-Met, etc.) | Different methionine sources significantly affected intracellular SAM/SAH ratios. |
Table 2: Typical Methionine Concentrations in Standard Cell Culture Media
| Media Component | Typical Concentration | Reference |
| L-Methionine in DMEM | 30 mg/L (0.2 mM) | |
| L-Methionine in RPMI-1640 | 15 mg/L (0.1 mM) |
Experimental Protocols
Protocol 1: Determining the Optimal Methionine Concentration for Cell Growth
This protocol outlines a method to determine the optimal concentration of this compound for a specific cell line using a cell viability assay.
Materials:
-
Your cell line of interest
-
Basal medium deficient in methionine
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled methionine
-
Sterile this compound stock solution (e.g., 100 mM in sterile PBS or water)
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96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Prepare Methionine-Free Medium: Prepare the basal medium according to the manufacturer's instructions, supplementing it with dFBS and other necessary components (e.g., L-glutamine, antibiotics), but omitting methionine.
-
Prepare Methionine Titration Media: Create a series of media with varying concentrations of methionine by adding different volumes of the sterile methionine stock solution to the methionine-free medium. A suggested range to start with is 0 mM, 0.05 mM, 0.1 mM, 0.2 mM, 0.4 mM, 0.8 mM, 1.6 mM, and 3.2 mM. Prepare enough of each concentration for your experiment.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and determine their viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a predetermined optimal density in your standard culture medium and allow them to attach overnight.
-
-
Methionine Treatment:
-
After overnight incubation, carefully aspirate the standard medium.
-
Wash the cells once with sterile PBS to remove residual methionine.
-
Add 100 µL of the prepared methionine titration media to the respective wells. Include a "no cells" control with media only for background subtraction. Plate each concentration in triplicate or quadruplicate.
-
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol. For example, for an MTT assay, you would add the MTT reagent, incubate, solubilize the formazan crystals, and then read the absorbance.
-
-
Data Analysis:
-
Subtract the average background reading from all experimental wells.
-
Calculate the average viability for each methionine concentration.
-
Plot cell viability versus methionine concentration to determine the optimal concentration that yields the highest cell growth.
-
Visualizations
Caption: Workflow for determining the optimal methionine concentration.
Caption: Simplified Methionine-mTORC1 signaling pathway.
Caption: Troubleshooting logic for poor cell growth.
References
- 1. Methionine Restriction and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using MVDA with stoichiometric balances to optimize amino acid concentrations in chemically defined CHO cell culture medium for improved culture performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of (+-)-methionine in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (+-)-methionine in experimental setups.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing direct solutions to common problems.
Q1: My mass spectrometry results show a +16 Da mass shift on my methionine-containing peptide/protein. What does this indicate?
A1: A mass increase of 16 Da is the characteristic signature of a single oxygen atom addition, strongly indicating that a methionine residue has been oxidized to methionine sulfoxide (MetO).[1] This is a common modification due to the high susceptibility of methionine's thioether side chain to oxidation from various reactive oxygen species (ROS).[1] Depending on the oxidant, this can be a two-electron oxidation to the sulfoxide or a one-electron oxidation to a radical cation.[2] You should review your sample preparation, handling, and analysis procedures for potential sources of oxidation.
Q2: I'm observing a loss of biological activity or increased aggregation in my protein sample over time. Could methionine oxidation be the cause?
A2: Yes, this is a likely possibility. The oxidation of methionine residues, particularly those on the protein's surface, can have significant consequences.[3][4] This modification introduces a polar sulfoxide group, which can alter the protein's local hydrophobicity, disrupt its tertiary structure, and lead to improper folding. These structural changes can impair or eliminate biological activity and promote the formation of aggregates. Surface-exposed methionines often act as endogenous antioxidants, sacrificing themselves to protect other critical residues from oxidative damage.
Q3: How can I minimize artifactual methionine oxidation during my proteomics sample preparation and LC-MS analysis?
A3: Artifactual oxidation during sample workup is a significant challenge. The entire procedure, from cell lysis to LC-MS analysis, can introduce oxidative stress. To minimize this, consider the following steps:
-
Work Quickly and Consistently: Minimize the time samples are exposed to air and elevated temperatures.
-
Use Antioxidants: Add antioxidants directly to your lysis and digestion buffers. Free L-methionine or sodium thiosulfate can act as scavengers.
-
Degas Buffers: Remove dissolved oxygen from all aqueous solutions by sparging with an inert gas like nitrogen or argon, or by using a vacuum.
-
Control pH: Conducting experiments at a more acidic pH can sometimes minimize the reactivity of sulfur-containing residues.
-
Use Advanced Analytical Methods: For highly sensitive and accurate quantification, employ methods designed to prevent artifactual oxidation. Techniques like Methionine Oxidation by Blocking with Alkylation (MObBa) use iodoacetamide (IAA) at a low pH to alkylate unoxidized methionines, effectively "locking" their state prior to analysis. Another approach involves using ¹⁸O-labeled hydrogen peroxide to forcibly oxidize all remaining unoxidized methionines, allowing for differentiation from naturally occurring ¹⁶O-sulfoxides by a 2 Da mass shift.
Q4: I have confirmed that my protein is oxidized. Is it possible to reverse this modification?
A4: Yes, the oxidation of methionine to methionine sulfoxide (MetO) is a reversible process.
-
Enzymatic Reduction: The most effective and specific method is to use methionine sulfoxide reductases (Msr). These enzymes are nearly universal in aerobic organisms. It is crucial to note that two types exist, as the oxidation creates a chiral center at the sulfur atom:
-
MsrA specifically reduces the S-epimer of MetO (S-MetO).
-
MsrB specifically reduces the R-epimer of MetO (R-MetO). For complete reduction, a system containing both MsrA and MsrB is required, along with a reducing agent like the thioredoxin (Trx) system.
-
-
Chemical Reduction: While less common for folded proteins, chemical methods exist, particularly during peptide synthesis and cleavage. For instance, adding dimethylsulfide (DMS) and ammonium iodide to the cleavage cocktail can reduce MetO back to methionine.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding methionine stability and oxidation.
Q1: What is methionine oxidation?
A1: Methionine oxidation is a chemical modification of the methionine amino acid residue. The sulfur atom in its thioether side chain is susceptible to reaction with oxidants. The primary and reversible product is methionine sulfoxide (MetO). This oxidation introduces a chiral center, resulting in two diastereomers: (S)-MetO and (R)-MetO. If exposed to stronger oxidizing conditions, MetO can be further and irreversibly oxidized to methionine sulfone (MetO₂).
Q2: What are the most common causes of methionine oxidation in an experimental setting?
A2: Several factors common in laboratory environments can induce methionine oxidation:
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Reactive Oxygen Species (ROS): Contaminants in buffers or generated by cellular processes, such as hydrogen peroxide (H₂O₂), are potent oxidants.
-
Dissolved Oxygen: Oxygen present in aqueous buffers can contribute to oxidation, often accelerated by other factors. Lowering oxygen tension, for example by working under anaerobic conditions, can prevent oxidation.
-
Light Exposure: Exposure to light, especially UV, can generate free radicals that oxidize methionine.
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidative reactions.
-
Metal Ions: Trace metal ion contaminants (e.g., iron, copper) can catalyze the formation of ROS through Fenton-like reactions.
-
Analytical Procedures: The electrospray ionization (ESI) process in mass spectrometry is a known source of artificial oxidation.
Q3: Which antioxidants are recommended for protecting this compound?
A3: Several antioxidants can be added to formulations and buffers to act as oxygen scavengers or free radical quenchers, thereby protecting methionine residues. High concentrations of free L-methionine have been shown to be particularly effective.
| Antioxidant | Typical Concentration | Mechanism of Action | Notes |
| L-Methionine | 5 mM - 30 mM+ | Sacrificial target; scavenges oxidants. | Highly effective at concentrations >20 mM. Compatible with most protein systems. |
| Sodium Thiosulfate | 10 mM - 50 mM | Oxygen scavenger. | Effective in preventing temperature-induced oxidation. |
| N-Acetyl-Tryptophan (NAT) | 0.3 mM - 5 mM | Free radical scavenger. | Often used in biopharmaceutical formulations. |
| Catalase | Enzyme (units/mL) | Decomposes hydrogen peroxide (H₂O₂) into water and oxygen. | Highly specific for H₂O₂. Useful if peroxide contamination is the primary concern. |
| EDTA | 1 mM | Chelates metal ions that catalyze oxidation. | Often used in combination with other antioxidants to enhance their effectiveness. |
Q4: How can I accurately quantify the extent of methionine oxidation in my sample?
A4: Accurate quantification is challenging due to the risk of inducing oxidation during the analysis itself. While standard LC-MS peptide mapping is common, it can overestimate oxidation levels. More robust methods are recommended for precise measurement.
| Method | Principle | Advantages | Disadvantages |
| Standard LC-MS Peptide Mapping | Proteolytic digestion followed by LC-MS to identify and quantify peptides with a +16 Da mass shift. | Widely available and established. | Prone to overestimation due to artifactual oxidation during sample prep and analysis. |
| Stable Isotope Labeling (¹⁸O) | Unoxidized methionines are fully oxidized with ¹⁸O-H₂O₂ before digestion. Naturally occurring Met¹⁶O is differentiated from artifactual Met¹⁸O by a 2 Da mass shift. | Highly accurate; eliminates artifacts from sample preparation. | Requires expensive ¹⁸O-H₂O₂ reagent and specialized data analysis. |
| MObBa (Alkylation-Based) | Unoxidized methionines are selectively blocked by alkylation (e.g., with IAA) at low pH. The fraction of alkylated vs. non-alkylated methionine is quantified by MS. | Accurate, avoids costly reagents, and provides a stable proxy for unoxidized methionine. | Requires an additional alkylation step in the workflow. |
Experimental Protocols & Workflows
Protocol 1: General Experimental Workflow to Minimize Oxidation
This protocol outlines a standard workflow with built-in checkpoints to reduce the risk of methionine oxidation.
Protocol 2: Enzymatic Reduction of Methionine Sulfoxide (MetO)
This protocol provides a method for reducing oxidized methionine residues back to their native state using the MsrA/B enzyme system. This is particularly useful for restoring the function of an oxidized protein.
Reagents & Materials:
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Oxidized protein sample
-
Recombinant MsrA and MsrB enzymes
-
Recombinant Thioredoxin (Trx)
-
Recombinant Thioredoxin Reductase (TrxR)
-
NADPH
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA
Procedure:
-
Prepare a master mix of the regeneration system in the reaction buffer. For a 100 µL final reaction volume, combine:
-
10 µL of 10x Reaction Buffer
-
2 µM Thioredoxin Reductase (final concentration)
-
25 µM Thioredoxin (final concentration)
-
500 µM NADPH (final concentration)
-
-
Add your oxidized protein sample to the master mix to a final concentration of 1-10 µM.
-
Initiate the reaction by adding MsrA and MsrB to a final concentration of 1-2 µM each.
-
Incubate the reaction at 37°C for 1-2 hours. The reaction progress can be monitored by observing the decrease in NADPH absorbance at 340 nm.
-
Stop the reaction by flash-freezing or proceeding immediately to a purification step (e.g., size-exclusion chromatography) to remove the enzyme system components.
-
Analyze the protein by mass spectrometry to confirm the reduction of MetO (loss of 16 Da).
Troubleshooting Logic Diagram
Use this flowchart to diagnose and address unexpected oxidation in your results.
References
Technical Support Center: Troubleshooting Metabolic Labeling with (+-)-Methionine
Welcome to the technical support center for metabolic labeling experiments using (+-)-methionine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results.
Frequently Asked Questions (FAQs)
Q1: My protein labeling efficiency is very low. What are the potential causes and solutions?
A1: Low labeling efficiency in methionine-based metabolic labeling can stem from several factors. A primary reason can be the presence of unlabeled methionine in the cell culture medium. Standard fetal bovine serum (FBS) contains significant amounts of unlabeled methionine, which competes with the labeled this compound.
Troubleshooting Steps:
-
Use Dialyzed FBS: Ensure that the FBS used in your culture medium has been dialyzed to remove small molecules, including amino acids like methionine.[1][2]
-
Optimize Starvation Period: A brief period of methionine starvation before adding the labeled methionine can help deplete the intracellular pool of unlabeled methionine, thereby increasing the incorporation of the labeled version.[3] However, prolonged starvation can affect cell health and protein synthesis rates.[4][5]
-
Check Cell Viability: Poor cell health can lead to reduced protein synthesis. Ensure your cells are healthy and in the logarithmic growth phase before starting the labeling experiment.
-
Verify Labeled Methionine Concentration: Use the recommended concentration of labeled methionine for your specific cell type and experimental goals.
Q2: I am observing unexpected modifications on my methionine residues, particularly an increase in mass of +16 Da. What is happening?
A2: A mass increase of +16 Da on methionine residues is indicative of methionine oxidation, forming methionine sulfoxide. This can occur either in vivo as a physiological post-translational modification or spuriously in vitro during sample preparation and analysis.
Troubleshooting Steps:
-
Minimize Oxidative Stress during Culture: Ensure optimal cell culture conditions to reduce cellular oxidative stress.
-
Prevent Artifactual Oxidation: Spurious oxidation can occur during cell lysis, protein digestion, and mass spectrometry analysis.
-
Work with fresh, high-quality reagents.
-
Avoid exposure of samples to metals, as they can catalyze oxidation.
-
Consider using antioxidants in your lysis and digestion buffers, but be mindful of their compatibility with downstream analysis.
-
Specialized chemical methods, such as Methionine Oxidation by Blocking with Alkylation (MObBa), can be employed to quantify and prevent further oxidation during analysis.
-
Q3: My results show significant variability between biological replicates. How can I improve reproducibility?
A3: Variability in metabolic labeling experiments can be introduced at multiple stages, from cell culture to data analysis.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and growth conditions across all replicates.
-
Precise Labeling and Chase Times: Use a consistent duration for the labeling ("pulse") and the subsequent incubation with unlabeled methionine ("chase").
-
Consistent Sample Preparation: Follow a standardized protocol for cell lysis, protein extraction, and digestion for all samples. Inconsistent digestion, for example, can lead to variability in the resulting peptides.
-
Accurate Protein Quantification: Use a reliable method for protein quantification before proceeding with downstream analysis to ensure equal loading.
Q4: I am studying methylation, but my labeling experiment is giving inconsistent results for methylated proteins. Why might this be?
A4: Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. Inconsistent results in methylation studies can be linked to fluctuations in the intracellular SAM pool.
Troubleshooting Steps:
-
Monitor SAM Levels: The stability of SAM can be a critical factor. Changes in cell metabolism or the availability of methionine and ATP can affect SAM synthesis.
-
Consider the Methionine Cycle: Be aware that cellular stress and nutrient availability can impact the enzymes involved in the methionine cycle, which regenerates methionine from homocysteine.
-
Control for Cell Cycle Effects: SAM levels can fluctuate with the cell cycle, which in turn can affect methylation patterns. Synchronizing your cell population can help reduce this variability.
Troubleshooting Guides
Guide 1: Low Protein Labeling Efficiency
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of unlabeled methionine in serum | Use dialyzed fetal bovine serum (FBS) in the labeling medium. | Increased incorporation of labeled methionine. |
| High intracellular pool of unlabeled methionine | Perform a short methionine starvation (0.5-1 hour) before adding the labeled amino acid. | Depletion of the unlabeled pool, leading to higher labeling efficiency. |
| Suboptimal cell health | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | Healthy cells will have a higher rate of protein synthesis. |
| Incorrect concentration of labeled methionine | Titrate the concentration of labeled methionine to find the optimal level for your cell line. | Maximized labeling without inducing toxicity. |
| Insufficient labeling time | Increase the duration of the "pulse" with labeled methionine. | More time for incorporation into newly synthesized proteins. |
Guide 2: Methionine Oxidation Artifacts
| Potential Cause | Recommended Action | Expected Outcome |
| Spurious oxidation during sample preparation | Add antioxidants (e.g., DTT, in compatible concentrations) to lysis and digestion buffers. Avoid metal contamination. | Reduced artifactual formation of methionine sulfoxide. |
| Oxidation during mass spectrometry | Optimize electrospray ionization conditions to minimize in-source oxidation. | More accurate representation of the in vivo oxidation state. |
| Inability to distinguish in vivo vs. in vitro oxidation | Employ advanced techniques like 18O-labeling or MObBa to differentiate and quantify physiological oxidation. | Accurate measurement of biologically relevant methionine oxidation. |
Experimental Protocols
Protocol 1: Basic Metabolic Labeling with this compound for Mass Spectrometry (SILAC)
This protocol is adapted for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
-
Medium Preparation:
-
Prepare "light" and "heavy" SILAC media. For the "heavy" medium, use a formulation lacking methionine and supplement it with a stable isotope-labeled version of methionine (e.g., ¹³C₅, ¹⁵N₁-methionine). The "light" medium will contain the standard, unlabeled methionine.
-
Supplement both media with 10% dialyzed FBS, L-glutamine, and antibiotics.
-
-
Cell Culture and Labeling:
-
Culture cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
-
Verify labeling efficiency (>97%) by mass spectrometry analysis of a small aliquot of cells.
-
-
Experimental Treatment:
-
Once fully labeled, perform your experimental treatment (e.g., drug addition) on one of the cell populations.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration for both "light" and "heavy" lysates.
-
-
Sample Pooling and Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Signaling Pathways and Workflows
Methionine Metabolism and its Interconnections
Methionine is a crucial amino acid that serves as a building block for proteins and a key player in cellular metabolism. It is the precursor for S-adenosylmethionine (SAM), the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids. The methionine cycle is interconnected with the folate cycle and the transsulfuration pathway, which leads to the synthesis of cysteine and the antioxidant glutathione.
Caption: The central role of methionine in protein synthesis, methylation reactions, and the transsulfuration pathway.
Experimental Workflow for Metabolic Labeling
The following diagram outlines a typical workflow for a metabolic labeling experiment, from cell culture to data analysis.
Caption: A generalized workflow for conducting a metabolic labeling experiment with this compound.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of methionine deprivation on methylation and synthesis of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of methionine deprivation on methylation and synthesis of macromolecules | British Journal of Cancer [preview-nature.com]
Technical Support Center: Minimizing Artifacts in HPLC Analysis of Methionine Isomers
Welcome to the technical support center for the HPLC analysis of methionine isomers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in the HPLC analysis of methionine isomers, and what are their primary causes?
A1: The most frequent artifacts encountered during the HPLC analysis of methionine isomers include peak tailing, ghost peaks, and issues related to the chemical instability of methionine, such as oxidation. The successful chiral separation of D- and L-methionine is also a significant challenge, with potential artifacts arising from racemization during sample preparation.[1][2][3][4]
Primary causes for these artifacts can be categorized as follows:
-
Chromatographic Issues: These include problems with the column, such as a blocked frit or degradation of the stationary phase, as well as issues with the mobile phase, like incorrect pH or composition.[5]
-
Sample-Related Issues: The inherent instability of methionine makes it susceptible to oxidation, which can be exacerbated by sample preparation and storage conditions. Additionally, improper derivatization can lead to the racemization of isomers.
-
System Contamination: Contaminants in the HPLC system, solvents, or sample can lead to the appearance of ghost peaks.
Q2: My methionine peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A2: Peak tailing for methionine is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. Other potential causes include column overload, a blocked column frit, or an inappropriate mobile phase pH.
Below is a troubleshooting table to help you identify and address the root cause of peak tailing.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Secondary Silanol Interactions | Peak tailing is more pronounced for the methionine peak compared to other non-basic compounds in the sample. | Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.0) to suppress the ionization of silanol groups. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase. |
| Column Overload | The peak shape improves (becomes more symmetrical) when the injection volume or sample concentration is reduced. | Dilute the sample or decrease the injection volume. |
| Blocked Column Frit | All peaks in the chromatogram exhibit tailing, and there may be an increase in backpressure. | Reverse-flush the column (if permitted by the manufacturer). If this does not resolve the issue, replace the column frit or the entire column. |
| Inappropriate Mobile Phase pH | The retention time of methionine is unstable, and peak shape varies between runs. | Prepare a fresh mobile phase with the correct pH. Ensure the mobile phase is adequately buffered. |
Q3: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. What is causing this and how can I eliminate them?
A3: Ghost peaks are extraneous signals that do not originate from the injected sample. They are typically caused by system contamination, impurities in the mobile phase, or carryover from previous injections.
The following workflow can help you systematically troubleshoot and eliminate ghost peaks:
Detailed Steps:
-
Run a Blank Gradient: Execute a gradient run with no injection to see if the ghost peaks are related to the mobile phase or system.
-
Inject Pure Solvent: Inject the solvent used to dissolve your sample to check for contamination in the sample solvent.
-
Systematic Cleaning: If the source is identified as the system or mobile phase, prepare fresh, high-purity mobile phase and flush the entire HPLC system. If carryover is suspected, clean the injector needle and sample loop.
Q4: How can I prevent the oxidation of methionine during sample preparation and analysis?
A4: Methionine is highly susceptible to oxidation, which can lead to the formation of methionine sulfoxide and methionine sulfone, appearing as artifact peaks in the chromatogram. To minimize oxidation, consider the following preventative measures:
-
Use of Antioxidants: The addition of antioxidants to the sample and mobile phase can effectively prevent oxidation.
-
Control of Environmental Factors: Minimize exposure of samples to oxygen, light, and high temperatures.
-
pH Control: Maintaining a slightly acidic pH can help to reduce the rate of oxidation.
The following table provides a comparison of commonly used antioxidants:
| Antioxidant | Typical Concentration | Advantages | Considerations |
| Ascorbic Acid (Vitamin C) | 0.1 - 1.0 mg/mL | Volatile, effective at low concentrations. | Can be retained on some reversed-phase columns. |
| Dithiothreitol (DTT) | 1 - 5 mM | Strong reducing agent. | Can interfere with certain detection methods. |
| Beta-Mercaptoethanol | 1 - 10 mM | Volatile and effective. | Has a strong, unpleasant odor. |
Experimental Protocol: Sample Preparation with Antioxidant
-
Prepare a Stock Solution of the Antioxidant: For example, dissolve ascorbic acid in HPLC-grade water to a concentration of 10 mg/mL.
-
Sample Dilution: Dilute your methionine sample in a buffer or solvent that contains the antioxidant at its final desired concentration (e.g., 0.1 mg/mL ascorbic acid).
-
Storage: Store the prepared samples in amber vials at low temperatures (e.g., 4°C) and analyze them as soon as possible.
-
Mobile Phase Addition: For added protection, consider adding a low concentration of a compatible antioxidant to the mobile phase.
Q5: What are the key considerations for achieving good chiral separation of D- and L-methionine while avoiding racemization?
A5: The successful chiral separation of methionine isomers requires a specialized chiral stationary phase (CSP) and carefully optimized mobile phase conditions. Racemization, the conversion of one enantiomer into its mirror image, can be a significant artifact, particularly during sample derivatization.
Key Considerations for Chiral Separation:
-
Column Selection: Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or cyclofructan, are effective for the direct separation of underivatized amino acid enantiomers. Crown-ether based CSPs are also well-suited for this purpose.
-
Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., acetic acid, triethylamine), has a significant impact on enantioselectivity.
Protocol for Chiral Separation of Methionine Isomers
This protocol is a starting point and may require optimization for your specific instrumentation and application.
-
Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase.
-
Mobile Phase: Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Temperature: 23 - 25°C.
-
Detection: UV at 210 nm.
Preventing Racemization:
-
Avoid Harsh Conditions: During sample preparation and derivatization, avoid high temperatures and extreme pH conditions, which can promote racemization.
-
Derivatization: If derivatization is necessary, use reagents and conditions known to minimize racemization. For instance, pre-column derivatization with o-phthalaldehyde (OPA) is a common method for amino acid analysis.
-
Direct Analysis: Whenever possible, opt for direct analysis on a chiral column to eliminate the need for derivatization.
References
Technical Support Center: Enhancing Synthetic (+-)-Methionine Yield
Welcome to the technical support center for the synthesis of racemic (+-)-methionine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its chemical synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound, focusing on the widely used Strecker and Bucherer-Bergs synthetic routes.
Problem 1: Low Yield in Strecker Synthesis of Methionine
The Strecker synthesis is a fundamental method for producing α-amino acids, including methionine, from an aldehyde (methional), ammonia, and cyanide.[1][2] Low yields can often be traced back to suboptimal reaction conditions or side reactions.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation | The initial step is the formation of an imine from methional and ammonia.[3] Ensure anhydrous conditions and consider using a dehydrating agent like MgSO₄ to drive the equilibrium towards the imine.[3] The use of ammonium chloride (NH₄Cl) can serve as a mild acid catalyst and a source of ammonia.[4] | Increased formation of the α-aminonitrile intermediate. |
| Side reactions of methional | Methional can undergo self-condensation or other side reactions. Ensure a controlled addition of reagents and maintain the recommended reaction temperature to minimize these pathways. | Reduced impurity profile and higher conversion to the desired product. |
| Inefficient hydrolysis of the α-aminonitrile | The final step is the hydrolysis of the nitrile group to a carboxylic acid. This typically requires strong acidic or basic conditions and elevated temperatures. If the yield is low, consider increasing the reaction time or the concentration of the acid/base. Monitor the reaction progress using techniques like TLC or HPLC. | Complete conversion of the intermediate to this compound. |
| Loss during work-up and purification | Methionine has some solubility in water. During aqueous work-up, minimize the volume of water used. For purification, consider using techniques like crystallization from an ethanol/water mixture. | Improved recovery of the final product. |
Problem 2: Poor Yield in Bucherer-Bergs Synthesis of 5-(2-(methylthio)ethyl)hydantoin
The Bucherer-Bergs reaction is a common method to synthesize hydantoins, which are key precursors to amino acids like methionine. The synthesis of 5-(2-(methylthio)ethyl)hydantoin from methional, cyanide, and ammonium carbonate can be optimized for higher yields.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Incorrect reagent stoichiometry | The molar ratio of the reactants is crucial. A common recommendation is a 1:2:2 molar ratio of the aldehyde (methional) to potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃). | Maximized conversion of the starting material to the hydantoin. |
| Suboptimal pH | The pH of the reaction mixture should be maintained around 8-9. Ammonium carbonate acts as a buffer to maintain this pH. A pH that is too low will hinder cyanohydrin formation, while a pH that is too high can lead to cyanide degradation. | An optimized reaction rate and minimized side product formation. |
| Inappropriate reaction temperature | The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) in a sealed vessel to maintain pressure from the decomposition of ammonium carbonate. Ensure the temperature is consistently maintained. | Efficient reaction progress and completion. |
| Polymerization of starting materials | Aldehydes can be prone to polymerization. Ensure the quality of the starting methional and consider a gradual addition to the reaction mixture. | Reduced formation of polymeric byproducts and a cleaner reaction mixture. |
Problem 3: Inefficient Hydrolysis of 5-(2-(methylthio)ethyl)hydantoin to Methionine
The final step in producing methionine via the hydantoin route is the ring-opening hydrolysis of 5-(2-(methylthio)ethyl)hydantoin.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete hydrolysis | This step typically requires strong basic conditions (e.g., using Ba(OH)₂ or NaOH) followed by acidification. If the reaction is incomplete, try increasing the concentration of the base, the reaction temperature, or the reaction time. | Full conversion of the hydantoin to methionine. |
| Racemization issues (if a specific enantiomer is desired) | While this guide focuses on racemic methionine, if enantiomeric purity is a concern in other applications, enzymatic hydrolysis using specific hydantoinases can be employed. | Production of enantiomerically pure amino acids. |
| Product degradation | Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to some degradation of the amino acid. Optimize the reaction time to ensure complete conversion without significant degradation. | Higher yield and purity of the final methionine product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most prevalent industrial methods are variations of the Strecker synthesis and the Bucherer-Bergs synthesis. The Strecker synthesis directly produces an α-aminonitrile from methional, which is then hydrolyzed to methionine. The Bucherer-Bergs reaction first produces the intermediate 5-(2-(methylthio)ethyl)hydantoin, which is subsequently hydrolyzed to yield methionine.
Q2: My final product purity is low. What purification strategies can enhance the yield of pure this compound?
A2: Low purity is often due to residual salts and byproducts. A highly effective method for purification and increasing the final yield is the use of macroporous adsorption resins. This technique can separate methionine from byproduct salts, achieving a purity of ≥ 99% with a resin extraction yield of ≥ 98%. Adjusting the pH of the methionine solution to 2.0-3.0 is recommended for optimal adsorption. Additionally, activated carbon filtration can be used to remove colored impurities and other side components.
Q3: Can I use a ketone instead of an aldehyde in the Strecker or Bucherer-Bergs synthesis?
A3: Yes, using a ketone instead of an aldehyde in these reactions will result in the synthesis of an α,α-disubstituted amino acid or its corresponding hydantoin.
Q4: What are the key safety precautions when performing these syntheses?
A4: Both the Strecker and Bucherer-Bergs syntheses involve highly toxic cyanides (e.g., KCN, NaCN, or HCN). These reactions must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE). It is also crucial to handle the acidic and basic reagents used for hydrolysis with care.
Q5: Are there any modern improvements to the classical Bucherer-Bergs reaction?
A5: Yes, the use of ultrasonication has been shown to improve the Bucherer-Bergs reaction. This technique can lead to shorter reaction times, higher yields, and a simpler work-up procedure, while also potentially reducing the amount of polymerization.
Quantitative Data on Yield Enhancement
The following table summarizes quantitative data from studies on optimizing amino acid production, which can provide insights into potential yield improvements for methionine synthesis.
| Method of Enhancement | System | Key Parameters Optimized | Yield Improvement | Reference |
| Purification by Adsorption Resin | Chemical Synthesis | Use of macroporous adsorption resin | Resin extraction yield of ≥ 98%; Purity of ≥ 99% | |
| Fermentation Medium Optimization | Microbial Fermentation (E. coli) | Glucose, yeast extract, KH₂PO₄, MgSO₄·7H₂O concentrations | L-Met titer increased from < 2.0 g/L to 3.04 g/L | |
| Fed-Batch Fermentation | Microbial Fermentation (E. coli) | Fed-batch strategy with optimized medium and conditions | L-Met titer of 12.80 g/L, a 38.53% increase over basal medium | |
| Optimization of Physical Parameters | Microbial Fermentation (Bacillus cereus) | Medium volume, inoculum size, pH (7.5), agitation (170 rpm) | Maximum growth and methionine production achieved at optimal parameters |
Experimental Protocols
Protocol 1: General Procedure for Strecker Synthesis of this compound
This protocol is a generalized representation of the Strecker synthesis.
-
Imine Formation: In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine methional and a source of ammonia (e.g., ammonium chloride in aqueous ammonia). The reaction is typically run at or below room temperature.
-
α-Aminonitrile Synthesis: Slowly add a solution of sodium or potassium cyanide to the reaction mixture while maintaining the temperature. The reaction is stirred for several hours until completion, which can be monitored by TLC or GC.
-
Hydrolysis: The resulting α-aminonitrile is then subjected to hydrolysis without intermediate purification. Add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux for several hours until the nitrile is fully converted to a carboxylic acid.
-
Isolation and Purification: Cool the reaction mixture and adjust the pH to the isoelectric point of methionine (pH 5.7) to precipitate the product. The crude methionine can be collected by filtration and recrystallized from an ethanol/water mixture to improve purity.
Protocol 2: General Procedure for Bucherer-Bergs Synthesis of 5-(2-(methylthio)ethyl)hydantoin
This protocol provides a general method for synthesizing the hydantoin precursor of methionine.
-
Reaction Setup: In a pressure-rated reaction vessel, combine methional, potassium cyanide, and ammonium carbonate in a suitable solvent such as 50% aqueous ethanol. The recommended molar ratio is 1:2:2 (aldehyde:KCN:(NH₄)₂CO₃).
-
Reaction: Seal the vessel and heat the mixture to 80-100°C with vigorous stirring for several hours. The pressure will increase due to the release of ammonia and carbon dioxide.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure.
-
Precipitation and Isolation: Acidify the reaction mixture with a strong acid like HCl. The 5-(2-(methylthio)ethyl)hydantoin product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude hydantoin can be further purified by recrystallization.
Visualizations
Diagram 1: Strecker Synthesis Workflow
Caption: Workflow for the Strecker synthesis of this compound.
Diagram 2: Bucherer-Bergs Synthesis and Hydrolysis Workflow
References
Technical Support Center: Addressing Impurities in Commercial (+/-)-Methionine Preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, quantifying, and mitigating the impact of impurities in commercial (+/-)-methionine preparations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial (+/-)-methionine preparations?
A1: Commercial methionine is predominantly produced synthetically, leading to impurities that are typically by-products of the synthesis process or degradation products. The most common impurities include:
-
Oxidation Products: Methionine is susceptible to oxidation, forming methionine sulfoxide and, to a lesser extent, methionine sulfone.[1][2] This can occur during synthesis, storage, or even sample preparation.
-
Synthesis By-products: N-acetyl-DL-methionine is a frequently detected impurity from the manufacturing process.[1][2] Other potential by-products may also be present depending on the specific synthesis route used.
-
Enantiomeric Impurities: For preparations of a specific enantiomer (L- or D-methionine), the presence of the other enantiomer is a form of impurity.
Q2: How can these impurities affect my experimental results?
A2: Impurities in methionine preparations can have significant impacts on various experimental systems:
-
Cell Culture: The oxidation of methionine to methionine sulfoxide can act as a marker for oxidative stress.[1] The presence of methionine sulfoxide in cell culture media can influence cellular signaling pathways. For instance, the methionine sulfoxide reductase (Msr) system, which reduces methionine sulfoxide back to methionine, is involved in regulating signal transduction. Furthermore, methionine deprivation or the presence of its analogs can inhibit cell growth and affect cell cycle progression, which is a critical consideration in cancer research.
-
Drug Development & Protein Stability: For professionals in drug development, particularly those working with therapeutic proteins like monoclonal antibodies, methionine oxidation is a major concern. The oxidation of methionine residues in a protein can alter its conformational structure, decrease thermal stability, and promote aggregation. This can lead to a loss of biological activity, reduced shelf-life, and potential immunogenicity of the therapeutic protein.
-
Signaling Pathways: Methionine oxidation and its enzymatic reduction are emerging as a novel mechanism for cellular regulation. The presence of methionine sulfoxide can impact signaling proteins, such as ion channels, and may be involved in post-translational modification cycles that regulate cellular excitability. The MsrA enzyme, which reduces methionine-S-sulfoxide, has been shown to be a regulator of cell growth through the p53-p21 pathway.
Q3: What are the recommended analytical methods for detecting and quantifying methionine impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing impurities in methionine. Several HPLC methods have been developed and validated for this purpose:
-
Mixed-Mode Chromatography: This approach, often utilizing columns like the SIELC® Primesep 100, combines reversed-phase and ion-exchange mechanisms to separate polar compounds like methionine and its impurities.
-
Reversed-Phase HPLC (RP-HPLC): While challenging due to the polar nature of methionine, RP-HPLC can be effective, often with the use of ion-pairing agents.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar analytes like methionine and its oxidized forms.
Common detection methods include UV detection (typically at low wavelengths like 200-210 nm), Charged Aerosol Detection (CAD) for compounds lacking a strong chromophore, and Mass Spectrometry (MS) for definitive identification.
Troubleshooting Guides
Guide 1: Troubleshooting HPLC Analysis of Methionine Impurities
This guide addresses common issues encountered during the HPLC analysis of methionine and its impurities.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | Sample solvent is too strong; Column overload; Secondary interactions with the stationary phase. | Dilute the sample in the initial mobile phase. Reduce the injection volume or sample concentration. Use a mobile phase with a competing base (e.g., triethylamine) for basic analytes or adjust the pH. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate; Poor column temperature control; Insufficient column equilibration. | Prepare fresh mobile phase and ensure proper mixing. Check the pump for leaks and verify the flow rate. Use a column oven for stable temperature control. Increase the column equilibration time between injections. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample; Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Flush the injector and sample loop with a strong solvent. Run blank injections to identify the source of contamination. |
| No or Low Signal | Incorrect detector settings; Sample degradation; Leaks in the system. | Verify detector wavelength and other settings. Ensure proper sample preparation and storage to prevent degradation. Check all fittings for leaks. |
| Baseline Noise or Drift | Air bubbles in the system; Contaminated mobile phase or detector flow cell; Detector lamp aging. | Degas the mobile phase. Flush the system and clean the detector flow cell. Replace the detector lamp if necessary. |
Guide 2: Investigating Unexpected Cell Culture Results
This guide provides steps to determine if methionine impurities are the source of variability in cell culture experiments.
| Problem | Possible Cause Related to Methionine | Troubleshooting Steps |
| Reduced Cell Viability or Proliferation | High levels of methionine sulfoxide or other synthesis by-products. | 1. Analyze the commercial methionine for impurities using a validated HPLC method. 2. Compare the impurity profile of the current batch with previous batches that yielded expected results. 3. Test a new batch of methionine from a different supplier. |
| Altered Cellular Signaling or Gene Expression | Presence of methionine sulfoxide affecting redox-sensitive signaling pathways. | 1. Quantify the level of methionine sulfoxide in the cell culture medium. 2. Culture cells in a medium with a known, low level of methionine sulfoxide as a control. 3. Investigate the activation state of known redox-sensitive pathways (e.g., p53-p21). |
| Inconsistent Experimental Replicates | Batch-to-batch variability in the impurity profile of the commercial methionine. | 1. Implement a routine quality control check of incoming methionine batches using HPLC. 2. Pool several batches of methionine to create a larger, more homogenous stock. 3. If possible, purchase a larger single lot of methionine for the entire duration of a study. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the analysis of methionine impurities.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Methionine Impurities by HPLC-UV
| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Method |
| Methionine Sulfoxide | 0.06 - 0.30 | 0.30 - 0.75 | Mixed-Mode HPLC-UV |
| N-acetyl-DL-methionine | 0.06 - 0.30 | 0.30 - 0.75 | Mixed-Mode HPLC-UV |
| D-methionine (in L-methionine) | 11 | - | HPLC-UV |
Table 2: Reported Levels of Impurities in Commercial Methionine Batches
| Impurity | Reported Level | Source |
| Methionine Sulfoxide | < 0.05% | |
| N-acetyl-DL-methionine | < 0.05% | |
| Overall Purity of DL-Methionine | 99.3% - 99.8% |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Impurities in L-Methionine
This protocol is based on the method described by Kühnreich et al. (2016).
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: SIELC® Primesep 100 (or equivalent mixed-mode column).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., water with sulfuric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of methionine, methionine sulfoxide, and N-acetyl-DL-methionine in the mobile phase. Create a mixed standard solution by diluting the stock solutions to a known concentration (e.g., in the range of 0.3–30.0 μg/mL).
-
Sample Solution: Accurately weigh and dissolve the commercial methionine sample in the mobile phase to a final concentration within the linear range of the method.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.
Visualizations
References
refining protocols for the chiral resolution of DL-methionine
Welcome to the technical support center for the chiral resolution of DL-methionine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of D- and L-methionine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of DL-methionine?
A1: The main techniques employed for resolving racemic DL-methionine include enzymatic resolution, preferential crystallization, diastereomeric salt formation, and chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC). Each method has its own advantages and is suited for different scales and purity requirements.
Q2: Which enzymatic methods are commonly used for DL-methionine resolution?
A2: Enzymatic resolution is a widely used method, often involving the use of aminoacylases. A common approach is the hydrolysis of N-acetyl-DL-methionine, where an L-aminoacylase selectively hydrolyzes the N-acetyl-L-methionine to L-methionine, leaving the N-acetyl-D-methionine unreacted. The resulting L-methionine can then be separated.
Q3: What is preferential crystallization and how is it applied to DL-methionine?
A3: Preferential crystallization, also known as resolution by entrainment, is a method applicable to conglomerate-forming systems, where the racemic mixture crystallizes as a mechanical mixture of single enantiomer crystals. By seeding a supersaturated solution of DL-methionine with crystals of the desired enantiomer, that enantiomer can be selectively crystallized.
Q4: How does diastereomeric salt formation work for resolving DL-methionine?
A4: This classic chemical resolution method involves reacting the racemic DL-methionine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired methionine enantiomer is recovered by removing the resolving agent.
Q5: What are the challenges associated with the crystallization-based resolution of DL-methionine?
A5: A significant challenge is the polymorphism of DL-methionine, which can exist in different crystalline forms (e.g., α and β polymorphs).[1][2] Controlling the crystallization conditions to obtain the desired polymorph and prevent contamination with the other is crucial for successful resolution.[3][4]
Troubleshooting Guides
Enzymatic Resolution
Problem: Low yield of the desired L-methionine.
-
Possible Cause 1: Suboptimal enzyme activity.
-
Solution: Ensure the pH and temperature are optimal for the specific aminoacylase used. For many microbial aminoacylases, the optimal pH is around 7.0. The reaction temperature should also be controlled, typically around 37°C.
-
-
Possible Cause 2: Enzyme inhibition.
-
Solution: Metal ions can significantly influence enzyme activity. For instance, Co²⁺ ions have been shown to activate certain aminoacylases, while other ions may be inhibitory.[5] Consider adding Co²⁺ to the reaction mixture to enhance the hydrolysis rate. Check for and remove any potential inhibitory substances from the reaction mixture.
-
-
Possible Cause 3: Incomplete hydrolysis.
-
Solution: Increase the incubation time or the enzyme concentration to drive the reaction to completion. Monitor the reaction progress using techniques like HPLC or NMR to determine the optimal reaction time.
-
-
Possible Cause 4: Product loss during separation.
-
Solution: The separation of L-methionine from the unreacted N-acetyl-D-methionine and the enzyme can be challenging. Ion-exchange chromatography is an effective method for this separation. Optimizing the pH and elution conditions of the ion-exchange column can significantly improve the yield of purified L-methionine.
-
Problem: Difficulty in separating the final products.
-
Possible Cause: Similar properties of L-methionine and N-acetyl-D-methionine.
-
Solution: Utilize ion-exchange chromatography, as the charge states of L-methionine and N-acetyl-D-methionine differ, especially at specific pH values, allowing for their effective separation.
-
Preferential Crystallization
Problem: Spontaneous crystallization of the undesired enantiomer.
-
Possible Cause 1: Supersaturation level is too high.
-
Solution: Carefully control the degree of supersaturation. High supersaturation can lead to the nucleation and growth of both enantiomers. Operate within the metastable zone where spontaneous nucleation is less likely.
-
-
Possible Cause 2: Insufficient or poor-quality seed crystals.
-
Solution: Ensure that the seed crystals are of high purity and of the desired enantiomer. The amount of seed crystal added is also critical; too little may not be effective in inducing crystallization, while too much can lead to agglomeration.
-
-
Possible Cause 3: Presence of impurities.
-
Solution: Impurities can act as nucleation sites for the undesired enantiomer. Ensure the starting DL-methionine and the solvent are of high purity.
-
Problem: Low enantiomeric excess (e.e.) of the crystallized product.
-
Possible Cause: Co-crystallization or surface adhesion of the counter-enantiomer.
-
Solution: Optimize the crystallization conditions, such as cooling rate and agitation speed. A slower cooling rate and controlled agitation can promote the growth of purer crystals. Washing the collected crystals with a cold solvent can help remove adhered mother liquor containing the other enantiomer.
-
Diastereomeric Salt Formation
Problem: Poor separation of diastereomeric salts.
-
Possible Cause 1: Inappropriate choice of resolving agent.
-
Solution: The selection of the resolving agent is crucial. The ideal resolving agent should form diastereomeric salts with a significant difference in solubility. Screening different resolving agents is often necessary to find the most effective one.
-
-
Possible Cause 2: Unsuitable crystallization solvent.
-
Solution: The solvent plays a critical role in the solubility of the diastereomeric salts. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomers.
-
-
Possible Cause 3: Formation of a solid solution or a double salt.
-
Solution: In some cases, the diastereomers may not crystallize as a simple mixture but can form a solid solution or a double salt, making separation by crystallization difficult. Characterizing the solid phase using techniques like X-ray powder diffraction (XRPD) can help identify the nature of the crystalline form.
-
Problem: Low yield of the desired enantiomer.
-
Possible Cause: High solubility of the desired diastereomeric salt.
-
Solution: Adjust the crystallization temperature to decrease the solubility of the desired salt. Ensure that the molar ratio of the resolving agent to the racemic mixture is optimized to maximize the yield of the less soluble diastereomer.
-
Chiral HPLC
Problem: Poor resolution or co-elution of enantiomers.
-
Possible Cause 1: Inappropriate chiral stationary phase (CSP).
-
Solution: The choice of CSP is the most critical factor in chiral HPLC. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) to find one that provides adequate selectivity for methionine enantiomers.
-
-
Possible Cause 2: Suboptimal mobile phase composition.
-
Solution: The composition of the mobile phase, including the type and proportion of organic modifiers and additives, significantly affects the separation. Systematically vary the mobile phase composition to optimize the resolution. For example, in normal-phase chromatography, adjusting the alcohol modifier percentage can have a large impact.
-
-
Possible Cause 3: Temperature effects.
-
Solution: Temperature can influence the interaction between the analyte and the CSP. Investigate the effect of column temperature on the resolution. Lower temperatures often, but not always, lead to better resolution.
-
Problem: Peak tailing or splitting.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: For silica-based CSPs, free silanol groups can cause peak tailing, especially for basic analytes. Adding a small amount of a basic or acidic modifier to the mobile phase can help to suppress these interactions and improve peak shape.
-
-
Possible Cause 2: Column overload.
-
Solution: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
-
-
Possible Cause 3: Column contamination or degradation.
-
Solution: If the column performance degrades over time, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration. In some cases, irreversible damage may have occurred, and the column may need to be replaced.
-
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for DL-Methionine
| Method | Principle | Advantages | Disadvantages | Key Parameters to Control |
| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer. | High enantioselectivity, mild reaction conditions. | Requires downstream separation of product from substrate and enzyme, potential for enzyme inhibition. | pH, temperature, enzyme concentration, co-factors (e.g., Co²⁺). |
| Preferential Crystallization | Seeding a supersaturated solution to crystallize one enantiomer. | Potentially simple and cost-effective for large-scale production. | Only applicable to conglomerates, sensitive to impurities and supersaturation. | Supersaturation, seeding strategy, temperature, cooling rate. |
| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities. | Widely applicable, well-established technique. | Requires stoichiometric amounts of a chiral resolving agent, may require multiple recrystallizations. | Resolving agent, solvent, temperature, molar ratio. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution and accuracy, suitable for analytical and preparative scales. | High cost of chiral columns and solvents, lower throughput for preparative scale. | Chiral stationary phase, mobile phase composition, temperature, flow rate. |
Experimental Protocols
Protocol 1: Enzymatic Resolution of N-acetyl-DL-methionine
-
Substrate Preparation: Prepare a solution of N-acetyl-DL-methionine in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Enzyme Activation (if necessary): If using an enzyme that requires a cofactor, such as CoCl₂, add it to the enzyme solution or the reaction mixture at the optimal concentration.
-
Enzymatic Hydrolysis: Add the aminoacylase enzyme to the substrate solution. Maintain the reaction mixture at the optimal temperature (e.g., 37°C) with gentle stirring.
-
Reaction Monitoring: Monitor the progress of the hydrolysis by taking samples at regular intervals and analyzing them by a suitable method such as HPLC or ¹H NMR to determine the conversion of N-acetyl-L-methionine to L-methionine.
-
Reaction Termination: Once the reaction is complete, terminate it by, for example, heating or adding an acid to denature the enzyme.
-
Product Separation: Separate the L-methionine from the unreacted N-acetyl-D-methionine using ion-exchange chromatography.
-
Product Isolation: Collect the fraction containing L-methionine, and isolate the pure product, for example, by crystallization.
Protocol 2: Chiral HPLC Analysis of Methionine Enantiomers
-
Column Selection: Choose a suitable chiral stationary phase (CSP), for example, a polysaccharide-based column like Chiralpak® or a cyclodextrin-based column.
-
Mobile Phase Preparation: Prepare the mobile phase. For a normal-phase separation, this might be a mixture of hexane and an alcohol modifier like isopropanol. For reversed-phase, it could be an aqueous buffer with an organic modifier like acetonitrile or methanol. Additives such as trifluoroacetic acid or diethylamine may be required to improve peak shape.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the DL-methionine sample in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the sample onto the column and run the analysis under isocratic or gradient elution conditions.
-
Data Analysis: Identify and quantify the peaks corresponding to the D- and L-enantiomers based on their retention times.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Bioavailability of L-Methionine and DL-Methionine for Researchers and Drug Development Professionals
An objective guide to the metabolic and physiological differences between the natural L-isomer and the synthetic racemic mixture of methionine, supported by experimental data.
Methionine, an essential sulfur-containing amino acid, is a crucial component in protein synthesis and various metabolic processes. It is available in two primary forms for supplementation and pharmaceutical applications: the naturally occurring L-methionine and the synthetically produced DL-methionine, a racemic mixture of D- and L-isomers. Understanding the nuances of their bioavailability is paramount for researchers, scientists, and drug development professionals to ensure optimal efficacy and safety in their applications. This guide provides a comprehensive comparison of L-methionine and DL-methionine, focusing on their absorption, metabolic pathways, and supporting experimental evidence.
Quantitative Bioavailability Data
The relative bioavailability (RBV) of L-methionine compared to DL-methionine has been a subject of numerous studies, primarily in animal models, with some key insights from human trials. The data indicates that while the D-isomer in DL-methionine can be converted to the usable L-form, this conversion is not always 100% efficient and can be influenced by various factors.
| Parameter | L-Methionine | DL-Methionine | Species | Key Findings | Reference |
| Nitrogen Balance (g N/day) | -0.10 (at 0.58g/day) | -0.12 (at 0.58g/day) | Human | L-methionine supplementation resulted in a slightly better nitrogen balance compared to DL-methionine at the same dosage. | [1] |
| +0.06 (at 1.16g/day) | -0.15 (at 1.16g/day) | At a higher dose, L-methionine led to a positive nitrogen balance, while DL-methionine still resulted in a negative balance. | [1] | ||
| Urinary Excretion (% of dose) | ~2% | ~10% | Animal (General) | L-methionine exhibits significantly lower urinary excretion compared to DL-methionine, suggesting higher retention and utilization. | [2] |
| Relative Bioavailability (RBV) for Average Daily Gain | 143.8% | 100% (Reference) | Pig | L-methionine showed a significantly higher relative bioavailability for promoting growth compared to DL-methionine. | [2] |
| Relative Bioavailability (RBV) for Feed Conversion Ratio | 122.7% | 100% (Reference) | Pig | L-methionine was more efficient in feed conversion than DL-methionine. | [2] |
| D-methionine to L-methionine Conversion | Not Applicable | >90% | Rat | A significant portion of intravenously administered D-methionine is converted to L-methionine. |
Metabolic Pathways and Conversion
The fundamental difference in the bioavailability of L-methionine and DL-methionine lies in their metabolic pathways. L-methionine is directly utilized by the body for protein synthesis and other metabolic functions. In contrast, the D-isomer present in DL-methionine must first undergo a two-step enzymatic conversion to L-methionine, primarily in the liver and kidneys.
This conversion process involves:
-
Oxidative Deamination: The D-amino acid oxidase (DAO) enzyme removes the amino group from D-methionine, forming its α-keto acid analogue, α-keto-γ-methylthiobutyric acid (KMB).
-
Transamination: A transaminase enzyme then adds an amino group to KMB, converting it into L-methionine.
While this conversion is generally efficient, it requires metabolic energy and the availability of specific enzymes and cofactors.
Experimental Protocols
The assessment of amino acid bioavailability in humans relies on several established methodologies. Below are summaries of key experimental protocols relevant to the comparison of L-methionine and DL-methionine.
Nitrogen Balance Method
The nitrogen balance technique is a classical method to evaluate protein utilization. A positive nitrogen balance indicates that nitrogen intake exceeds excretion, suggesting net protein synthesis, while a negative balance indicates the opposite.
-
Experimental Design:
-
Acclimatization Period: Subjects are adapted to a controlled diet with a specific nitrogen content for several days to stabilize their metabolic state.
-
Dietary Control: Participants consume a diet with a fixed and known amount of protein (and therefore nitrogen), typically designed to be slightly deficient in the test amino acid (methionine).
-
Supplementation Periods: The basal diet is supplemented with either L-methionine or DL-methionine at varying levels in randomly arranged periods. A control period with no supplementation is also included.
-
Sample Collection: Throughout the study, all food intake is meticulously recorded, and all urine and feces are collected over 24-hour periods.
-
Nitrogen Analysis: The nitrogen content of the diet, urine, and feces is determined using methods such as the Kjeldahl method.
-
Calculation: Nitrogen balance is calculated as: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen)
-
Indicator Amino Acid Oxidation (IAAO) Method
The IAAO method is a minimally invasive technique that has become a standard for determining amino acid requirements and bioavailability in humans. It is based on the principle that when an essential amino acid is limiting for protein synthesis, other essential amino acids are oxidized.
-
Experimental Workflow:
-
Dietary Preparation: Subjects consume a diet adequate in all amino acids except for the one being tested (methionine), which is provided at graded levels.
-
Isotope Tracer: A stable isotope-labeled indicator amino acid (e.g., L-[1-¹³C]phenylalanine) is administered orally.
-
Breath and Plasma Collection: Breath samples are collected to measure the rate of ¹³CO₂ exhalation, which reflects the oxidation of the indicator amino acid. Blood samples may also be taken to measure plasma amino acid concentrations.
-
Data Analysis: The rate of ¹³CO₂ production is plotted against the intake of the test amino acid (methionine). A breakpoint in the resulting biphasic linear regression curve indicates the dietary intake at which the requirement for the test amino acid is met, and its bioavailability can be inferred.
-
Conclusion
The available evidence from both human and animal studies suggests that L-methionine is more readily bioavailable than DL-methionine. While the D-isomer in DL-methionine can be converted to the L-form, the process is not without metabolic costs and may not be 100% efficient, leading to greater excretion and potentially lower overall efficacy, particularly at higher doses. For applications in research, drug development, and specialized nutrition where precise dosing and maximal efficacy are critical, L-methionine appears to be the superior choice. The selection between L- and DL-methionine should be guided by a thorough understanding of their distinct metabolic fates and the specific requirements of the intended application.
References
D-Methionine vs. L-Methionine: An In Vitro Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is critical. This guide provides an objective in vitro comparison of D-methionine and L-methionine, summarizing key quantitative data and detailing relevant experimental protocols.
Methionine, an essential sulfur-containing amino acid, exists as two stereoisomers: D-methionine and L-methionine. While chemically identical in composition, their three-dimensional structures are mirror images, leading to significant differences in their biological recognition and activity. In vitro studies are crucial for elucidating these differences at a cellular and molecular level.
Core Differences in Bioavailability and Metabolism
The primary distinction between the two isomers lies in their direct biological utility. L-methionine is the biologically active form, directly incorporated into proteins and serving as a precursor for numerous metabolic pathways.[1][2] In contrast, D-methionine cannot be directly used for protein synthesis and must first be converted into L-methionine.[2]
This conversion is a two-step enzymatic process primarily occurring in the liver and kidneys. The initial and rate-limiting step is the oxidative deamination of D-methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMB), a reaction catalyzed by D-amino acid oxidase (DAAO).[3][4] Subsequently, KMB is transaminated to form L-methionine. The presence and activity of DAAO in specific cell types are therefore critical determinants of their ability to utilize D-methionine.
Comparative Effects on Cellular Processes
Direct in vitro comparative studies focusing on the distinct effects of purified D- and L-methionine on key cellular processes such as viability, apoptosis, and oxidative stress are limited. However, existing research on L-methionine, DL-methionine (a racemic mixture), and methionine analogs allows for some inferences and highlights the need for further head-to-head comparisons.
Cell Viability and Proliferation
In vitro studies have demonstrated that L-methionine is essential for cell proliferation and viability. For instance, a study on avian myoblasts showed that supplementation with L-methionine supported cell proliferation and differentiation. While the same study indicated that DL-methionine could also serve as a methionine source, suggesting the conversion of the D-isomer, a direct comparison of the efficiency of pure D-methionine was not performed.
| Parameter | L-Methionine | D-Methionine | DL-Methionine | Cell Type | Key Findings |
| Proliferation | Supported | Requires conversion to L-Met; efficiency is cell-type dependent | Supported | Avian Myoblasts | L-methionine and DL-methionine supported proliferation, with no significant difference noted in this study. |
| Myotube Diameter | Increased | Not directly tested | Increased | Avian Myoblasts | Both L-methionine and DL-methionine supplementation led to significantly greater myotube diameter compared to a methionine-deficient control. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of L-methionine or D-methionine. Include a control group with no methionine supplementation.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis
L-methionine has been shown to have dual roles in apoptosis, depending on the cell type and context. In some cancer cell lines, high concentrations of L-methionine can induce apoptosis. Conversely, in a model of Parkinson's disease, L-methionine demonstrated protective effects against apoptosis. Direct comparative studies on the pro- or anti-apoptotic effects of D-methionine in vitro are scarce. Any observed effect of D-methionine on apoptosis would likely be mediated by its conversion to L-methionine.
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture cells with either L-methionine or D-methionine at desired concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrotic.
Oxidative Stress
L-methionine plays a significant role in cellular antioxidant defense. It is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Studies have shown that L-methionine can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, leading to the upregulation of endogenous antioxidant enzymes.
While there is less direct evidence for the antioxidant activity of D-methionine in vitro, one study in broilers suggested that DL-methionine supplementation reduced oxidative stress. This effect is likely attributable to the L-methionine component and the conversion of D-methionine to L-methionine, which can then contribute to GSH synthesis.
| Parameter | L-Methionine | D-Methionine | Cell Type | Key Findings |
| Antioxidant Activity | Activates Nrf2-ARE pathway, precursor to glutathione. | Indirectly, through conversion to L-methionine. | Various | L-methionine protects against oxidative stress and mitochondrial dysfunction. |
| Glutathione Peroxidase Activity | Increased | Increased (in vivo) | Weaned Pigs | Supplementation with D-methionine increased glutathione peroxidase activity in the kidney. |
| Total Glutathione Concentration | Precursor | Increased (in vivo) | Weaned Pigs | Pigs fed a D-methionine supplemented diet had greater total glutathione concentration in the liver. |
Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with L-methionine or D-methionine, with or without an oxidative stressor (e.g., H₂O₂).
-
Staining: Incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.
Signaling Pathways
L-methionine is not merely a building block for proteins but also a signaling molecule that can modulate key cellular pathways.
PI3K-mTOR Pathway: L-methionine has been shown to activate the PI3K-mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This activation is crucial for its role in promoting milk protein synthesis in human mammary epithelial cells.
Nrf2-ARE Pathway: As mentioned earlier, L-methionine can activate the Nrf2-ARE pathway, which is a critical defense mechanism against oxidative stress. This pathway upregulates the expression of numerous antioxidant and detoxification genes.
The extent to which D-methionine can influence these pathways is dependent on its conversion to L-methionine. Therefore, the kinetics of this conversion in a given in vitro system are paramount.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-mTOR, Nrf2) and their total forms, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
In vitro, L-methionine is the directly utilizable and biologically active isomer, essential for protein synthesis, cell proliferation, and antioxidant defense. It actively participates in key signaling pathways like PI3K-mTOR and Nrf2-ARE. The biological activity of D-methionine is contingent upon its enzymatic conversion to L-methionine, a process that is cell-type dependent and relies on the presence of D-amino acid oxidase.
While current in vitro literature provides a strong foundation for understanding the roles of L-methionine, there is a clear need for more direct comparative studies that include D-methionine as a separate experimental group. Such studies would provide a more complete picture of the relative efficacy and potential applications of both isomers in various cellular contexts. The experimental protocols provided in this guide offer a framework for conducting such valuable comparative research.
References
- 1. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepoultrysite.com [thepoultrysite.com]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Unraveling the Impact of Methionine Isomers on Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different methionine forms on gene expression is critical. This guide provides an objective comparison of (+-)-methionine (racemic DL-methionine), L-methionine, and D-methionine, supported by experimental data, to elucidate their distinct roles in regulating cellular processes.
Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism and gene regulation. Its impact extends beyond protein synthesis, playing a pivotal role as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation. These epigenetic modifications are fundamental in controlling gene expression. While L-methionine is the biologically active enantiomer, the racemic mixture, DL-methionine, is a common supplement. The D-isomer, on the other hand, requires enzymatic conversion to its L-form to be utilized. This guide dissects the available evidence to compare how these different forms of methionine influence gene expression profiles.
Comparative Analysis of Gene Expression
The differential effects of L-methionine, D-methionine, and the racemic mixture this compound (DL-methionine) on gene expression have been investigated in various models. The data reveals tissue-specific and isomer-specific regulation of genes involved in crucial metabolic and signaling pathways.
A key study comparing L-methionine and D-methionine supplementation in broiler chickens under heat stress revealed distinct transcriptomic signatures in blood, ileum, and liver. In the liver, a significant number of genes were differentially expressed between the two groups, highlighting the superior ability of L-methionine to maintain physiological homeostasis.[1] Another study focusing on liver metabolism in broilers found that while L-methionine was more effective for weight gain, DL-methionine had a more pronounced role in enhancing liver metabolism and reducing oxidative stress, partly by increasing the activity of D-amino acid oxidase (DAAO), the enzyme responsible for converting D-methionine to its metabolically useful keto-acid form.[2][3]
Furthermore, research on broilers fed diets with DL-methionine or its hydroxy analog (DL-HMTBA) showed alterations in the expression of genes involved in the homocysteine remethylation pathway in the jejunum, indicating that different methionine sources can modulate this critical metabolic junction differently.[4]
Below is a summary of key differentially expressed genes identified in comparative studies.
| Gene | Organism/Tissue | Comparison | Fold Change/Effect | Function | Reference |
| IL4I1 | Broiler Chicken/Blood | D-Met vs. L-Met (Heat Stress) | Upregulated with D-Met | Immune Response | [1] |
| SERPINI1 | Broiler Chicken/Blood | D-Met vs. L-Met (Heat Stress) | Upregulated with D-Met | Immune Response | |
| PCK1 | Broiler Chicken/Liver | D-Met vs. L-Met (Heat Stress) | Altered with D-Met | Glucose Metabolism | |
| LDLR | Broiler Chicken/Liver | D-Met vs. L-Met (Heat Stress) | Altered with D-Met | Lipid Metabolism | |
| FLT1 | Broiler Chicken/Ileum | D-Met vs. L-Met (Heat Stress) | Upregulated with D-Met | Angiogenesis | |
| FGD5 | Broiler Chicken/Ileum | D-Met vs. L-Met (Heat Stress) | Upregulated with D-Met | Angiogenesis | |
| DAAO | Broiler Chicken/Liver | DL-Met vs. L-Met | Increased activity with DL-Met | D-methionine metabolism | |
| BHMT | Broiler Chicken/Jejunum | DL-HMTBA vs. DL-Met | Upregulated with DL-HMTBA | Homocysteine Remethylation | |
| MTRR | Broiler Chicken/Jejunum | DL-HMTBA vs. DL-Met | Upregulated with DL-HMTBA | Homocysteine Remethylation | |
| GSS | Broiler Chicken/Jejunum | DL-HMTBA vs. DL-Met | Higher expression with DL-HMTBA | Glutathione Synthesis |
Signaling Pathways and Regulatory Mechanisms
The influence of methionine on gene expression is primarily mediated through the methionine cycle , which produces SAM. SAM levels directly impact the activity of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), thereby altering the epigenetic landscape and regulating gene transcription. Methionine metabolism is also intricately linked to the transsulfuration pathway , which synthesizes cysteine for glutathione production, a key antioxidant. Furthermore, methionine availability can influence the mTORC1 signaling pathway , a central regulator of cell growth and proliferation.
Caption: Key signaling pathways influenced by methionine metabolism.
Experimental Protocols
To enable researchers to replicate and build upon the findings presented, this section outlines the methodologies for key experiments used to assess the impact of methionine on gene expression.
RNA Sequencing (RNA-Seq) for Transcriptome Analysis
RNA-seq provides a comprehensive, unbiased view of the transcriptome. The following is a generalized workflow for comparing the effects of different methionine isomers on gene expression in cell culture.
Caption: A generalized workflow for RNA-sequencing analysis.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at a desired density and culture in a methionine-deficient medium. Supplement the medium with specific concentrations of this compound, L-methionine, or D-methionine for a defined period. Include a methionine-deficient control group.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Treat with DNase I to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves ribosomal RNA (rRNA) depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, second-strand synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Library Quality Control: Validate the size and concentration of the prepared libraries using a bioanalyzer and qPCR.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes between the different treatment groups. Subsequent pathway and gene ontology analysis can provide insights into the biological functions of the affected genes.
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
qPCR is a targeted approach to validate the expression levels of specific genes identified through RNA-seq or to investigate candidate genes.
Detailed Steps:
-
RNA Extraction and cDNA Synthesis: Extract total RNA as described for RNA-seq. Synthesize first-strand cDNA from a standardized amount of RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Primer Design: Design and validate qPCR primers for the target genes and at least two stable housekeeping genes for normalization. Primers should be specific and efficient.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.
Conclusion
The choice of methionine source can have a significant and differential impact on gene expression. While L-methionine is the directly usable form for protein synthesis and as a precursor for SAM, the racemic mixture DL-methionine shows distinct effects, particularly in modulating liver metabolism and oxidative stress responses. The D-isomer, on its own, appears to be less efficient and can trigger different cellular responses, likely due to the metabolic cost of its conversion. For researchers investigating the role of methionine in gene regulation and cellular signaling, it is crucial to consider the specific isomer or mixture being used, as the biological outcomes can vary substantially. The experimental protocols and comparative data provided in this guide offer a foundational resource for designing and interpreting studies on the multifaceted role of methionine in health and disease.
References
- 1. Multi-tissue transcriptomic analysis reveals that L-methionine supplementation maintains the physiological homeostasis of broiler chickens than D-methionine under acute heat stress | PLOS One [journals.plos.org]
- 2. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine sources at different dietary levels alters the growth and expression of genes related to homocysteine remethylation in the jejunum of broilers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: (+-)-Methionine vs. Selenomethionine in Protein Structure and Function
For Researchers, Scientists, and Drug Development Professionals
The substitution of methionine with selenomethionine (SeMet) has become a cornerstone technique in structural biology, primarily for phasing in X-ray crystallography. While the structural similarities between these two amino acids are widely acknowledged to be substantial, subtle yet significant differences in their physicochemical properties can influence protein structure, stability, and function. This guide provides a comprehensive comparison of (+-)-methionine and selenomethionine when incorporated into proteins, supported by experimental data and detailed methodologies.
A note on stereochemistry: While the term "this compound" refers to a racemic mixture of D- and L-isomers, it is the L-isomer of both methionine and selenomethionine that is incorporated into proteins during ribosomal protein synthesis. This guide will focus on the comparison of L-methionine and L-selenomethionine in the context of protein structure.
At a Glance: Key Differences and Similarities
| Feature | This compound (L-isomer) | Selenomethionine (L-isomer) | Key Implications for Protein Structure & Function |
| Atomic Composition | Contains a sulfur atom in the side chain. | Contains a selenium atom in place of sulfur. | Selenium's higher atomic number is the basis for its use in MAD phasing for X-ray crystallography. |
| Size and Bond Length | C-S bond length: ~1.81 Å | C-Se bond length: ~1.95 Å | The slightly larger size of selenium can lead to minor local perturbations in protein structure, though the overall fold is generally conserved. |
| Oxidation Potential | Susceptible to oxidation to methionine sulfoxide. | More readily oxidized than methionine. | Increased susceptibility to oxidation can impact protein stability and function under oxidative stress. The reduction mechanisms of the oxidized forms also differ. |
| Thermal Stability | Varies depending on the protein context. | May slightly decrease the thermal stability of the protein. | Altered stability can be a factor in protein handling, storage, and in vivo half-life. |
| Enzyme Kinetics | Serves as the natural substrate for many enzymes. | Can alter the kinetic parameters of enzymes. | Changes in enzyme efficiency and substrate affinity can have significant biological consequences. |
Structural Comparison: Minimal Perturbation with Localized Effects
The replacement of methionine with selenomethionine is generally considered to be structurally conservative. The similar chemical properties of sulfur and selenium ensure that the overall three-dimensional fold of the protein is maintained.[1][2][3] This high degree of isomorphism is the primary reason for the success of SeMet in multi-wavelength anomalous diffraction (MAD) phasing for solving protein crystal structures.[4]
High-resolution crystallographic studies allow for a direct comparison of methionine and selenomethionine-containing proteins. For example, a comparison of the crystal structures of the B1 domain of protein G with and without selenomethionine reveals a high degree of structural similarity.
Structural Overlay of Protein G B1 Domain
A detailed analysis of the crystal structures of the B1 domain of Protein G with a valine at position 29 (a common site for methionine substitution) and a selenomethionine variant at the same position (PDB ID: 6CNE) would typically show a very low root-mean-square deviation (RMSD) for the backbone atoms, indicating a highly similar overall structure.[4] Differences, if any, are usually localized to the immediate vicinity of the substitution.
Impact on Protein Stability
Thermal Stability
The substitution of methionine with the larger and more polarizable selenium atom can have a modest impact on the thermal stability of a protein. While comprehensive datasets are limited, the general trend suggests that selenomethionine incorporation can slightly decrease the melting temperature (Tm) of a protein.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique to measure the thermal stability of a protein by determining its melting temperature (Tm).
-
Sample Preparation: Prepare solutions of both the methionine-containing (wild-type) and selenomethionine-incorporated protein at the same concentration (e.g., 1 mg/mL) in the same buffer. A buffer-only sample is used as a reference.
-
Instrument Setup: Use a differential scanning calorimeter. Set the temperature scan rate (e.g., 1°C/min) and the temperature range (e.g., 20°C to 100°C).
-
Data Acquisition: Load the protein and reference samples into the calorimeter cells. Initiate the temperature scan. The instrument measures the differential heat capacity between the sample and reference cells as a function of temperature.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the protein unfolding. The apex of this peak represents the melting temperature (Tm). The area under the peak is related to the enthalpy of unfolding. Compare the Tm values of the methionine and selenomethionine-containing proteins to assess the change in thermal stability.
Oxidative Stability
Selenomethionine is more susceptible to oxidation than methionine. This increased reactivity can be a critical factor in the stability and function of proteins, especially under conditions of oxidative stress. Mass spectrometry is a key technique for analyzing the oxidation state of methionine and selenomethionine residues in proteins.
Experimental Protocol: Mass Spectrometry Analysis of Oxidation
-
Sample Treatment: Incubate both the methionine and selenomethionine-containing proteins with an oxidizing agent (e.g., hydrogen peroxide) for various time points.
-
Proteolytic Digestion: Digest the protein samples into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a mass spectrometer.
-
Data Analysis: Identify peptides containing methionine or selenomethionine. An increase in mass of 16 Da corresponds to the addition of one oxygen atom (sulfoxide or selenoxide). Quantify the relative abundance of the oxidized and unoxidized peptides to compare the rate and extent of oxidation between the two protein forms.
A key difference lies in the reduction of the oxidized forms. While methionine sulfoxide is enzymatically reduced by methionine sulfoxide reductases, selenomethionine selenoxide can be readily reduced by non-enzymatic cellular reductants like glutathione.
Functional Consequences: A Look at Enzyme Kinetics
The subtle changes in size and electronic properties between methionine and selenomethionine can impact the function of enzymes, particularly if the residue is located at or near the active site. This can manifest as alterations in enzyme kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Comparative Enzyme Kinetics of Methionine Adenosyltransferase
| Substrate | Km (µM) | Vmax (nmol/h/mg protein) |
| L-Methionine | 140 | 1.8 |
| L-Selenomethionine | 450 | 3.6 |
Data adapted from a study on methionine adenosyltransferase.
In this example, the enzyme exhibits a higher affinity for its natural substrate, L-methionine (lower Km), but the reaction proceeds at a faster rate with L-selenomethionine as the substrate (higher Vmax). This highlights that the functional consequences of substitution can be complex and are not always detrimental.
Experimental Protocol: Enzyme Kinetic Analysis
-
Protein Preparation: Purify both the methionine-containing and selenomethionine-incorporated enzymes.
-
Assay Setup: Prepare a series of reactions with varying concentrations of the substrate. The reaction buffer should be optimized for pH and temperature.
-
Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions.
-
Measure Product Formation: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, chromatography).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each enzyme form.
Experimental Workflows and Signaling Pathways
Workflow for Comparative Analysis of Methionine and Selenomethionine Proteins
Caption: Workflow for comparing proteins containing methionine vs. selenomethionine.
Signaling Pathway: Methionine and Selenomethionine Metabolism
Caption: Simplified metabolic pathways of methionine and selenomethionine.
Conclusion
The substitution of methionine with selenomethionine is a powerful tool in structural biology, offering a means to solve the phase problem in X-ray crystallography with generally minimal structural perturbation. However, researchers should be aware of the potential impacts on protein stability and function. Selenomethionine-containing proteins may exhibit slightly lower thermal stability and are more prone to oxidation. Furthermore, the kinetic parameters of enzymes can be altered by this substitution. A thorough comparative analysis, employing techniques such as DSC, mass spectrometry, and enzyme kinetics, is crucial for a complete understanding of the effects of selenomethionine incorporation on a given protein. This knowledge is not only vital for interpreting structural data correctly but also for applications in drug development where protein stability and function are paramount.
References
L-Methionine vs. DL-Methionine: A Comparative Guide for Animal Nutrition
In the realm of animal nutrition, the supplementation of diets with essential amino acids is a cornerstone of optimizing growth, feed efficiency, and overall health. Methionine, often the first limiting amino acid in poultry and swine diets based on corn and soybean meal, is critical for protein synthesis and a vast array of metabolic functions.[1][2] Commercially, methionine is available predominantly in two forms: L-methionine, the biologically active isomer, and DL-methionine, a racemic mixture containing equal parts D- and L-isomers.[3][4] This guide provides an objective comparison of L-methionine and DL-methionine, supported by experimental data, to inform researchers, scientists, and drug development professionals on their relative efficacy in animal nutrition.
Metabolic Fate and Bioavailability
Only the L-isomer of methionine is directly utilized by animals for protein synthesis and other metabolic pathways.[5] The D-isomer, present in DL-methionine, must first be converted to L-methionine. This conversion is a two-step enzymatic process that primarily occurs in the liver and kidneys. The process involves an initial oxidative deamination of D-methionine to its α-keto analogue, 2-oxo-4-methylthiobutyric acid (KMB), by the enzyme D-amino acid oxidase (DAAO). Subsequently, KMB is transaminated to form L-methionine.
The efficiency of this conversion is a key determinant of the relative bioavailability (RBV) of DL-methionine compared to L-methionine. While the conversion is generally considered efficient in most species, its effectiveness can be influenced by factors such as age, species, and metabolic stress.
Performance in Poultry Nutrition
Broiler chickens have been the subject of numerous studies to determine the comparative efficacy of L- and DL-methionine. The results, however, have been variable. Some studies suggest a superior bioavailability and performance advantage for L-methionine, particularly in young birds. For instance, one study reported the RBV of L-methionine to DL-methionine for feed efficiency in broilers during the first 21 days to be as high as 189.1%. Another study on medium-growing, yellow-feathered chickens found the relative efficacy of L-methionine to DL-methionine for average daily gain (ADG) to be 142.5%.
Conversely, a substantial body of research indicates that DL-methionine is equally efficacious to L-methionine for supporting broiler performance, suggesting a near-complete conversion of the D-isomer. Meta-analyses of multiple trials have concluded that DL-methionine and L-methionine are nutritionally equivalent for broiler performance across various diet types.
Table 1: Comparative Performance of L-Methionine and DL-Methionine in Broiler Chickens
| Performance Metric | Species/Strain | L-Met vs. DL-Met | Relative Bioavailability (RBV) of L-Met to DL-Met (%) | Reference |
| Average Daily Gain (ADG) | Broiler Chickens (1-21d) | L-Met showed higher ADG | 141.5 | |
| Feed Efficiency (FE) | Broiler Chickens (1-21d) | L-Met showed better FE | 189.1 | |
| Average Daily Gain (ADG) | Yellow-Feathered Chickens | L-Met showed higher efficacy | 142.5 | |
| Body Weight (BW) | Broilers (0-37d) | L-Met was superior | DL-Met RBV was 89% | |
| Feed Conversion Ratio (FCR) | Broilers (0-37d) | L-Met was superior | DL-Met RBV was 77% |
Performance in Swine Nutrition
In swine, similar to poultry, methionine is a critical limiting amino acid. Studies comparing L- and DL-methionine in pigs have also yielded mixed results. Some research indicates that L-methionine may offer benefits, particularly for gut health and development in nursery pigs. However, many studies, especially those focusing on growth performance and nitrogen retention, have found no significant differences between the two forms, concluding that they are equally bioavailable for starter and growing pigs.
For example, a study involving a nitrogen balance trial with starter pigs found that supplementation with either L-methionine or DL-methionine improved nitrogen retention and decreased nitrogen excretion compared to a methionine-deficient basal diet, with no significant difference observed between the two methionine sources.
Table 2: Comparative Performance of L-Methionine and DL-Methionine in Swine
| Performance Metric | Animal Stage | L-Met vs. DL-Met | Key Findings | Reference |
| Nitrogen Retention | Starter Pigs | No significant difference | Both sources improved N retention equally compared to a basal diet. | |
| Growth Performance (ADG, ADFI, G:F) | Young Growing Pigs | No significant difference | No differences in growth performance or plasma free amino acid concentrations. | |
| Plasma Metabolites | Young Growing Pigs | No significant difference | No differences in plasma urea N, albumin, glucose, cholesterol, or triglycerides. |
Performance in Aquaculture
The efficacy of different methionine sources has also been investigated in various aquaculture species. In fish, L-methionine is the readily metabolized form. Studies in species like the Pacific white shrimp and Atlantic salmon have explored the use of both L- and DL-methionine. For instance, in juvenile Pacific white shrimp, diets supplemented with L-methionine or a methionine hydroxy analogue calcium salt (MHA-Ca) showed no difference in weight gain rate compared to a positive control diet with higher fishmeal content. In Atlantic salmon, D-methionine was found to be as well absorbed as L-methionine, with racemization occurring in the liver and kidney.
Table 3: Comparative Performance of L-Methionine and DL-Methionine in Aquaculture
| Performance Metric | Species | L-Met vs. DL-Met | Key Findings | Reference |
| Weight Gain Rate (WGR) | Pacific White Shrimp | No significant difference | L-Met and MHA-Ca supplemented diets had similar WGR to the positive control. | |
| Growth Performance | Atlantic Salmon | D-Met was as effective as L-Met | D-methionine was absorbed as well as L-methionine. | |
| Feed Efficiency | Rainbow Trout | L-Met showed better performance | Fish fed L-methionine demonstrated the most efficient performance and greatest weight gain. |
Experimental Protocols
Slope-Ratio Assay for Relative Bioavailability in Broilers
The slope-ratio assay is a common method used to determine the relative bioavailability of a test nutrient source compared to a standard source.
-
Animal Model and Housing: A large number of day-old broiler chicks (e.g., 1664 chicks) are randomly divided into multiple treatment groups with several replicates per group. Birds are housed in environmentally controlled pens.
-
Basal Diet: A basal diet is formulated to be deficient in the nutrient of interest (methionine), while adequate in all other nutrients.
-
Experimental Diets: Graded levels of the standard methionine source (e.g., DL-methionine) and the test source (e.g., L-methionine) are added to the basal diet to create a series of experimental diets.
-
Feeding Trial: The experimental diets are fed to the respective groups for a specified period (e.g., 21 days).
-
Data Collection: Key performance indicators such as body weight gain, feed intake, and feed conversion ratio are measured.
-
Statistical Analysis: The response of the performance indicators to the graded levels of each methionine source is analyzed using linear or non-linear regression. The ratio of the slopes of the regression lines for the test and standard sources represents the relative bioavailability.
Nitrogen Balance Study in Swine
Nitrogen balance studies are conducted to evaluate the efficiency of protein and amino acid utilization.
-
Animal Model and Housing: A number of barrows (e.g., 18) are individually housed in metabolism crates that allow for the separate collection of urine and feces.
-
Dietary Treatments: A basal diet deficient in methionine is formulated. Two additional diets are created by supplementing the basal diet with either L-methionine or DL-methionine to meet the animals' requirements.
-
Adaptation and Collection Period: The experiment consists of an adaptation period (e.g., 13 days) to the diets, followed by a collection period (e.g., 5 days) where total feces and urine are collected.
-
Sample Analysis: The nitrogen content of the feed, feces, and urine is determined.
-
Calculation: Nitrogen retention is calculated as the difference between nitrogen intake and nitrogen excretion (fecal + urinary). This provides a measure of how efficiently the supplemental methionine is being used for protein synthesis.
Methionine Metabolism and Signaling Pathway
Methionine plays a central role in cellular metabolism, primarily through two major pathways: transmethylation and transsulfuration.
-
Transmethylation Pathway: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and protein methylation.
-
Transsulfuration Pathway: This pathway leads to the synthesis of cysteine from homocysteine, a product of the transmethylation pathway. Cysteine is a precursor for the antioxidant glutathione.
The conversion of D-methionine to L-methionine is a prerequisite for its entry into these core metabolic pathways.
Conclusion
The choice between L-methionine and DL-methionine in animal nutrition is a nuanced one, with research providing evidence to support the efficacy of both forms. While L-methionine is the directly utilizable isomer, the enzymatic machinery in most commercially raised animals, such as poultry and swine, is highly efficient at converting D-methionine to its L-form.
Ultimately, the decision may be guided by factors such as the specific species and age of the animal, dietary composition, production goals, and economic considerations. Further research into the subtle metabolic effects of each isomer, particularly in relation to gut health and immune function, will continue to refine our understanding and guide optimal amino acid nutrition strategies.
References
comparative analysis of different commercial sources of DL-methionine
A Comparative Analysis of Commercial DL-Methionine Sources for Researchers and Drug Development Professionals
Methionine, an essential sulfur-containing amino acid, is a critical component in various metabolic processes beyond its fundamental role in protein synthesis. Its supplementation is vital in research, animal nutrition, and pharmaceutical applications. Commercially, methionine is available in different forms, primarily as DL-methionine (a racemic mixture of D- and L-isomers), L-methionine, and methionine analogues such as the hydroxy analogue (2-hydroxy-4-(methylthio)butanoic acid or HMTBA). This guide provides a comparative analysis of these commercial sources, focusing on their purity, bioavailability, and performance, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate source for their specific needs.
Performance and Bioavailability Comparison
The efficacy of different methionine sources is often evaluated based on their relative bioavailability (RBV), which compares the effectiveness of a test source to a reference standard, typically DL-methionine or L-methionine.
Key Findings from Comparative Studies:
-
DL-Methionine (DL-Met) vs. L-Methionine (L-Met): While animals can only directly utilize the L-isomer for protein synthesis, D-methionine can be converted to L-methionine in the body.[1] Several studies in broilers have shown no significant differences in overall growth performance, carcass yield, and internal organ weights when DL-Met and L-Met are supplemented at practical levels.[2] However, some research suggests that L-Met may have a higher relative bioavailability for feed efficiency in broilers during the first 3 weeks of life.[3] One study calculated the RBV of L-Met to DL-Met for average daily gain and feed efficiency to be 141.5% and 189.1%, respectively.[3] In terms of liver metabolism, DL-Methionine has been shown to have a stronger influence by increasing D-amino acid oxidase (DAAO) activity and reducing oxidative stress.[4]
-
Methionine Analogues (HMTBA): HMTBA is available as a free acid (MHA-FA) and a calcium salt (MHA-Ca). HMTBA is a precursor to methionine and must be converted to L-methionine in the body. Studies in broiler chickens have indicated that MHA-Ca generally performs better than MHA-FA in terms of growth performance and feed conversion ratio. When compared to DL-methionine, the bioavailability of HMTBA can vary. A study in young pigs found the average RBV of the calcium salt of HMTBA to be around 66% on a weight basis and 78% on an equimolar basis compared to DL-methionine. Another study in broilers suggested that the biological activity of DL-MHA-Ca was approximately 81% that of DL-methionine on an equimolar basis.
Table 1: Summary of Quantitative Performance Data of Different Methionine Sources
| Methionine Source | Animal Model | Key Performance Metric | Relative Bioavailability (RBV) vs. DL-Met | Reference(s) |
| L-Methionine | Broilers | Feed Efficiency | 189.1% | |
| Broilers | Average Daily Gain | 141.5% | ||
| Broilers | Body Weight, FCR, Breast Meat Yield | Not significantly different | ||
| MHA-Ca | Young Pigs | Nitrogen Retention (weight basis) | ~66-71% | |
| Young Pigs | Nitrogen Retention (equimolar basis) | ~78-85% | ||
| Broilers | Growth Performance | 81% (equimolar basis) | ||
| MHA-FA | Broilers | Growth Performance | Inferior to MHA-Ca and DL-Met |
Purity of Commercial Sources
The purity of commercial methionine products is a critical factor for researchers. Impurities can affect experimental outcomes and the overall health of the subjects.
Table 2: Purity of Common Commercial Methionine Sources
| Methionine Source | Typical Minimum Purity | Reference(s) |
| DL-Methionine | 99% | |
| DL-Methionyl-DL-Methionine | >95% | |
| HMTBA (free acid) | 88% | |
| HMTBA-Ca (calcium salt) | 84% HMTBA |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used in the comparative analysis of methionine sources.
Protocol 1: Relative Bioavailability Determination in Nursery Pigs using Slope-Ratio Assay
-
Objective: To determine the bioavailability of a test methionine source (e.g., D-Methionine) relative to a reference source (e.g., L-Methionine).
-
Animals: Crossbred nursery barrows individually housed in metabolism cages.
-
Dietary Treatments:
-
A basal diet deficient in methionine but adequate in all other amino acids.
-
The basal diet supplemented with two or more graded levels of the reference methionine source (L-Met).
-
The basal diet supplemented with two or more graded levels of the test methionine source (D-Met).
-
-
Procedure:
-
An adaptation period of 5 days where pigs are accustomed to the metabolism cages and experimental diets.
-
A collection period of 4-5 days for total and separate collection of feces and urine.
-
Nitrogen content in feed, feces, and urine is analyzed.
-
-
Data Analysis: Nitrogen retention is calculated as the difference between nitrogen intake and nitrogen excretion in feces and urine. The slope of the regression of nitrogen retention against the supplemental intake of each methionine source is determined. The RBV is calculated as the ratio of the slope of the test source to the slope of the reference source, multiplied by 100.
Protocol 2: Growth Performance and Carcass Quality Evaluation in Broilers
-
Objective: To compare the effects of different methionine sources on the growth performance and carcass characteristics of broiler chickens.
-
Animals: Day-old male broiler chicks randomly assigned to different treatment groups.
-
Dietary Treatments:
-
A basal diet (e.g., maize-soybean meal-based) formulated to be deficient in methionine and cysteine.
-
The basal diet supplemented with graded levels of different methionine sources (e.g., DL-Met and L-Met).
-
-
Procedure:
-
The feeding trial is typically divided into starter, grower, and finisher periods.
-
Body weight and feed intake are recorded at regular intervals to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
At the end of the trial, a subset of birds from each treatment is selected for carcass analysis, including carcass yield, breast meat yield, and abdominal fat content.
-
-
Data Analysis: The data are analyzed using statistical models such as factorial analysis in a completely randomized design to determine the main effects of methionine source, level, and their interaction.
Signaling Pathways and Experimental Workflows
Methionine metabolism is intricately linked to several key cellular signaling pathways. Understanding these pathways is crucial for researchers studying the effects of methionine supplementation.
Methionine Metabolism and Associated Signaling
Methionine plays a central role in the methionine cycle, where it is converted to S-adenosylmethionine (SAM), the primary methyl donor in the cell. SAM is crucial for numerous methylation reactions, including DNA and histone methylation, which have profound effects on gene expression. The methionine cycle is interconnected with the transsulfuration pathway, which leads to the synthesis of cysteine, and subsequently, the antioxidant glutathione (GSH).
PI3K-mTOR Signaling Pathway
Recent studies have shown that methionine can promote milk protein synthesis through the PI3K-mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.
Experimental Workflow for Evaluating Methionine Sources
A typical experimental workflow for comparing different commercial sources of DL-methionine involves several key stages, from diet formulation to data analysis.
References
- 1. feedstrategy.com [feedstrategy.com]
- 2. Effects of DL- and L-methionine supplementation on growth performance, carcass quality and relative bioavailability of methionine in broilers fed maize-soybean-based diets [jafs.com.pl]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (+-)-Methionine as a Dietary Supplement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of racemic methionine, commonly known as (+-)-methionine or DL-methionine, with its isomer L-methionine and other alternatives as a dietary supplement. The information is compiled from various scientific studies, focusing on key performance indicators, experimental methodologies, and metabolic pathways.
Comparative Efficacy: DL-Methionine vs. L-Methionine
DL-methionine, a racemic mixture of D- and L-isomers, is a widely used synthetic source of the essential amino acid methionine in animal nutrition and dietary supplements.[1] While the L-isomer is the biologically active form directly utilized for protein synthesis and other metabolic functions, the D-isomer must first be converted to L-methionine.[1] This conversion process, primarily occurring in the liver and kidneys, has led to extensive research comparing the bioavailability and efficacy of DL-methionine to that of pure L-methionine.[2]
Numerous studies in broiler chickens have evaluated the relative bioavailability (RBV) of DL-methionine compared to L-methionine, with growth performance metrics such as average daily gain (ADG) and feed conversion ratio (FCR) as key indicators. The results have been variable, with some studies suggesting equal efficacy while others indicate a slight advantage for L-methionine, particularly in young birds.[3][4]
A meta-analysis of studies on broiler chickens from day 1 to 21 of age revealed that supplemental L-methionine showed an advantage over DL-methionine in promoting performance. The relative bioavailability of L-methionine to DL-methionine for feed efficiency was estimated to be as high as 189.1%. However, other studies have found no significant difference in the overall growth performance between the two sources.
Table 1: Comparative Growth Performance of DL-Methionine vs. L-Methionine in Broiler Chickens
| Parameter | Species/Age | DL-Methionine Performance | L-Methionine Performance | Relative Bioavailability (RBV) of L-Met to DL-Met (%) | Reference |
| Average Daily Gain (ADG) | Broilers (1-21d) | - | Higher | 141.5 | |
| Feed Conversion Ratio (FCR) | Broilers (1-21d) | - | Better | 189.1 | |
| Body Weight (BW) | Broilers (1-37d) | - | - | 89 (DL-Met vs L-Met) | |
| Feed Conversion Ratio (FCR) | Broilers (1-37d) | - | - | 77 (DL-Met vs L-Met) | |
| Body Weight (BW) | Broilers | - | - | 123 | |
| Feed Conversion Ratio (FCR) | Broilers | - | - | 91.5 | |
| Breast Muscle Yield | Broilers | - | - | 88.0 |
Nitrogen balance studies in pigs are a common method to assess the bioavailability of amino acids. These studies measure the amount of nitrogen consumed versus the amount excreted, with higher retention indicating more efficient protein utilization. Several studies have compared the effects of DL-methionine and L-methionine on nitrogen retention in starter and nursery pigs.
The consensus from these studies is that both DL-methionine and L-methionine are highly bioavailable, with relative bioavailability estimates for DL-methionine often approaching or not significantly different from 100% when compared to L-methionine.
Table 2: Nitrogen Retention in Pigs Supplemented with DL-Methionine vs. L-Methionine
| Parameter | Species/Age | DL-Methionine | L-Methionine | Relative Bioavailability of DL-Met to L-Met (%) | Reference |
| Nitrogen Retention | Starter Pigs | Improved | Improved | Not significantly different | |
| Nitrogen Retention (% of intake) | Nursery Pigs | Increased linearly | Increased linearly | 89.3 | |
| Retained Nitrogen (g/d) | Nursery Pigs | Increased linearly | Increased linearly | 87.9 | |
| Nitrogen Retention (% of intake) | Starter Pigs | Increased linearly | Increased linearly | 99 | |
| Retained Nitrogen (g/d) | Starter Pigs | Increased linearly | Increased linearly | 94 | |
| Nitrogen Retention (%) | Weanling Pigs | Increased linearly | Increased linearly | 101 (D-Met vs L-Met) |
Experimental Protocols
-
Objective: To determine the relative bioavailability of L-methionine to DL-methionine.
-
Animals: Day-old male broiler chicks are randomly allocated to dietary treatment groups.
-
Diets: A basal diet deficient in methionine is formulated. Graded levels of DL-methionine and L-methionine are added to the basal diet to create a range of experimental diets.
-
Experimental Design: A completely randomized design is typically used, with multiple replicate pens per treatment.
-
Data Collection: Body weight and feed intake are measured at regular intervals (e.g., weekly) to calculate ADG, average daily feed intake (ADFI), and FCR (feed intake/body weight gain). At the end of the trial, birds may be euthanized to measure carcass traits like breast muscle yield.
-
Statistical Analysis: A slope-ratio assay using linear or non-linear regression models is commonly employed to determine the relative bioavailability of the methionine sources.
-
Objective: To estimate the bioavailability of DL-methionine relative to L-methionine.
-
Animals: Young, growing pigs (barrows are often used to avoid hormonal variations) are individually housed in metabolism crates that allow for the separate collection of feces and urine.
-
Diets: A basal diet deficient in methionine is formulated. Graded levels of DL-methionine and L-methionine are added to the basal diet.
-
Experimental Design: A randomized complete block design is often used, with pigs blocked by initial body weight. The experiment consists of an adaptation period (typically 5-7 days) to the experimental diets, followed by a collection period (typically 4-5 days).
-
Data Collection: During the collection period, total feed intake is recorded, and all feces and urine are collected quantitatively. The nitrogen content of the feed, feces, and urine is analyzed.
-
Calculations:
-
Nitrogen Intake = Feed Intake × Feed Nitrogen Concentration
-
Fecal Nitrogen = Fecal Output × Fecal Nitrogen Concentration
-
Urinary Nitrogen = Urine Volume × Urine Nitrogen Concentration
-
Nitrogen Retention = Nitrogen Intake - Fecal Nitrogen - Urinary Nitrogen
-
Nitrogen Retention (% of intake) = (Nitrogen Retention / Nitrogen Intake) × 100
-
-
Statistical Analysis: A slope-ratio assay is used to compare the slopes of the regression lines of nitrogen retention against supplemental methionine intake for each source. The ratio of the slopes gives the relative bioavailability.
-
Objective: To assess the impact of different methionine sources on the antioxidant defense system.
-
Sample Collection: Blood and tissue samples (e.g., liver, jejunum mucosa) are collected from animals at the end of the experimental period.
-
Assays:
-
Glutathione (GSH) Concentration: Measured in tissue homogenates using spectrophotometric methods.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures malondialdehyde, a marker of lipid peroxidation.
-
Protein Carbonyls (PC) Assay: A marker of protein oxidation.
-
Antioxidant Enzyme Activity: Activities of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured in tissue homogenates.
-
Total Antioxidant Capacity (TAC): Assays like the ferric reducing antioxidant power (FRAP) or oxygen radical absorbance capacity (ORAC) can be used to measure the overall antioxidant capacity of plasma or tissue.
-
Metabolic Pathways and Signaling
The D-isomer of methionine is converted to the L-isomer in a two-step enzymatic process. First, D-amino acid oxidase (DAAO), a flavoprotein, catalyzes the oxidative deamination of D-methionine to its α-keto analogue, α-keto-γ-methylthiobutyric acid (KMB). Subsequently, a transaminase transfers an amino group from another amino acid to KMB, forming L-methionine.
Methionine plays a central role in several crucial metabolic pathways. As an essential amino acid, it is a building block for protein synthesis. It is also the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the body, which is vital for the methylation of DNA, RNA, proteins, and lipids. Through the transsulfuration pathway, methionine is converted to cysteine, a precursor for the major intracellular antioxidant, glutathione.
Methionine can act as a nutritional signal to regulate protein synthesis through the PI3K/mTOR signaling pathway. Studies have shown that methionine can activate this pathway, leading to the phosphorylation of key downstream targets that promote the translation of proteins, including milk proteins in mammary epithelial cells.
Conclusion
The scientific literature indicates that while L-methionine is the directly usable form, DL-methionine is a highly effective source of this essential amino acid for dietary supplementation. In pigs, the bioavailability of DL-methionine is generally considered equivalent to L-methionine for nitrogen retention. In poultry, while some studies suggest a slight advantage for L-methionine in young birds, many report no significant difference in overall growth performance. The choice between DL-methionine and L-methionine may depend on factors such as the age and species of the animal, as well as economic considerations. Further research into the nuanced effects of these isomers on specific metabolic pathways and health outcomes will continue to inform their optimal use in nutrition and drug development.
References
- 1. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. foxnutgroup.com [foxnutgroup.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Methionine Enantiomer Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of methionine enantiomers, D- and L-methionine, is critical. This guide provides a comparative overview of analytical methods for this purpose, with a focus on cross-validation to ensure method robustness and reliability across different laboratories or techniques.
Understanding Cross-Validation in Analytical Methods
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[1] This is crucial for method transfer between research and quality control environments or when comparing a new method against an established one.[1][2] The primary goal is to demonstrate that the analytical data are comparable, irrespective of the testing environment.[3]
There are several approaches to analytical method transfer, which share principles with cross-validation:
-
Comparative Testing: This is the most common approach where a predetermined number of identical samples are analyzed by both the sending and receiving laboratories, and the results are compared against predefined acceptance criteria.[2]
-
Covalidation: In this strategy, the receiving laboratory joins the transferring laboratory in the validation process, allowing for the simultaneous qualification of the method at the new site.
-
Revalidation: A partial or full revalidation of the analytical method is performed by the receiving laboratory.
-
Transfer Waiver: In cases where the new laboratory has similar equipment, personnel, and procedures, a formal transfer can be waived.
Comparative Performance of Analytical Methods
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the separation and quantification of methionine enantiomers. Various CSPs are available, each offering different selectivity and performance characteristics. The choice of CSP and mobile phase composition is critical for achieving optimal separation.
Below is a summary of performance data from various validated HPLC methods for methionine enantiomer analysis. This data can serve as a benchmark when comparing and selecting a method for your specific application.
| Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| HPLC-UV | Isopropylcarbamate cyclofructan 6 | Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v) | 50 - 500 | 11 | Not Reported | Not Reported | Not Reported | |
| HPLC-UV | SIELC® Primesep 100 (mixed-mode) | Not specified | 0.3 - 30.0 | 0.06 - 0.30 | 0.30 - 0.75 | < 5% (Intermediate) | 96.0 - 121.4% | |
| HPLC-Fluorescence | Reversed-phase C18 (with OPA derivatization) | Tetrahydrofuran/methanol/0.1 M sodium acetate, pH 7.0 | 1 - 100 µM | 0.5 µM | Not Reported | Intra-assay: 4-8%, Inter-assay: 2-5% | Not Reported | |
| CE-UV | TBABr/l-Arg/β-CD | Not specified | Not Reported | Not Reported | Not Reported | Not Reported | > 99.00% (in whole blood) |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are example protocols for HPLC-based enantiomeric separation of methionine.
Protocol 1: HPLC-UV Method with Cyclofructan CSP
This method is suitable for the direct enantioselective separation of methionine.
-
Instrumentation: HPLC system with UV detector.
-
Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase.
-
Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine in a ratio of 75:25:0.3:0.2 (v/v/v/v).
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Column Temperature: Ambient or controlled, e.g., 23°C.
-
Detection: UV detection at a low wavelength, such as 210 nm.
-
Sample Preparation: Dissolve the methionine sample in the mobile phase or a compatible solvent.
-
Injection Volume: Typically 10-20 µL.
Protocol 2: HPLC-Fluorescence Method with Pre-column Derivatization
This method is highly sensitive and suitable for samples with low methionine concentrations, such as plasma.
-
Instrumentation: HPLC system with a fluorescence detector.
-
Derivatization Reagent: o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent derivatives with primary amino acids.
-
Column: Reversed-phase C18 column (e.g., Supelcosil LC-18-DB).
-
Mobile Phase: A gradient elution using a mixture of tetrahydrofuran, methanol, and 0.1 M sodium acetate (pH 7.0).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the OPA derivatives.
-
Sample Preparation: Mix the plasma or sample solution with the OPA derivatizing reagent and inject a specific volume onto the column.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical methods for methionine enantiomer analysis.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+-)-Methionine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (+-)-Methionine, a common amino acid used in various research applications. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Key Safety and Disposal Information
While specific quantitative disposal limits are subject to local regulations, the following table summarizes the key safety considerations and recommended practices for handling this compound.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture according to GHS. However, it may cause skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure. | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, gloves (inspected prior to use), and a dust respirator if dust is generated. | [1][2] |
| Spill Cleanup | For dry spills, use dry clean-up procedures to avoid generating dust. For wet spills, vacuum or shovel up the material. In both cases, place the material in a clean, dry, sealable, and labeled container for disposal. Wash the spill area with large amounts of water and prevent runoff into drains. | |
| Incompatible Materials | No specific data is available on incompatible materials. | |
| Storage | Store in original, tightly sealed containers in a dry, well-ventilated place. |
Procedural Guidance for Disposal
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following step-by-step process outlines the general procedure for its proper disposal.
Step 1: Assessment of the Waste Material
Before initiating disposal, characterize the this compound waste. Determine if it is:
-
Unused and uncontaminated: The product is in its original state and has not been used in any experimental procedure.
-
Contaminated: The product has been used in an experiment and is potentially mixed with other chemicals or biological materials.
-
Aqueous solution: The product has been dissolved in water or a buffer.
-
Contaminated labware: Glassware, plasticware, or other equipment that has come into contact with this compound.
Step 2: Segregation and Collection
Properly segregate the waste at the point of generation.
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.
-
Aqueous Waste: Collect all wash water and solutions containing this compound for treatment before disposal. Do not allow this to enter drains.
-
Contaminated Packaging: Dispose of the original container as you would the unused product.
Step 3: Consultation and Compliance
Legislation regarding chemical waste disposal can vary significantly. It is imperative to:
-
Consult Local Regulations: Refer to the waste disposal laws and regulations operating in your specific area.
-
Contact a Waste Disposal Expert: Engage with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to ensure compliance.
Step 4: Final Disposal
Based on the assessment and consultation, proceed with the appropriate disposal method.
-
Recycling: If the material is unused and uncontaminated, recycling may be an option. Consult with the supplier for potential take-back programs.
-
Authorized Waste Collection: Transfer the collected and labeled waste to an authorized hazardous or special waste collection point as directed by your local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Guide to Handling (+-)-Methionine: Personal Protective Equipment and Safety Protocols
This guide provides crucial safety and logistical information for the handling of (+-)-Methionine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal methods.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against potential exposure. When handling this compound, especially in its powdered form, adherence to the following PPE standards is mandatory to minimize risks such as skin and eye irritation.[1]
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles.[2][3] | To protect against dust particles and potential splashes. Equipment should be approved under government standards like NIOSH (US) or EN 166 (EU).[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent direct skin contact. Gloves must be inspected for integrity before use and disposed of properly after handling the substance. |
| Body Protection | Laboratory coat and long pants. | To protect skin and personal clothing from contamination. Work clothes should be laundered separately. |
| Respiratory Protection | Not typically required in well-ventilated areas. | A NIOSH-approved dust mask (e.g., N95 or type P1) is recommended if dust generation is likely. For large-scale operations or emergencies, a more advanced approved respirator may be necessary. |
Operational and Disposal Protocols
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection. The following workflow provides a step-by-step guide from preparation to final disposal.
Step 1: Preparation and Hazard Assessment
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the concentration of dust.
-
Review Safety Data Sheet (SDS): Before beginning work, consult the substance's SDS for specific hazard information.
-
Assemble PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any tears or defects before use.
Step 2: Chemical Handling
-
Avoid Dust: Minimize the generation of dust when handling the powder.
-
Prevent Contact: Avoid all personal contact with the substance, including inhalation and direct contact with skin and eyes.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling is complete.
-
Storage: Keep the container securely sealed when not in use and store it in a cool, dry place away from incompatible materials.
Step 3: Spill Management and Disposal
-
Minor Spills: For small spills, sweep up the material using dry clean-up procedures, avoiding dust generation. Place the spilled material into a clean, dry, sealable, and labeled container for disposal.
-
Waste Disposal: Dispose of this compound waste and contaminated materials (like used gloves) at an authorized hazardous or special waste collection point. Adhere strictly to all local, state, and federal regulations for chemical waste disposal.
-
Decontamination: Thoroughly clean all equipment and the work area after use.
Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
First Aid Measures
In case of accidental exposure, follow these immediate first aid steps:
-
Eye Contact: Immediately flush the eyes with fresh, running water for several minutes, holding the eyelids open. If irritation persists, seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse.
-
Inhalation: Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek medical advice.
Always have the Safety Data Sheet (SDS) available when consulting a medical professional.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
